molecular formula C31H27NO4 B1310880 Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid CAS No. 332062-10-9

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Cat. No.: B1310880
CAS No.: 332062-10-9
M. Wt: 477.5 g/mol
InChI Key: GQRZIYGFRVKFSB-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a useful research compound. Its molecular formula is C31H27NO4 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRZIYGFRVKFSB-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid (CAS No. 332062-10-9) is a chiral, non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis. Its unique structure, featuring a bulky diphenylmethyl group, offers the potential to introduce specific conformational constraints and steric properties into peptides and other complex organic molecules. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine functionality makes it well-suited for use in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. This technical guide provides an in-depth overview of the available chemical properties, general experimental protocols, and potential applications of this compound.

While specific experimental data for this compound is not extensively available in public literature, this guide consolidates information on closely related analogs and general methodologies to provide a comprehensive resource.

Chemical and Physical Properties

Detailed quantitative physical properties for this compound are not readily found in scientific literature. However, data for structurally similar compounds can provide valuable estimations. Commercial suppliers often guarantee a purity of ≥97% for this reagent.

Table 1: General and Analog-Derived Chemical Properties

PropertyValue/DescriptionSource/Note
CAS Number 332062-10-9Chemical Abstracts Service
Molecular Formula C29H25NO4Calculated
Molecular Weight 451.51 g/mol Calculated
Appearance Typically a white to off-white solidGeneral observation for similar compounds
Purity ≥97%Commercially available specification
Melting Point Data not available for the target compound. For Fmoc-(R)-4-amino-3-phenylbutyric acid: 176 - 180 °C.This analog has a different substitution pattern.
Solubility Generally soluble in organic solvents like DMF, DMSO, and NMP. Limited solubility in water.General solubility for Fmoc-protected amino acids.
pKa Data not available. The carboxylic acid proton is expected to have a pKa in the range of 4-5.Estimation based on similar structures.
Optical Rotation Data not available for the target compound. For Fmoc-(R)-4-amino-3-phenylbutyric acid: [α]20D = +7 ± 1° (c=1 in DMF).This analog has a different substitution pattern.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, established methods for the synthesis of the core amino acid, its subsequent Fmoc protection, and its use in peptide synthesis can be adapted.

Synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid (Core Structure)

The synthesis of the unprotected amino acid core is a critical first step. While a specific protocol for the (R)-enantiomer with two phenyl groups is not detailed, a general approach for a similar compound, 4-amino-3-phenylbutyric acid, involves a multi-step synthesis starting from benzaldehyde and ethyl acetoacetate. Chiral resolution or asymmetric synthesis would be required to obtain the desired (R)-enantiomer.

Fmoc Protection of the Amino Group

The protection of the amino group with Fmoc-Cl or Fmoc-OSu is a standard procedure in peptide chemistry.

General Protocol for Fmoc Protection:

  • Dissolution: Dissolve the (R)-3-Amino-4,4-diphenyl-butyric acid in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution, to maintain a basic pH (around 8-9).

  • Addition of Fmoc Reagent: Add Fmoc-Cl or Fmoc-OSu portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amino acid is consumed.

  • Work-up: After the reaction is complete, pour the mixture into ice-cold water and extract with a non-polar organic solvent (e.g., ether) to remove unreacted Fmoc reagent and byproducts.

  • Acidification and Isolation: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the Fmoc-protected amino acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is primarily designed for incorporation into peptide chains via Fmoc-based SPPS.

General SPPS Cycle:

  • Resin Swelling: Swell a suitable solid support resin (e.g., Wang or Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain on the resin using a solution of 20% piperidine in DMF. This exposes a free amine for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the Fmoc-adduct.

  • Amino Acid Activation and Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow it to react to form a new peptide bond.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage: After the desired peptide sequence is assembled, remove the N-terminal Fmoc group. Then, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of this compound and for purifying the final peptide product. A C18 column with a gradient of water and acetonitrile containing 0.1% TFA is typically used. Detection is commonly performed using UV absorbance at wavelengths around 265 nm or 301 nm, characteristic of the Fmoc group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural confirmation. While specific spectra for the target compound are not available, the expected spectra would show characteristic signals for the fluorenyl, diphenylmethyl, and butyric acid moieties.

Biological Activity and Applications

There is limited direct information on the biological activity of this compound itself, as the Fmoc group is typically removed in the final biologically active peptide. The biological effects would be conferred by the core (R)-3-Amino-4,4-diphenyl-butyric acid residue within a peptide sequence.

The incorporation of this bulky, non-natural amino acid can:

  • Induce specific secondary structures: The steric hindrance of the diphenylmethyl group can force the peptide backbone into specific conformations, such as turns or helices.

  • Enhance proteolytic stability: The unnatural structure can make the resulting peptide more resistant to degradation by proteases.

  • Modulate receptor binding: The diphenylmethyl group can interact with hydrophobic pockets in target receptors, potentially increasing binding affinity and selectivity.

Derivatives of 3-aminobutanoic acid have been explored for various therapeutic applications, including antimicrobial and anticancer activities. However, specific studies on the 4,4-diphenyl substituted version are lacking. Given the structural similarity of the core to γ-aminobutyric acid (GABA), there is a theoretical possibility of interaction with GABA receptors, though this has not been experimentally verified for this specific compound.

Visualizations

General Workflow for Fmoc Protection

Fmoc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amino_Acid (R)-3-Amino-4,4-diphenyl-butyric acid Reaction_Step Dissolve in basic solution Add Fmoc reagent Stir at room temperature Amino_Acid->Reaction_Step Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Reaction_Step Workup Aqueous work-up Acidification Reaction_Step->Workup Isolation Filtration Workup->Isolation Purification Recrystallization Isolation->Purification Product This compound Purification->Product

Caption: General workflow for the Fmoc protection of an amino acid.

Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Deprotection Fmoc Deprotection Washing1 Washing Deprotection->Washing1 20% Piperidine in DMF Coupling Activation & Coupling Washing1->Coupling Remove piperidine Washing2 Washing Coupling->Washing2 Fmoc-AA-OH, Coupling Reagents Washing2->Deprotection Ready for next cycle

Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.

Conclusion

This compound is a specialized amino acid derivative with significant potential in peptide-based drug discovery and materials science. While specific, detailed experimental data for this compound is sparse in the public domain, this guide provides a framework based on established chemical principles and data from related molecules. Researchers and drug development professionals can use this information as a starting point for incorporating this unique building block into their synthetic strategies, with the understanding that optimization of reaction conditions and thorough analytical characterization will be necessary. The bulky diphenyl moiety is a key feature that can be exploited to create novel peptides with tailored structural and biological properties.

An In-depth Technical Guide to the Proposed Synthesis of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a chiral non-proteinogenic β-amino acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it a valuable building block for solid-phase peptide synthesis (SPPS), enabling the incorporation of a unique β-amino acid scaffold into peptide chains. The diphenylmethyl moiety at the γ-position introduces significant steric bulk and lipophilicity, which can be leveraged to modulate the pharmacological properties, conformational constraints, and metabolic stability of peptides. This guide outlines a proposed multi-step synthesis for this compound, designed for use by professionals in chemical research and drug development.

Proposed Synthetic Pathway Overview

The proposed synthesis is a four-step process commencing with commercially available reagents. The key strategic steps include the formation of an α,β-unsaturated ester, a diastereoselective aza-Michael addition to introduce the chiral amine, and subsequent deprotection and Fmoc-protection steps.

Synthesis_Overview cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Asymmetric Aza-Michael Addition cluster_2 Step 3: Hydrolysis and Auxiliary Cleavage cluster_3 Step 4: Fmoc Protection A Diethyl(ethoxycarbonylmethyl)phosphonate + Benzophenone B Ethyl 4,4-diphenyl-2-butenoate A->B  NaH, THF C Ethyl 4,4-diphenyl-2-butenoate + (S,S)-(+)-Pseudoephedrine B->C D N-Acylated Pseudoephedrine Adduct C->D Acyl Chloride Formation E Diastereomerically Pure β-Amino Amide D->E  Lithium Benzylamide, THF F Diastereomerically Pure β-Amino Amide E->F G (R)-3-Amino-4,4-diphenyl-butyric acid F->G  Acid Hydrolysis (e.g., 6M HCl, Reflux) H (R)-3-Amino-4,4-diphenyl-butyric acid G->H I This compound H->I  Fmoc-OSu, NaHCO₃, Dioxane/Water

Caption: Proposed four-step synthetic workflow for this compound.

Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of Ethyl 4,4-diphenyl-2-butenoate

This step utilizes a Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester backbone.

Reaction Scheme: (C₂H₅O)₂P(O)CH₂COOC₂H₅ + (C₆H₅)₂CO → (C₆H₅)₂C=CHCOOC₂H₅

Protocol (Adapted from analogous procedures):

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add diethyl(ethoxycarbonylmethyl)phosphonate (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of H₂ gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of benzophenone (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 4,4-diphenyl-2-butenoate.

ParameterExpected ValueSource (Analogous Reaction)
Reaction Time 12-16 hoursGeneral HWE protocols
Temperature 0 °C to Room Temp.General HWE protocols
Solvent Tetrahydrofuran (THF)General HWE protocols
Expected Yield 80-95%Based on similar substrates
Purification Column ChromatographyStandard procedure
Step 2: Asymmetric Aza-Michael Addition

This crucial step establishes the stereocenter at the C3 position via a diastereoselective conjugate addition of a nitrogen nucleophile, using (S,S)-(+)-pseudoephedrine as a chiral auxiliary.[1]

Reaction Scheme:

  • (C₆H₅)₂C=CHCOOC₂H₅ → (C₆H₅)₂C=CHCO-Pseudoephedrine

  • (C₆H₅)₂C=CHCO-Pseudoephedrine + LiNHCH₂Ph → Diastereomeric Adduct

Protocol (Adapted from Davies et al.[1]):

  • Amide Formation: Convert ethyl 4,4-diphenyl-2-butenoate to the corresponding acyl chloride using oxalyl chloride or thionyl chloride. Subsequently, react the acyl chloride with (S,S)-(+)-pseudoephedrine (1.0 eq) in the presence of a non-nucleophilic base like triethylamine (TEA) in dichloromethane (DCM) to form the α,β-unsaturated pseudoephedrine amide. Purify by chromatography.

  • Aza-Michael Addition:

    • Prepare a solution of lithium benzylamide by adding n-butyllithium (n-BuLi, 1.0 eq) to a solution of benzylamine (1.0 eq) in anhydrous THF at -78 °C.

    • To this solution, add the prepared pseudoephedrine amide (1.0 eq) in THF dropwise at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • The diastereomeric excess can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography to isolate the major diastereomer.

ParameterExpected ValueSource (Analogous Reaction)
Reaction Time 2-4 hours[1]
Temperature -78 °C[1]
Solvent Tetrahydrofuran (THF)[1]
Expected Yield 70-90%[1]
Diastereomeric Excess >95%[1]
Purification Column Chromatography[1]
Step 3: Hydrolysis and Auxiliary Cleavage

This step removes the chiral auxiliary and hydrolyzes the amide to yield the target free amino acid.

Reaction Scheme: Diastereomeric Adduct → (R)-3-Amino-4,4-diphenyl-butyric acid

Protocol (Adapted from standard procedures for pseudoephedrine auxiliary cleavage):

  • Suspend the purified β-amino amide from Step 2 in 6M aqueous hydrochloric acid (HCl).

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature. The chiral auxiliary hydrochloride can be recovered by extraction with an organic solvent (e.g., DCM).

  • Adjust the pH of the aqueous layer to isoelectric point (approx. pH 5-6) using a base (e.g., NaOH or NH₄OH) to precipitate the free amino acid.

  • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

ParameterExpected ValueSource (Analogous Reaction)
Reaction Time 12-24 hoursGeneral amide hydrolysis
Temperature 100-110 °C (Reflux)General amide hydrolysis
Reagent 6M Hydrochloric AcidGeneral amide hydrolysis
Expected Yield 75-90%Based on similar cleavages
Purification Precipitation/FiltrationStandard procedure
Step 4: Fmoc Protection

The final step is a standard procedure to protect the primary amine with the Fmoc group.

Reaction Scheme: (R)-3-Amino-4,4-diphenyl-butyric acid + Fmoc-OSu → this compound

Protocol:

  • Dissolve (R)-3-Amino-4,4-diphenyl-butyric acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product. The product can be further purified by recrystallization if necessary.

ParameterExpected ValueSource (Analogous Reaction)
Reaction Time 12-16 hoursStandard Fmoc protection
Temperature 0 °C to Room Temp.Standard Fmoc protection
Solvent Dioxane/WaterStandard Fmoc protection
Expected Yield 85-98%Based on similar protections
Purification Extraction/RecrystallizationStandard procedure

Visualization of Key Processes

Asymmetric Induction via Chiral Auxiliary

The stereochemical outcome of the aza-Michael addition is controlled by the chiral pseudoephedrine auxiliary, which directs the incoming nucleophile to one face of the molecule.

Asymmetric_Induction Acceptor α,β-Unsaturated Amide (Planar System) Auxiliary (S,S)-Pseudoephedrine Chiral Auxiliary Acceptor->Auxiliary Forms Chiral Acceptor Product Diastereomerically Enriched Adduct Auxiliary->Product Directs Attack (Facial Shielding) Nucleophile Lithium Benzylamide (Nucleophile) Nucleophile->Product Attacks from Less Hindered Face

Caption: Logical relationship of chiral auxiliary directing the stereoselective nucleophilic attack.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis of this compound. The route is based on robust and well-established reactions in asymmetric synthesis. Researchers undertaking this synthesis should perform careful optimization and characterization at each step. The successful execution of this pathway would provide access to a valuable and unique building block for advanced peptide chemistry and drug discovery applications.

References

Unveiling the Structural Nuances of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, a critical non-natural amino acid derivative integral to advancements in peptide synthesis and drug discovery. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its application in solid-phase peptide synthesis (SPPS).

Core Compound Specifications

This compound is a white to off-white solid.[1] Key identifiers and properties are summarized in the table below for quick reference.

PropertyValue
CAS Number 332062-10-9
Molecular Formula C₃₁H₂₇NO₄
Molecular Weight 477.55 g/mol
Appearance White to off-white solid[1]

Elucidation of Chemical Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, a Certificate of Analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the expected structure.[1] Based on the known structures of the Fmoc protecting group and the (R)-3-Amino-4,4-diphenyl-butyric acid core, the following table outlines the anticipated spectroscopic characteristics.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the fluorenyl and two phenyl groups, the methine and methylene protons of the butyric acid backbone, the chiral center proton, and the carbamate proton.
¹³C NMR Resonances for the carbonyl carbons of the carboxylic acid and the Fmoc group, aromatic carbons, and aliphatic carbons of the butyric acid chain and the Fmoc group.
IR Spectroscopy Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), aromatic C-H stretching, and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (477.55 g/mol ), along with fragmentation patterns consistent with the loss of the Fmoc group and other characteristic fragments.

Synthesis and Purification

The synthesis of this compound involves two primary stages: the synthesis of the core amino acid, (R)-3-Amino-4,4-diphenyl-butyric acid, followed by the protection of the amino group with the Fmoc moiety.

Experimental Protocol: Synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid

A plausible synthetic route for the precursor, (R)-3-Amino-4,4-diphenyl-butyric acid, can be adapted from established methods for the synthesis of β-amino acids. One such approach involves the conjugate addition of a nitrogen-containing nucleophile to a suitable α,β-unsaturated ester, followed by stereoselective reduction and hydrolysis.

Experimental Protocol: Fmoc Protection of the Amino Acid

The protection of the amino group of (R)-3-Amino-4,4-diphenyl-butyric acid with 9-fluorenylmethyloxycarbonyl (Fmoc) is a standard procedure in peptide chemistry.

Materials:

  • (R)-3-Amino-4,4-diphenyl-butyric acid

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃) or a suitable organic base (e.g., triethylamine)

  • Dioxane or acetone

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve (R)-3-Amino-4,4-diphenyl-butyric acid in an aqueous solution of sodium bicarbonate or a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of Fmoc-OSu or Fmoc-Cl in dioxane or acetone to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.

  • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start Dissolve_AA Dissolve (R)-3-Amino-4,4-diphenyl-butyric acid in base solution Start->Dissolve_AA Add_Fmoc Add Fmoc-OSu or Fmoc-Cl solution Dissolve_AA->Add_Fmoc React React at room temperature Add_Fmoc->React Workup Aqueous workup and extraction React->Workup Precipitate Acidify to precipitate product Workup->Precipitate Isolate Filter and dry the product Precipitate->Isolate Purify Purify by recrystallization or chromatography Isolate->Purify End End Purify->End SPPS_Cycle cluster_spps Fmoc-SPPS Cycle Start_Resin Resin-Bound Peptide (Free Amine) Coupling Couple Fmoc-(R)-3-Amino- 4,4-diphenyl-butyric acid Start_Resin->Coupling Washing1 Wash with DMF Coupling->Washing1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1->Deprotection Washing2 Wash with DMF Deprotection->Washing2 Next_AA Ready for Next Amino Acid Coupling Washing2->Next_AA

References

An In-depth Technical Guide on the Solubility of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid. Due to the limited availability of specific quantitative solubility data in public literature for this particular compound, this document focuses on qualitative solubility in commonly used organic solvents and furnishes a detailed experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings. Understanding the solubility of this reagent is critical for its effective application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.

Core Compound Properties

This compound is a chiral amino acid derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is instrumental in SPPS due to its stability under acidic conditions and its ready cleavage under basic conditions. The diphenylmethyl moiety on the side chain imparts significant steric bulk and hydrophobicity, which are key determinants of its solubility profile.

Qualitative Solubility Profile

The solubility of Fmoc-protected amino acids is a crucial parameter for ensuring efficient coupling reactions in peptide synthesis.[1][2] Poor solubility can impede reaction kinetics and lead to the formation of deletion sequences in the final peptide product.[1][2] Based on the general properties of Fmoc-amino acids and the pronounced hydrophobic nature of the diphenylmethyl group, the expected qualitative solubility of this compound in common organic solvents is summarized below.

SolventAbbreviationExpected SolubilityRationale
N,N-DimethylformamideDMFGoodAs a polar aprotic solvent, DMF is highly effective at solvating a wide range of Fmoc-amino acids and is a standard solvent in solid-phase peptide synthesis.[2][3]
N-Methyl-2-pyrrolidoneNMPGoodSimilar to DMF, NMP is a polar aprotic solvent widely used in SPPS and is expected to be a suitable solvent for this compound.[2][3]
Dimethyl sulfoxideDMSOGoodDMSO is a strong polar aprotic solvent capable of dissolving many organic compounds. Ultrasonic assistance may be required for complete dissolution in some cases.[3][4]
DichloromethaneDCMModerateThe solubility in DCM is anticipated to be lower than in DMF or NMP due to the presence of the polar carboxylic acid group.[2]
TetrahydrofuranTHFModerateTHF can be used as a solvent, sometimes in combination with other solvents, but it is generally less effective than DMF or NMP for dissolving Fmoc-amino acids.[1]
WaterH₂OSparingly SolubleThe large, hydrophobic Fmoc and diphenylmethyl groups significantly limit the solubility of the compound in aqueous solutions.[1][2]

Experimental Protocol for Solubility Determination

For applications demanding precise solubility values, it is essential to determine them empirically. The following protocol describes a widely accepted method for determining the solubility of Fmoc-amino acids in organic solvents using the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.[1][3]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vials with tight-fitting caps

  • Thermostatic shaker or agitator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 1 mL).[2]

    • Seal the vial securely to prevent any solvent evaporation.[2]

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).[1]

    • Agitate the mixture for a sufficient duration (e.g., 24 hours) to ensure that equilibrium is reached.[1][2]

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed to pellet the undissolved solid material.[1]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.[3]

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.[1][3]

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.[3]

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Detect the analyte peak by UV absorbance, typically at 265 nm or 301 nm for the Fmoc group.[1]

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.[3]

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.[3] This value represents the solubility of the compound in the tested solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow prep Preparation of Saturated Solution (Excess Solute in Known Volume of Solvent) equil Equilibration (Agitation at Constant Temperature, e.g., 24h) prep->equil sep Separation of Undissolved Solid (Centrifugation) equil->sep sample_prep Sample Preparation (Supernatant Filtration and Dilution) sep->sample_prep hplc HPLC Analysis sample_prep->hplc calc Solubility Calculation hplc->calc calib Calibration Curve Generation (Standard Solutions) calib->hplc Reference

Workflow for determining the solubility of this compound.

References

In-Depth Technical Guide: Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 332062-10-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, a non-natural, Fmoc-protected β-amino acid. It is a critical building block in modern peptide synthesis and plays a significant role in the development of novel therapeutics. This guide covers its chemical properties, synthesis, applications in drug discovery, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Chemical Properties and Specifications

This compound is a white to off-white solid. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, a chiral center at the β-carbon, and two phenyl groups, which impart significant steric bulk and hydrophobicity.

PropertyValue
CAS Number 332062-10-9[1]
Molecular Formula C₂₉H₂₇NO₄
Molecular Weight 453.53 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Solubility Soluble in organic solvents like DMF and DCM

Synthesis

A plausible synthetic workflow is outlined below:

G cluster_synthesis Synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid cluster_protection Fmoc Protection start Starting Materials step1 Asymmetric Synthesis start->step1 product1 (R)-3-Amino-4,4-diphenyl-butyric acid step1->product1 product1_ref (R)-3-Amino-4,4-diphenyl-butyric acid step2 Reaction with Fmoc-OSu or Fmoc-Cl product1_ref->step2 final_product This compound step2->final_product G start Start with Fmoc-protected resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling Couple Fmoc-(R)-3-Amino-4,4- diphenyl-butyric acid (with HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 wash3 Wash deprotection2->wash3 coupling2 Couple next Fmoc-amino acid wash3->coupling2 repeat Repeat cycle coupling2->repeat cleavage Cleave peptide from resin and remove side-chain protecting groups (TFA cocktail) coupling2->cleavage After final coupling repeat->deprotection2 precipitation Precipitate peptide in cold ether cleavage->precipitation purification Purify by HPLC precipitation->purification G ppi Protein-Protein Interaction in a Signaling Pathway peptide_design Design of a β-peptide mimic ppi->peptide_design spps SPPS using Fmoc-(R)-3-Amino-4,4- diphenyl-butyric acid peptide_design->spps peptide_mimic Synthesized β-peptide mimic spps->peptide_mimic binding Binding to target protein peptide_mimic->binding inhibition Inhibition of PPI binding->inhibition modulation Modulation of Signaling Pathway inhibition->modulation

References

The Pivotal Role of the Diphenyl Group in Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a non-proteinogenic β-amino acid that has garnered significant interest in the field of peptide chemistry and drug discovery. The distinguishing feature of this building block is the geminal diphenyl group attached to the β-carbon of the amino acid backbone. This technical guide provides an in-depth analysis of the multifaceted role of this diphenyl moiety, focusing on its influence on peptide conformation, biological activity, and stability. While direct quantitative comparisons with non-diphenylated analogues are not extensively documented in publicly available literature, this guide synthesizes information from studies on structurally related compounds to elucidate the steric and electronic effects of this unique functional group. This document also provides generalized experimental protocols for the synthesis and incorporation of such sterically demanding amino acids into peptide chains, alongside a discussion of their potential applications in modulating protein-protein interactions and designing novel therapeutics.

Introduction: The Significance of Unnatural Amino Acids in Peptide Design

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced therapeutic properties. These modifications can overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. This compound is a prime example of a synthetic building block designed to introduce specific structural constraints and physicochemical properties into a peptide. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a standard, base-labile protecting group for the amine, making it fully compatible with modern solid-phase peptide synthesis (SPPS) protocols. The core focus of this guide, however, is the diphenyl group and its profound impact on the resulting peptide's structure and function.

The Multifaceted Role of the Diphenyl Group

The geminal diphenyl group at the β-carbon of 3-Amino-4,4-diphenyl-butyric acid exerts its influence through a combination of steric hindrance, hydrophobic interactions, and electronic effects. These factors collectively contribute to a significant conformational control over the peptide backbone.

Steric Hindrance and Conformational Restriction

The sheer bulk of the two phenyl rings imposes severe steric constraints on the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds of the amino acid side chain, as well as the peptide backbone dihedral angles (φ and ψ) of adjacent residues. This steric hindrance can induce specific secondary structures, such as β-turns or extended conformations. Studies on analogous compounds containing Cα-methyl,Cα-diphenylmethylglycine have demonstrated their capacity to promote either folded or extended peptide conformations, showcasing the powerful conformational steering effect of the diphenylmethyl group. By locking a segment of the peptide into a more rigid conformation, the diphenyl group can pre-organize the peptide for binding to its biological target, potentially leading to an increase in binding affinity and specificity.

Hydrophobic and π-π Stacking Interactions

The two phenyl rings provide a large, non-polar surface area, significantly increasing the hydrophobicity of the amino acid residue. In aqueous environments, this pronounced hydrophobicity can drive the peptide to adopt conformations that sequester the diphenyl group from the solvent, often leading to specific folding patterns or promoting aggregation and self-assembly. Furthermore, the aromatic nature of the phenyl rings facilitates π-π stacking interactions, either intramolecularly with other aromatic residues within the peptide chain or intermolecularly with other peptide molecules or aromatic moieties in a receptor binding pocket. These non-covalent interactions are crucial for the stability of protein structures and can play a significant role in peptide self-assembly into higher-order structures like fibrils and nanotubes. The incorporation of diphenylalanine and its analogues has been shown to enhance the mechanical rigidity and piezoelectric properties of self-assembling peptide-based materials.

Electronic Effects

While steric and hydrophobic effects are predominant, the electronic nature of the phenyl rings can also influence the local environment within the peptide. The π-electron systems of the aromatic rings can engage in cation-π interactions with positively charged residues or metal ions. Although the diphenyl group itself is electronically neutral, its polarizability can contribute to van der Waals interactions and influence the overall electronic landscape of the peptide.

Quantitative Data and Structure-Activity Relationships

Direct quantitative data comparing peptides with and without the (R)-3-Amino-4,4-diphenyl-butyric acid residue is sparse in the available literature. However, we can infer the likely impact of the diphenyl group from studies on similar modifications. The following table summarizes hypothetical quantitative data based on the expected effects of incorporating a bulky, hydrophobic, and conformationally constraining residue.

ParameterPeptide without Diphenyl Group (Hypothetical)Peptide with (R)-3-Amino-4,4-diphenyl-butyric acid (Hypothetical)Rationale for Expected Change
Binding Affinity (Kd) 1 µM100 nMThe conformational rigidity imposed by the diphenyl group can reduce the entropic penalty of binding, leading to a lower Kd and higher affinity.
Enzymatic Stability (t1/2) 10 min> 60 minThe steric bulk of the diphenyl group can shield the adjacent peptide bonds from proteolytic cleavage, significantly increasing the peptide's half-life in biological fluids.
Secondary Structure Random Coilβ-turn or Extended ConformationThe steric hindrance of the diphenyl group is expected to force the peptide backbone into a more defined secondary structure.
Hydrophobicity (LogP) 1.53.0The addition of two phenyl rings will substantially increase the lipophilicity of the peptide.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and incorporation of sterically hindered Fmoc-β-amino acids like this compound. Note: These are general guidelines and may require optimization for this specific compound.

Synthesis of this compound

A plausible synthetic route to this compound would involve the synthesis of the unprotected amino acid followed by Fmoc protection.

Workflow for Synthesis:

Start Starting Materials (e.g., Diphenylacetic acid derivative) Step1 Asymmetric Synthesis of β-amino ester Start->Step1 Step2 Hydrolysis of ester Step1->Step2 Step3 Fmoc Protection Step2->Step3 End Fmoc-(R)-3-Amino-4,4- diphenyl-butyric acid Step3->End

Caption: Synthetic workflow for this compound.

Detailed Methodology (Generalized):

  • Synthesis of the β-Amino Acid: A common method for the asymmetric synthesis of β-amino acids is the Arndt-Eistert homologation of an α-amino acid, followed by a Wolff rearrangement. Alternatively, a stereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester derived from diphenylacetic acid could be employed.

  • Fmoc Protection:

    • Dissolve the (R)-3-Amino-4,4-diphenyl-butyric acid in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

    • Cool the solution in an ice bath.

    • Add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride) in 1,4-dioxane dropwise to the stirred amino acid solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance of the diphenyl group necessitates the use of potent coupling reagents and potentially longer reaction times to ensure efficient amide bond formation.

SPPS Workflow:

Resin Resin with N-terminal amine Fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_deprotection Wash1 Wash with DMF Fmoc_deprotection->Wash1 Coupling Coupling of Fmoc-(R)-3-Amino- 4,4-diphenyl-butyric acid (with HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Cycle for next amino acid Wash2->Repeat

Caption: SPPS cycle for incorporating the diphenyl-substituted amino acid.

Detailed Methodology (Generalized):

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and perform the synthesis of the peptide chain up to the point of coupling the this compound.

  • Fmoc Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in dimethylformamide (DMF) to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) and an additive like HOBt (Hydroxybenzotriazole) (3-5 equivalents).

    • Add a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.

    • Allow the activation to proceed for a few minutes before adding the solution to the deprotected resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or overnight) at room temperature. The progress of the coupling can be monitored using a Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

  • Chain Elongation: Continue the SPPS cycles for the subsequent amino acids.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Applications and Future Directions

The unique properties conferred by the diphenyl group make this compound a valuable tool for various applications in drug discovery and materials science.

  • Inhibition of Protein-Protein Interactions (PPIs): The conformationally constrained nature of peptides containing this residue makes them excellent candidates for mimicking secondary structural motifs (e.g., β-turns) that are often involved in PPIs. By presenting a rigid and well-defined pharmacophore, these peptides can achieve high affinity and selectivity for their targets.

  • Development of Proteolytically Stable Therapeutics: The enhanced stability against enzymatic degradation can lead to peptides with improved pharmacokinetic profiles, making them more suitable for therapeutic applications.

  • Biomaterials and Self-Assembling Systems: The strong hydrophobic and π-stacking interactions of the diphenyl group can be exploited to design novel self-assembling peptides for applications in tissue engineering, drug delivery, and nanotechnology.

Future research should focus on obtaining direct quantitative data to precisely delineate the structure-activity relationships of peptides containing this amino acid. High-resolution structural studies using NMR and X-ray crystallography will be crucial for understanding the precise conformational preferences induced by the diphenyl group.

Investigating Biological Signaling Pathways

While no specific signaling pathways have been definitively associated with peptides containing this compound in the literature, a logical workflow for identifying such pathways can be proposed.

Start Peptide containing Diphenyl Amino Acid Screening Phenotypic Screening (e.g., cell viability, proliferation) Start->Screening Target_ID Target Identification (e.g., affinity chromatography, pull-down assays) Screening->Target_ID Pathway_Analysis Pathway Analysis (e.g., Western blotting, transcriptomics) Target_ID->Pathway_Analysis Validation Functional Validation (e.g., gene knockout, inhibitor studies) Pathway_Analysis->Validation End Identified Signaling Pathway Validation->End

Caption: Workflow for identifying signaling pathways modulated by the peptide.

This workflow would involve initial phenotypic screening to identify a biological effect, followed by target identification to find the interacting protein(s). Subsequent pathway analysis would elucidate the downstream signaling events, which would then be validated through functional studies.

Conclusion

The diphenyl group in this compound is a powerful tool for peptide chemists and drug designers. Its ability to impose significant conformational constraints, enhance proteolytic stability, and introduce strong hydrophobic and aromatic interactions makes it a valuable building block for the creation of novel peptidomimetics with tailored properties. While further research is needed to fully quantify its effects and explore its full potential, the principles outlined in this guide provide a solid foundation for the rational design and synthesis of next-generation peptide-based therapeutics and functional biomaterials.

Unlocking Novel Peptide Architectures: A Technical Guide to Preliminary Studies with Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational aspects of utilizing Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, a non-natural, sterically hindered β-amino acid, in peptide synthesis and drug discovery. The incorporation of this unique building block offers the potential to create novel peptide structures with constrained conformations, enhanced proteolytic stability, and unique biological activities. This document provides a summary of the core principles, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and a discussion of potential applications, with a focus on antimicrobial peptides and G protein-coupled receptor (GPCR) modulation.

Core Concepts and Physicochemical Properties

This compound is a chiral amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and two phenyl groups on the β-carbon. This structure imparts significant steric bulk and hydrophobicity, which can influence the conformational preferences of the resulting peptides. The Fmoc group is a base-labile protecting group, making it highly suitable for the widely used Fmoc-based solid-phase peptide synthesis (SPPS) strategy.

Table 1: Physicochemical Properties of this compound and Related Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
This compound332062-10-9C28H27NO4441.52≥97%[1]
Fmoc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid268734-29-8C25H22ClNO4435.90≥95%[2]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols outline the general steps for incorporating this compound into a peptide sequence using manual or automated Fmoc-SPPS. Due to the steric hindrance of the diphenylmethyl group, optimization of coupling conditions may be required to achieve high yields.

Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl chloride resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection (if applicable): If using a pre-loaded Fmoc-protected resin, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.

  • First Amino Acid Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The extended coupling time is recommended due to the steric bulk of the amino acid.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

Peptide Chain Elongation

The following cycle is repeated for each subsequent amino acid to be added to the peptide chain:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min, then 15 min).

  • Washing: Wash the resin with DMF (3-5 times).

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.

    • Add the activated amino acid to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a ninhydrin test.

Cleavage and Deprotection
  • Final Fmoc Removal: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing: Wash the resin with DMF, followed by dichloromethane (DCM).

  • Drying: Dry the resin under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The reaction is typically carried out for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

Table 2: Summary of a General Fmoc-SPPS Cycle for Incorporating this compound

StepReagents and SolventsTime
Resin SwellingDMF1 hour
Fmoc Deprotection20% Piperidine in DMF5 min + 15 min
WashingDMF3-5 times
Amino Acid CouplingFmoc-AA (3-5 eq.), HBTU/HATU (3-5 eq.), DIPEA (6-10 eq.) in DMF2-4 hours (for first AA), 1-2 hours (subsequent AAs)
WashingDMF, DCM3-5 times each
Cleavage95% TFA, 2.5% H2O, 2.5% TIS2-3 hours

Potential Applications and Biological Activities

While specific biological data for peptides containing this compound is limited in the public domain, the structural features of this amino acid suggest several promising areas of application.

Antimicrobial Peptides

The incorporation of hydrophobic and bulky residues like diphenylalanine derivatives can enhance the interaction of peptides with bacterial membranes, a key step in the mechanism of action of many antimicrobial peptides (AMPs). The increased hydrophobicity may facilitate membrane disruption.

Table 3: Hypothetical Minimum Inhibitory Concentrations (MICs) of Peptides Containing a Diphenylalanine Derivative against Various Bacterial Strains

PeptideTarget OrganismHypothetical MIC (µg/mL)
Peptide-DiphenylAlaStaphylococcus aureus16 - 64
Peptide-DiphenylAlaEscherichia coli32 - 128
Peptide-DiphenylAlaPseudomonas aeruginosa64 - 256
Peptide-DiphenylAlaCandida albicans32 - 128

Note: These values are hypothetical and intended to illustrate the potential range of activity. Actual MICs would need to be determined experimentally.

GPCR Ligands

The conformational constraints imposed by the diphenylmethyl group can be exploited to design peptides with high affinity and selectivity for G protein-coupled receptors (GPCRs). The rigid structure can help to lock the peptide into a bioactive conformation that preferentially binds to a specific receptor subtype.

Visualizing Workflows and Pathways

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle for Chain Elongation Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Hypothetical GPCR Signaling Pathway

The following diagram illustrates a generalized Gαq-mediated signaling pathway that could be modulated by a peptide containing (R)-3-Amino-4,4-diphenyl-butyric acid, assuming the peptide acts as an agonist.

GPCR_Signaling Peptide Peptide Ligand (containing Diphenyl-β-Ala) GPCR GPCR (e.g., a peptide receptor) Peptide->GPCR Binding & Activation G_protein Gαq/11 Gβγ GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activation Downstream Downstream Cellular Responses PKC->Downstream Phosphorylation Cascade

Caption: A hypothetical Gαq-mediated GPCR signaling cascade.

Conclusion

This compound represents a valuable tool for medicinal chemists and peptide scientists seeking to create novel peptide-based therapeutics. Its unique structural properties can be leveraged to design peptides with enhanced stability and conformational rigidity. While further preliminary studies are needed to fully elucidate the quantitative aspects of its incorporation into peptides and to explore the full spectrum of its biological activities, the foundational protocols and potential applications outlined in this guide provide a solid starting point for researchers in this exciting field. Future work should focus on systematic studies to determine optimal coupling conditions, quantify the impact of this residue on peptide structure and function, and screen peptide libraries containing this building block against a range of biological targets.

References

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid: A Technical Guide for Unnatural Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (ncAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering a route to novel therapeutics with enhanced potency, stability, and target selectivity. Among the diverse array of available ncAAs, Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid stands out as a valuable building block for introducing unique structural and functional properties into peptide-based molecules. This technical guide provides a comprehensive overview of its application in unnatural peptide design, including synthesis, incorporation protocols, and potential applications.

Introduction to Unnatural Amino Acids in Peptide Design

Peptides are promising therapeutic agents due to their high specificity and biological activity. However, their application is often limited by poor metabolic stability and low oral bioavailability. The introduction of ncAAs can overcome these limitations by altering the peptide's backbone and side-chain functionalities.[1][2][3] These modifications can lead to:

  • Increased Proteolytic Resistance: The non-natural stereochemistry and bulky side chains of ncAAs can hinder recognition by proteases, thereby extending the in-vivo half-life of the peptide.[1]

  • Conformational Constraint: Specific ncAAs can be used to induce or stabilize desired secondary structures, such as β-turns or helices, which can be crucial for receptor binding.

  • Novel Functionalities: ncAAs can introduce new chemical groups, such as fluorophores, cross-linkers, or unique binding moieties, expanding the functional repertoire of peptides.[1]

This compound, with its bulky diphenylmethyl group at the β-position, is particularly useful for creating peptides with constrained conformations and enhanced stability. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it directly compatible with the most common method for peptide synthesis, solid-phase peptide synthesis (SPPS).[4][5]

Synthesis of this compound

The synthesis of the core amino acid, 4-amino-3-phenylbutyric acid, can be achieved through various organic synthesis routes. One common method involves a multi-step process starting from benzaldehyde and ethyl acetoacetate.[6]

A generalized synthetic scheme is as follows:

  • Condensation: Benzaldehyde reacts with ethyl acetoacetate to form 2,4-diacetyl-3-phenyl-pentanedionato diethyl ester.[6]

  • Hydrolysis and Decarboxylation: The resulting ester is treated with a strong base to yield 3-phenylglutaric acid.[6]

  • Anhydride Formation: 3-phenylglutaric acid is dehydrated to form 3-phenylglutaric anhydride.[6]

  • Amidation: The anhydride is opened with ammonia to give 5-amino-5-oxo-3-phenyl-pentanoic acid.[6]

  • Hofmann Rearrangement: The amide is subjected to an oxidation reaction to yield 4-amino-3-phenylbutyric acid.[6]

Following the synthesis of the amino acid, the amine group is protected with the Fmoc group using Fmoc-succinimide or a similar reagent to yield the final product, this compound, ready for peptide synthesis.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is incorporated into a growing peptide chain using standard Fmoc-based SPPS protocols. The general workflow is depicted below.

SPPS_Workflow resin Resin Support deprotection1 Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection1 wash1 DMF Wash deprotection1->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat Cycle wash2->repeat n-1 times cleavage Cleavage from Resin & Side-Chain Deprotection wash2->cleavage Final Cycle repeat->deprotection1 peptide Purified Peptide cleavage->peptide

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Detailed Experimental Protocol for Incorporation:

The following is a representative protocol for the manual incorporation of this compound into a peptide sequence on a rink amide resin.

Materials:

  • Rink amide resin (pre-loaded with the first amino acid or for N-terminal modification)

  • This compound

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solutions: DMF, DCM

  • Capping solution (e.g., acetic anhydride/pyridine in DMF)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[7]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 5-10 minutes.[7]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. The bulky nature of the diphenylmethyl group may require a longer coupling time compared to standard proteinogenic amino acids.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution for 15-30 minutes.[7] Wash the resin with DMF and DCM.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling cycle, perform a final Fmoc deprotection.

    • Wash the resin with DMF and DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

Quantitative Data and Applications

While specific quantitative data for peptides containing this compound is often proprietary or found within specific drug discovery programs, the inclusion of similar bulky, non-natural amino acids has been shown to significantly impact peptide properties. The table below summarizes expected improvements based on the incorporation of ncAAs.

ParameterTypical Value for Natural PeptideExpected Value with this compoundRationale
Proteolytic Stability (t1/2 in plasma) Minutes to a few hoursSeveral hours to daysThe bulky diphenylmethyl group sterically hinders protease access to the peptide backbone.[1]
Receptor Binding Affinity (Kd or IC50) Variable (nM to µM)Potentially improved (lower nM)The constrained conformation induced by the ncAAs can pre-organize the peptide into a bioactive conformation, leading to higher affinity.
Secondary Structure Propensity FlexibleIncreased propensity for turns or specific conformationsThe steric bulk of the side chain restricts bond rotation, favoring specific secondary structures.

Signaling Pathways and Therapeutic Targets

The design of peptides incorporating this compound can be guided by the desired interaction with specific biological targets. The logical workflow for such a design process is outlined below.

Peptide_Design_Workflow target Identify Therapeutic Target (e.g., GPCR, Enzyme) lead_peptide Identify Lead Peptide Sequence target->lead_peptide computational Computational Modeling (Docking, MD Simulations) lead_peptide->computational synthesis Synthesize Peptide Analogs with This compound computational->synthesis screening In Vitro Screening (Binding Assays, Functional Assays) synthesis->screening optimization Lead Optimization screening->optimization Iterative Improvement preclinical Preclinical Development screening->preclinical Successful Candidate optimization->computational

Logical Workflow for Unnatural Peptide Drug Discovery.

Peptides containing this ncAAs could be designed to target a variety of signaling pathways, including:

  • G-Protein Coupled Receptors (GPCRs): By mimicking or blocking the binding of natural peptide ligands, these unnatural peptides can modulate GPCR signaling in diseases such as cancer, metabolic disorders, and inflammatory conditions.

  • Protein-Protein Interactions (PPIs): The constrained conformation of these peptides can make them effective at disrupting specific PPIs that are difficult to target with small molecules.

  • Enzyme Inhibition: The unnatural amino acid can be positioned to interact with the active site of an enzyme, leading to potent and selective inhibition.

Conclusion

This compound is a versatile and valuable tool for the design and synthesis of unnatural peptides with improved therapeutic potential. Its ability to enhance proteolytic stability and induce specific conformations makes it an attractive building block for overcoming the traditional limitations of peptide-based drugs. The detailed synthetic protocols and logical design workflows presented in this guide provide a solid foundation for researchers and drug developers to explore the full potential of this and other unnatural amino acids in their therapeutic programs.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Application of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutics with enhanced efficacy, stability, and target specificity is a driving force in modern drug discovery. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising class of compounds that can overcome the limitations of traditional peptide drugs, such as poor metabolic stability and low oral bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of non-natural amino acids. This guide focuses on the potential applications of one such building block: Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid (CAS 332062-10-9), a chiral γ-amino acid derivative.

This compound is a non-proteinogenic amino acid that offers unique structural features for the synthesis of complex and biologically active molecules.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it ideally suited for use in standard solid-phase peptide synthesis (SPPS).[1] Its γ-amino acid nature and the bulky, hydrophobic 4,4-diphenyl moiety provide a distinct scaffold for creating peptidomimetics with tailored pharmacological profiles. This guide will delve into the potential therapeutic applications of this compound, particularly in the realm of neuroscience, and provide detailed experimental protocols for its synthesis, incorporation into peptides, and subsequent biological evaluation.

Structural Features and Physicochemical Properties

The unique characteristics of this compound stem from its distinct structural components: the Fmoc group, the γ-amino acid backbone, and the diphenylmethyl side chain.

PropertyValue/DescriptionReference
CAS Number 332062-10-9[2]
Molecular Formula C₃₁H₂₇NO₄[3]
Molecular Weight 477.55 g/mol [3]
Appearance White to off-white solid[4]
Chirality (R)-enantiomer[2]
Key Structural Features Fmoc-protected amine, γ-amino acid backbone, bulky diphenylmethyl side chain[1]
Purity Typically >97%[3]

Potential Applications in Drug Discovery

The structural similarity of γ-amino acids to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes them valuable scaffolds for developing modulators of the GABAergic system.[5] Deficiencies in GABAergic neurotransmission are implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, neuropathic pain, and spasticity. Consequently, GABA analogs are a clinically important class of drugs.

The incorporation of this compound into peptide chains can be hypothesized to yield peptidomimetics with the following advantages:

  • Enhanced Metabolic Stability: The γ-amino acid backbone is resistant to cleavage by proteases that typically degrade α-peptides.

  • Defined Conformations: The bulky diphenylmethyl group can induce specific secondary structures, such as helices and turns, which can be crucial for receptor binding.

  • Increased Lipophilicity: The aromatic diphenyl rings can enhance the ability of the resulting peptidomimetic to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system.

  • Modulation of GABA Receptors: Peptidomimetics containing this moiety could act as agonists, antagonists, or allosteric modulators of GABA receptors, offering a nuanced approach to treating neurological disorders.

Potential Signaling Pathways

Peptidomimetics derived from this compound are anticipated to interact with components of the GABAergic signaling pathway. The primary targets would likely be the GABA receptors, which are ligand-gated ion channels (GABA-A receptors) and G-protein coupled receptors (GABA-B receptors).

GABA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Packaging GABA_Released GABA GABA_Vesicle->GABA_Released Exocytosis GAT GAT GABA_Released->GAT Reuptake GABA_A GABA-A Receptor (Ligand-gated Cl- channel) GABA_Released->GABA_A GABA_B GABA-B Receptor (GPCR) GABA_Released->GABA_B Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GABA_A->Hyperpolarization Cl- influx K_channel K+ Channel GABA_B->K_channel Opens Ca_channel Ca2+ Channel GABA_B->Ca_channel Inhibits AC Adenylyl Cyclase GABA_B->AC Inhibits K_channel->Hyperpolarization K+ efflux cAMP ↓ cAMP AC->cAMP Peptidomimetic Peptidomimetic derived from This compound Peptidomimetic->GAT Inhibition Peptidomimetic->GABA_A Modulation Peptidomimetic->GABA_B Modulation

Potential modulation of the GABAergic signaling pathway.

Experimental Protocols

Synthesis of this compound

While a specific protocol for this exact compound is not widely published, a general and adaptable method for the synthesis of Fmoc-protected γ-amino acids can be followed. This representative protocol is based on established chemical principles.

Synthesis_Workflow start Start Materials: (R)-3-Amino-4,4-diphenyl-butyric acid Fmoc-OSu dissolve Dissolve (R)-3-Amino-4,4-diphenyl-butyric acid in aqueous acetone with a mild base (e.g., NaHCO₃) start->dissolve add_fmoc Add a solution of Fmoc-OSu in acetone dropwise at 0°C dissolve->add_fmoc react Stir the reaction mixture at room temperature overnight add_fmoc->react workup Acidify the solution (e.g., with HCl) and extract with an organic solvent (e.g., ethyl acetate) react->workup purify Purify the crude product by column chromatography or recrystallization workup->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize final_product This compound characterize->final_product SPPS_Workflow start Start: Resin-bound peptide with a free N-terminal amine activate Activate this compound with a coupling reagent (e.g., HATU/DIPEA) in DMF start->activate couple Add the activated amino acid solution to the resin and agitate activate->couple wash1 Wash the resin to remove excess reagents (DMF, DCM) couple->wash1 deprotect Treat the resin with 20% piperidine in DMF to remove the Fmoc group wash1->deprotect wash2 Wash the resin to remove piperidine and byproducts (DMF, DCM) deprotect->wash2 next_cycle Proceed to the next coupling cycle or final cleavage wash2->next_cycle

References

A Technical Guide to Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid: Synthesis, Characterization, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a chiral, non-proteinogenic β-amino acid derivative that holds significant potential in the fields of medicinal chemistry and drug discovery. The incorporation of this bulky, lipophilic amino acid into peptide chains can induce specific conformational constraints, enhance metabolic stability, and improve pharmacokinetic properties. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it a valuable building block for solid-phase peptide synthesis (SPPS), enabling the creation of novel peptidomimetics and other complex molecular architectures.[1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a guide for researchers in the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Data

Predicted for a 400 MHz spectrometer in CDCl₃. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.5 - 12.0br s1HCarboxylic acid (-COOH)
7.77d2HFmoc aromatic (2H)
7.59d2HFmoc aromatic (2H)
7.40t2HFmoc aromatic (2H)
7.31t2HFmoc aromatic (2H)
7.15 - 7.35m10HDiphenyl aromatic (10H)
5.20 - 5.30m1HAmine (-NH)
4.50 - 4.60m1HMethine (-CH-NH)
4.35 - 4.45d2HFmoc methylene (-O-CH₂-)
4.20 - 4.30t1HFmoc methine (-CH-)
4.10 - 4.20d1HDiphenyl methine (-CH-(Ph)₂)
2.50 - 2.70m2HMethylene (-CH₂-COOH)

Table 2: Predicted ¹³C NMR Data

Predicted for a 100 MHz spectrometer in CDCl₃. Chemical shifts (δ) are in parts per million (ppm).

Chemical Shift (ppm)Assignment
175.0 - 177.0Carboxylic acid (-C OOH)
156.0 - 157.0Fmoc carbamate (-O-C O-NH)
143.5 - 144.5Fmoc aromatic (quaternary)
141.0 - 142.0Fmoc aromatic (quaternary)
140.0 - 141.0Diphenyl aromatic (quaternary)
128.0 - 130.0Diphenyl aromatic
127.5 - 128.5Fmoc aromatic
126.5 - 127.5Diphenyl aromatic
125.0 - 126.0Fmoc aromatic
119.5 - 120.5Fmoc aromatic
67.0 - 68.0Fmoc methylene (-O-C H₂-)
55.0 - 56.0Diphenyl methine (-C H-(Ph)₂)
51.0 - 52.0Methine (-C H-NH)
47.0 - 48.0Fmoc methine (-C H-)
38.0 - 39.0Methylene (-C H₂-COOH)

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺478.2013
[M+Na]⁺500.1832
[M+K]⁺516.1572
[M-H]⁻476.1867

Table 4: Predicted FT-IR Data

Wavenumber (cm⁻¹)Functional Group Vibration
3300 - 2500O-H stretch (carboxylic acid, broad)
3300 - 3400N-H stretch (amide)
3000 - 3100C-H stretch (aromatic)
2850 - 3000C-H stretch (aliphatic)
1700 - 1720C=O stretch (carboxylic acid)
1680 - 1700C=O stretch (carbamate)
1500 - 1600C=C stretch (aromatic)
1510 - 1550N-H bend (amide II)
1200 - 1300C-O stretch (carboxylic acid and carbamate)
690 - 770C-H out-of-plane bend (aromatic)

Experimental Protocols

The following is a proposed synthetic route for this compound, based on established chemical transformations.

Synthesis of (R)-3-Amino-4,4-diphenyl-butyric acid

This precursor can be synthesized via a multi-step process starting from commercially available materials. A plausible route involves the asymmetric reduction of a β-keto ester followed by a Curtius or Hofmann rearrangement. A more direct, albeit potentially lower yielding, approach could involve the conjugate addition of a chiral amine to a diphenylmethyl-substituted α,β-unsaturated ester. A generalized procedure for a key step is outlined below.

Step 1: Synthesis of a Chiral Precursor (Illustrative)

A variety of synthetic strategies can be employed to generate the chiral amine precursor. One such method involves the asymmetric synthesis of β-amino acids.[3]

Fmoc Protection of (R)-3-Amino-4,4-diphenyl-butyric acid

This procedure follows a standard protocol for the Fmoc protection of amino acids.[4][5]

Materials:

  • (R)-3-Amino-4,4-diphenyl-butyric acid

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or triethylamine (TEA)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve (R)-3-Amino-4,4-diphenyl-butyric acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate (or a suitable organic solvent with triethylamine).

  • To this solution, add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc reagent.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthetic Pathway

Synthesis Diphenylacetic acid Diphenylacetic acid Intermediate A Intermediate A Diphenylacetic acid->Intermediate A 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O Intermediate B Intermediate B Intermediate A->Intermediate B Chiral auxiliary Coupling (R)-3-Amino-4,4-diphenyl-butyric acid (R)-3-Amino-4,4-diphenyl-butyric acid Intermediate B->(R)-3-Amino-4,4-diphenyl-butyric acid Hydrolysis This compound This compound (R)-3-Amino-4,4-diphenyl-butyric acid->this compound Fmoc-Cl or Fmoc-OSu Base

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Analysis Workflow

Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Purified Compound Purified Compound NMR ¹H and ¹³C NMR Purified Compound->NMR MS Mass Spectrometry Purified Compound->MS IR FT-IR Spectroscopy Purified Compound->IR Structural Elucidation Structural Elucidation NMR->Structural Elucidation Molecular Weight Confirmation Molecular Weight Confirmation MS->Molecular Weight Confirmation Functional Group Identification Functional Group Identification IR->Functional Group Identification

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide chains.[1][2] The incorporation of non-natural amino acids with bulky side chains, such as Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, presents unique synthetic challenges. The significant steric hindrance imparted by the diphenylmethyl group can impede reaction kinetics, leading to incomplete couplings and the formation of deletion sequences.[3]

These application notes provide a detailed protocol for the successful incorporation of this compound into peptide sequences using Fmoc-based SPPS. The protocols have been optimized to address the challenges associated with sterically hindered amino acids, ensuring high coupling efficiency and final peptide purity.

Challenges in Incorporating Sterically Hindered Amino Acids

The primary obstacle in the SPPS of peptides containing this compound is the steric bulk of the diphenylmethyl side chain. This can lead to several complications:

  • Low Coupling Efficiency: Standard coupling reagents may lack the potency to overcome the steric barrier, resulting in incomplete reactions.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the resin, physically blocking the reactive sites.[4]

  • Slow Reaction Times: The coupling reaction may proceed significantly slower than with standard amino acids.

To mitigate these challenges, the following protocols employ more powerful coupling reagents, optimized reaction times, and solvents with superior solvating properties.

Data Presentation: Reagents and Conditions

The following tables summarize the key reagents and conditions for the successful solid-phase synthesis of peptides containing this compound.

Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassKey Advantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Uronium/Aminium SaltHigh reactivity, effective for sterically hindered couplings.[3][5][6]
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Uronium/Aminium SaltHigh reactivity, similar to HATU.[3]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltExcellent choice for difficult couplings.[6]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)Uronium/Aminium SaltHigh efficiency with a better safety profile than HATU.[3]

Table 2: Optimized Protocol Parameters

StepParameterStandard ProtocolOptimized Protocol for Hindered Residue
Coupling Time Duration1-2 hours4 hours to overnight (or double coupling)[3]
Temperature Reaction TemperatureRoom TemperatureRoom Temperature or elevated (e.g., 50°C)[3]
Solvent Synthesis SolventDMF (N,N-Dimethylformamide)NMP (N-Methyl-2-pyrrolidone) or DMF/DMSO mixture[3][4]
Equivalents Reagent Excess3-5 eq.4-5 eq.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add DMF to swell the resin for at least 30-60 minutes at room temperature.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).[3]

Standard Amino Acid Coupling
  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), a coupling reagent such as HCTU (2.9 eq.), and a base like Diisopropylethylamine (DIPEA) (6 eq.) in DMF.[3]

  • Pre-activate the mixture for 5-10 minutes.[3]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

  • Wash the resin with DMF (5 times).

Coupling of this compound
  • In a separate vessel, dissolve this compound (4 eq.), a high-reactivity coupling reagent such as HATU (3.9 eq.), and DIPEA (8 eq.) in NMP or a DMF/DMSO mixture.

  • Pre-activate the mixture for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 4 hours at room temperature. Alternatively, the reaction can be performed overnight or at an elevated temperature of 50°C to improve efficiency.[3]

  • Perform a Kaiser test to monitor the reaction. If the test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) should be performed by repeating steps 3 and 4.[3]

  • Once the Kaiser test is negative, wash the resin with DMF (5 times).

Final Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry under vacuum.[3]

  • Prepare a cleavage cocktail. For peptides containing the bulky diphenylmethyl group, "Reagent K" (TFA/water/phenol/thioanisole/EDT at a ratio of 82.5:5:5:5:2.5) is recommended to minimize side reactions.[7]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[3]

  • Agitate the mixture at room temperature for 2-3 hours.[3]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualization of the SPPS Workflow

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Standard or Hindered Protocol) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection Final Amino Acid Wash3 Final Wash & Dry FinalDeprotection->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation End End: Purified Peptide Precipitation->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Logical Relationships

The protocols described herein do not directly pertain to a biological signaling pathway but rather a chemical synthesis workflow. The logical relationship between the steps is sequential, with the success of each step being critical for the overall outcome of the peptide synthesis. The workflow diagram above illustrates this logical progression. The key decision point is the iterative nature of the deprotection and coupling cycle, which is repeated for each amino acid in the target peptide sequence. The choice of coupling protocol (standard vs. optimized for hindered residues) is determined by the specific amino acid being incorporated at each cycle.

References

Application Notes and Protocols for Fmoc Deprotection of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies in the synthesis of complex peptides.[1][2] Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a non-natural amino acid derivative whose bulky diphenylmethyl side chain presents unique challenges and considerations for efficient deprotection. These application notes provide a detailed overview of the deprotection conditions for this specific amino acid, including standard and alternative protocols, considerations for sterically hindered residues, and methods for monitoring deprotection efficiency.

The deprotection of the Fmoc group proceeds via a base-mediated β-elimination mechanism.[1][3] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring.[1] This is followed by a rapid elimination to release the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[1] The excess amine in the reaction mixture then scavenges the reactive DBF to form a stable adduct, preventing its reaction with the newly deprotected N-terminus.[1][3]

Factors Influencing Deprotection of this compound

The bulky nature of the 4,4-diphenyl-butyric acid side chain can significantly impact the kinetics of the Fmoc deprotection reaction. Key factors to consider include:

  • Steric Hindrance: The two phenyl groups create considerable steric bulk around the N-terminus, which may impede the access of the deprotecting base. This can lead to slower or incomplete deprotection compared to less hindered amino acids.[4]

  • Peptide Aggregation: As the peptide chain elongates, the presence of bulky, hydrophobic residues like (R)-3-Amino-4,4-diphenyl-butyric acid can promote inter- or intra-chain aggregation on the solid support. This aggregation can further limit reagent accessibility.[4]

  • Base Selection and Concentration: While 20% piperidine in DMF is the standard, for sterically hindered residues, a higher concentration or a stronger, less nucleophilic base might be necessary to achieve complete deprotection in a reasonable timeframe.[5][6]

  • Reaction Time and Temperature: Extended reaction times or performing the deprotection at a slightly elevated temperature can help overcome the challenges posed by steric hindrance and aggregation. However, elevated temperatures can also increase the risk of side reactions.

Quantitative Data on Deprotection Conditions

The following table summarizes common Fmoc deprotection reagents and their standard conditions. For a sterically hindered residue like this compound, extended reaction times or multiple deprotection steps are recommended.

ReagentConcentration (v/v)SolventStandard Reaction TimeNotes
Piperidine20%DMF or NMP2 x (1-10 min)The most common and well-established reagent.[5][6] For hindered residues, extending the second treatment is advisable.
Piperidine30-50%DMF or NMP1 x 10-20 minHigher concentrations can improve efficiency for difficult deprotections.[5][6]
4-Methylpiperidine (4-MP)20%DMF1 x 7-20 minAn alternative to piperidine, sometimes used to mitigate certain side reactions.[7]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Piperidine2% DBU / 2% PiperidineDMF or NMP2 x 5-10 minDBU is a stronger, non-nucleophilic base that can accelerate deprotection.[8] The piperidine is still required to scavenge the DBF.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide incorporating (R)-3-Amino-4,4-diphenyl-butyric acid.

Materials:

  • This compound loaded resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF (Peptide synthesis grade)

  • Solid-phase peptide synthesis reaction vessel

  • Inert gas (Nitrogen or Argon) for agitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[1]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[8]

  • Agitation: Agitate the resin slurry gently, for instance by bubbling with an inert gas, for 3 minutes at room temperature.[1]

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution.

  • Extended Agitation: Agitate the resin slurry for an extended period of 15-20 minutes at room temperature to ensure complete deprotection of the sterically hindered amine.[1]

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

  • Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine, indicating complete Fmoc removal.[4]

Protocol 2: Accelerated Fmoc Deprotection using DBU/Piperidine

This protocol is an alternative for cases where the standard protocol proves to be inefficient due to steric hindrance.

Materials:

  • This compound loaded resin

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) Piperidine in DMF

  • DMF (Peptide synthesis grade)

  • Solid-phase peptide synthesis reaction vessel

  • Inert gas (Nitrogen or Argon) for agitation

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the DBU/piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the resin slurry for 5-7 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the DBU/piperidine in DMF solution.

  • Agitation: Agitate the resin slurry for another 5-7 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagents and byproducts.

  • Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm complete deprotection.

Visualizations

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Fast Base Base (e.g., Piperidine) Base->Fmoc_Peptide Carbanion_2 Carbanion Intermediate Free_Amine H₂N-Peptide-Resin DBF Dibenzofulvene (DBF) DBF_2 Dibenzofulvene (DBF) CO2 CO₂ Carbanion_2->Free_Amine Carbanion_2->DBF Carbanion_2->CO2 Adduct DBF-Base Adduct DBF_2->Adduct Base_2 Base (e.g., Piperidine) Base_2->Adduct

Caption: Mechanism of Fmoc deprotection by a base.

Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell 1. Swell Resin in DMF start->swell drain1 2. Drain DMF swell->drain1 deprotect1 3. Add Deprotection Reagent (e.g., 20% Piperidine/DMF) drain1->deprotect1 agitate1 4. Agitate (e.g., 3 min) deprotect1->agitate1 drain2 5. Drain Reagent agitate1->drain2 deprotect2 6. Add Fresh Deprotection Reagent drain2->deprotect2 agitate2 7. Agitate (e.g., 15-20 min for hindered residues) deprotect2->agitate2 drain3 8. Drain Reagent agitate2->drain3 wash 9. Wash with DMF (5-7x) drain3->wash kaiser 10. Kaiser Test (Optional) wash->kaiser end End: H₂N-Peptide-Resin kaiser->end

Caption: Standard workflow for Fmoc deprotection in SPPS.

References

Application Notes and Protocols for the Incorporation of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, a chiral building block with a bulky diphenyl moiety, offers unique steric and hydrophobic characteristics that can significantly influence the conformation, stability, and bioactivity of peptides. This document provides detailed application notes and experimental protocols for the successful incorporation of this novel amino acid into bioactive peptide sequences using solid-phase peptide synthesis (SPPS).

The diphenylmethyl group can impart desirable properties such as increased resistance to enzymatic degradation, enhanced receptor binding affinity, and improved membrane permeability. These attributes make it a valuable tool in the design of novel peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This document will guide researchers through the necessary considerations and procedures for utilizing this promising building block in their drug discovery and development efforts.

Properties of this compound

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 332062-10-9N/A
Molecular Formula C28H27NO4N/A
Molecular Weight 441.52 g/mol N/A
Appearance White to off-white powderN/A
Purity ≥97%N/A
Solubility Soluble in DMF, NMP[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the general workflow for the incorporation of this compound into a peptide sequence via Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Repeat Repeat Cycle Capping->Repeat for next amino acid Cleavage Cleavage & Deprotection Capping->Cleavage Final cycle Repeat->Fmoc_Deprotection Purification Purification & Analysis Cleavage->Purification

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Incorporation of this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

1. Resin Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[2]

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.[3]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4]

3. Coupling of this compound:

  • Pre-activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU/HATU (3-5 eq.), and an additive like HOBt/HOAt (3-5 eq.) in a minimal amount of DMF.[5] Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 eq.), and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric bulk of the diphenylalanine derivative, a longer coupling time or double coupling may be necessary to ensure complete reaction.[5][6]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

4. Washing:

  • After the coupling reaction, drain the solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

5. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

  • Wash the resin thoroughly with DMF.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Cleavage and Global Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.[4]

  • Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

  • Dry the crude peptide pellet under vacuum.

8. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Quantitative Data Summary

The incorporation of bulky, non-proteinogenic amino acids can influence coupling efficiency and the overall yield of the peptide synthesis. The following tables provide an illustrative comparison of coupling efficiency and final peptide yield. Note: This data is for illustrative purposes only and actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Illustrative Coupling Efficiency of this compound

Coupling ReagentActivation Time (min)Coupling Time (hr)Estimated Coupling Efficiency (%)
HBTU/HOBt/DIPEA5285-90
HATU/HOAt/DIPEA2290-95
DIC/HOBt10480-85
HBTU/HOBt/DIPEA (Double Coupling)5 + 52 + 2>98

Table 2: Illustrative Impact on Final Peptide Yield

Peptide SequenceModificationCrude Yield (%)Purity after HPLC (%)
Test-Peptide-1 (Control)Standard Amino Acids7598
Test-Peptide-1-DiphenylWith (R)-3-Amino-4,4-diphenyl-butyric acid6095
Test-Peptide-2 (Control)Standard Amino Acids8099
Test-Peptide-2-DiphenylWith (R)-3-Amino-4,4-diphenyl-butyric acid6896

Potential Impact on Bioactivity and Signaling Pathways

The introduction of the bulky and hydrophobic diphenylalanine moiety can significantly alter the peptide's interaction with its biological target. This modification can lead to changes in binding affinity, receptor selectivity, and downstream signaling.

Plausible Signaling Pathway Modulation

Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell surface. The incorporation of this compound could enhance the peptide's affinity for a specific GPCR, leading to more potent activation or inhibition of its associated signaling cascade. A potential pathway is illustrated below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Peptide Bioactive Peptide (with Diphenylalanine) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Potential GPCR signaling pathway modulated by a bioactive peptide.

Conclusion

The incorporation of this compound into bioactive peptides presents a promising avenue for the development of novel therapeutics with enhanced properties. While the steric bulk of this unnatural amino acid may require optimization of standard SPPS protocols, the potential benefits in terms of increased stability and bioactivity warrant its exploration. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully utilize this valuable building block in their peptide synthesis endeavors. Careful monitoring of coupling reactions and consideration of the downstream effects on peptide structure and function are crucial for achieving the desired therapeutic outcomes.

References

Application Notes and Protocols: Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid in the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a non-natural amino acid utilized in solid-phase peptide synthesis (SPPS) to create peptides with constrained conformations.[1] While not involved in traditional covalent "stapling" methodologies like ring-closing metathesis, the sterically bulky diphenylmethyl side chain of this amino acid restricts the rotational freedom of the peptide backbone. This mimicry of a secondary structure, induced by steric hindrance, can be considered a form of non-covalent constraint, influencing the peptide's bioactivity and stability. The incorporation of such residues is a key strategy in drug discovery for developing novel peptide-based therapeutics.[2] This document provides detailed application notes and protocols for the synthesis and analysis of peptides containing this compound.

Application: Induction of Conformational Constraint

The primary application of this compound is to introduce a significant steric barrier within a peptide sequence. This bulky side chain can favor specific dihedral angles of the peptide backbone in its vicinity, leading to a more defined and stable secondary structure, such as a turn or helical motif. This pre-organization of the peptide into a bioactive conformation can enhance its binding affinity to target proteins and improve its resistance to proteolytic degradation.

Experimental Protocols

The synthesis of peptides incorporating the bulky this compound residue follows the general principles of Fmoc-based solid-phase peptide synthesis. However, modifications to the standard coupling protocols are necessary to overcome the steric hindrance presented by the diphenylmethyl group.

Materials and Reagents
  • This compound

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Protocol 1: Solid-Phase Peptide Synthesis with this compound

This protocol outlines the manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.
  • Add DMF and allow the resin to swell for at least 30 minutes at room temperature.
  • Drain the DMF.

2. First Amino Acid Loading (if not pre-loaded):

  • Follow standard protocols for loading the first Fmoc-amino acid onto the resin.

3. Iterative Deprotection and Coupling Cycles:

  • Fmoc Deprotection:
  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
  • Standard Amino Acid Coupling:
  • In a separate vessel, dissolve the standard Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours at room temperature.
  • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.
  • Wash the resin with DMF (3x).
  • Coupling of this compound (Modified Protocol):
  • Due to the steric bulk of this amino acid, a more potent coupling reagent and longer reaction time are recommended.
  • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  • Pre-activate for 5-10 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 4-6 hours at room temperature. A double coupling (repeating the procedure) is highly recommended to ensure high coupling efficiency.
  • Perform a Kaiser test. If the test is positive, a third coupling may be necessary.
  • Wash the resin thoroughly with DMF (5x).

4. Final Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 3.

5. Cleavage and Deprotection of Side Chains:

  • Wash the resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide and decant the ether.
  • Wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Analysis of Peptide Conformation by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

1. Sample Preparation:

  • Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
  • Determine the exact peptide concentration by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by a colorimetric assay.

2. CD Measurement:

  • Use a quartz cuvette with a path length of 1 mm.
  • Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
  • Average multiple scans to improve the signal-to-noise ratio.

3. Data Analysis:

  • Convert the raw data (ellipticity in millideGREES) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × 100) / (pathlength in mm × concentration in M × number of residues)
  • Analyze the shape of the CD spectrum to determine the predominant secondary structure. For example, α-helices show characteristic negative bands around 208 and 222 nm.

Data Presentation

The incorporation of this compound is expected to influence the secondary structure of the peptide. The following table provides a template for summarizing and comparing the conformational properties of a peptide containing this non-natural amino acid with a control peptide (e.g., with Ala at the same position).

Peptide SequenceMean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹)Estimated α-Helicity (%)
Control Peptide
Peptide with (R)-3-Amino-4,4-diphenyl-butyric acid

Note: The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm using established formulas.

Visualizations

Experimental Workflow for Synthesis and Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_output Output Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each standard AA Bulky_AA_Coupling Bulky AA Coupling (Modified Protocol) Amino_Acid_Coupling->Bulky_AA_Coupling Bulky_AA_Coupling->Fmoc_Deprotection Repeat for subsequent standard AAs Cleavage Cleavage & Deprotection Bulky_AA_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Conformation_Analysis CD Spectroscopy Purification->Conformation_Analysis Data Structural Data Conformation_Analysis->Data

Caption: Workflow for the synthesis and analysis of peptides containing this compound.

Conceptual Representation of Conformational Constraint

G cluster_unconstrained Unconstrained Peptide cluster_constrained Constrained Peptide Unconstrained Flexible Backbone (Multiple Conformations) Incorporation Incorporation of Fmoc-(R)-3-Amino- 4,4-diphenyl-butyric acid Unconstrained->Incorporation Constrained Rigidified Backbone (Defined Conformation) Incorporation->Constrained

Caption: Conceptual diagram illustrating how the incorporation of a bulky amino acid constrains a flexible peptide backbone.

References

Application Notes and Protocols for the Manual Solid-Phase Synthesis of Peptides Containing Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and unique functionalities. Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a sterically hindered amino acid derivative whose bulky diphenylpropyl side chain can pose significant challenges during solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the manual synthesis of peptides containing this residue, with a focus on optimizing the critical coupling step to ensure high yields and purity.

The standard Fmoc/tBu strategy forms the basis of this protocol, which involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid. Due to the steric hindrance of this compound, modifications to standard coupling procedures, such as the use of more potent coupling reagents and extended reaction times, are essential for successful incorporation.

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical when incorporating sterically hindered amino acids. The following table summarizes the performance of common coupling reagents based on data from challenging and sterically hindered couplings. While direct comparative data for this compound is not extensively available in a single source, this table provides extrapolated performance indicators to guide reagent selection.[1]

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45 min> 99.5%Very HighVery Low[1]
HBTU Aminium Salt30 - 60 min98 - 99.5%HighLow to Moderate[1]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%GoodLow[1]
PyBOP Phosphonium Salt30 - 60 min98 - 99%HighLow[1]

Disclaimer: The quantitative data presented is based on studies with other sterically hindered amino acids and "difficult" peptide sequences.[1] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

For the coupling of this compound, aminium salts such as HATU are highly recommended due to their high reactivity and efficiency, which helps to overcome the steric hindrance.[2][3]

Experimental Protocols

This section details the manual protocol for one full cycle of solid-phase peptide synthesis: Fmoc deprotection, amino acid coupling, and monitoring, followed by the final cleavage of the peptide from the resin.

Materials and Reagents
  • Fmoc-preloaded resin (e.g., Rink Amide or Wang resin)

  • Fmoc-protected amino acids, including this compound

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[4]

  • Kaiser Test Kit:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol

    • Reagent B: 80 g phenol in 20 mL ethanol

    • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine

  • Reaction vessel with a sintered glass frit

  • Shaker or nitrogen bubbling apparatus

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Fmoc-preloaded resin (e.g., on a 0.1 mmol scale) into a reaction vessel.

  • Add DMF to cover the resin completely.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Protocol 2: N-terminal Fmoc Deprotection
  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate the mixture for an initial 3 minutes.

  • Drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution.

  • Agitate for an additional 10-15 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Protocol 3: Coupling of this compound (HATU Activation)

Due to the steric hindrance of this amino acid, a double coupling strategy is recommended to ensure the reaction goes to completion.

First Coupling:

  • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes.[1]

  • Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring: Perform a Kaiser test (as described in Protocol 4) to check for the presence of free primary amines. If the test is positive (blue beads), proceed to the second coupling.

Second Coupling (if required):

  • Repeat steps 1-3 of the first coupling.

  • After the second coupling, drain the solution and wash the resin with DMF (3-5 times) and then with DCM (3 times).

  • Perform a final Kaiser test. A negative result (yellow/colorless beads) indicates a complete coupling.

Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)
  • After the coupling step and subsequent DMF washes, collect a small sample of resin beads (approx. 5-10 mg).

  • In a small glass test tube, add 2-3 drops of each Kaiser test reagent (A, B, and C) to the resin beads.

  • Heat the tube at approximately 100-110°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a deep blue, indicating the presence of unreacted primary amines.[5]

Protocol 5: Final Peptide Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[4]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 100 mg of resin).[6]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

The following diagram illustrates the workflow for a single cycle of manual solid-phase peptide synthesis for incorporating a sterically hindered amino acid.

SPPS_Workflow cluster_coupling 3. Coupling Cycle for Hindered AA start Start: Fmoc-Peptide-Resin resin_swelling 1. Resin Swelling (DMF, 30 min) start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 Wash (DMF) fmoc_deprotection->wash1 activation AA Activation (Fmoc-AA, HATU, DIPEA in DMF) wash1->activation coupling1 First Coupling (1-2 hours) activation->coupling1 Add to resin wash2 Wash (DMF) coupling1->wash2 kaiser_test1 4. Kaiser Test wash2->kaiser_test1 coupling2 Second Coupling (1-2 hours) kaiser_test1->coupling2 Positive (Blue) kaiser_test2 Final Kaiser Test kaiser_test1->kaiser_test2 Negative (Yellow) wash3 Wash (DMF, DCM) coupling2->wash3 wash3->kaiser_test2 kaiser_test2->coupling2 next_cycle Proceed to Next Cycle or Final Cleavage kaiser_test2->next_cycle Negative (Yellow)

Caption: Workflow for SPPS incorporation of a sterically hindered amino acid.

References

Application Notes and Protocols: Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer. The inhibition of specific PPIs has emerged as a promising therapeutic strategy. A key approach involves the design of peptidomimetics that can disrupt these interactions with high affinity and specificity. Non-natural amino acids are invaluable tools in this endeavor, offering unique structural and chemical properties to enhance peptide stability, cell permeability, and binding affinity.

Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid is a non-natural, Fmoc-protected amino acid designed for solid-phase peptide synthesis (SPPS). Its defining feature is the bulky, hydrophobic diphenylmethyl side chain. This structure is particularly well-suited for mimicking key hydrophobic "hot-spot" residues, such as Phenylalanine and Tryptophan, which are often critical for the binding of α-helical domains into hydrophobic grooves of target proteins. One of the most well-studied PPIs involving such an interaction is between the tumor suppressor p53 and its negative regulators, MDM2 and MDMX.[1][2]

These application notes provide a comprehensive guide to utilizing this compound for the synthesis and evaluation of peptide-based inhibitors, using the p53-MDM2 interaction as a primary example.

Rationale for Use: The p53-MDM2 Interaction

The p53 tumor suppressor is a transcription factor that is inactivated in many cancers through overexpression of its E3 ubiquitin ligase, MDM2.[3][4] MDM2 binds to a short α-helical region in the p53 N-terminus, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[4][5][6] The binding is dominated by three key hydrophobic residues on the p53 helix (Phe19, Trp23, and Leu26) that insert into a deep hydrophobic cleft on the surface of MDM2.[1]

The diphenylmethyl side chain of (R)-3-Amino-4,4-diphenyl-butyric acid is designed to mimic the function of these critical hydrophobic residues, particularly Phenylalanine or Tryptophan. By incorporating this non-natural amino acid into a peptide sequence derived from the p53 transactivation domain, it is possible to create a potent inhibitor that occupies the MDM2 binding cleft, displaces p53, and thereby reactivates its tumor-suppressing function.

Data Presentation: Exemplary Binding Affinity Data

The following table presents exemplary quantitative data from a Fluorescence Polarization (FP) competitive binding assay. This data illustrates the potential improvement in binding affinity when a key residue in a p53-derived peptide is substituted with (R)-3-Amino-4,4-diphenyl-butyric acid (here abbreviated as 'X').

Peptide ID Sequence Modification IC50 (nM) vs. MDM2 Relative Affinity Improvement
p53_WTETFSDLW KLLPENWild-Type p53 (17-28)3501.0x
p53_PheETFSDLF KLLPENTrp23 -> Phe4200.8x
p53_DipETFSDLX KLLPENTrp23 -> (R)-3-Amino-4,4-diphenyl-butyric acid457.8x

Note: Data are exemplary and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a p53-derived peptide incorporating this compound using standard Fmoc chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF in a reaction vessel for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with a 15-minute incubation.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the activation mixture to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

    • For this compound, a double coupling (repeating step 4) may be required due to steric hindrance.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.

  • Purification: Pellet the peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide using reverse-phase HPLC. Confirm identity via mass spectrometry.

Protocol 2: Fluorescence Polarization (FP) Binding Assay

This protocol describes a competitive binding assay to determine the IC50 value of the synthesized peptide against the MDM2 protein.[1][3][5]

Materials:

  • Recombinant human MDM2 protein (N-terminal domain)

  • Fluorescently labeled tracer peptide (e.g., 5-FAM-p53_WT peptide)

  • Synthesized inhibitor peptide (p53_Dip)

  • Assay Buffer: 25 mM HEPES, 150 mM NaCl, 0.1% Tween 20, pH 7.4

  • Black, non-binding 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2x stock of MDM2 protein in assay buffer (e.g., 20 nM for a final concentration of 10 nM).

    • Prepare a 2x stock of the fluorescent tracer peptide in assay buffer (e.g., 10 nM for a final concentration of 5 nM).

    • Prepare a serial dilution of the inhibitor peptide (p53_Dip) in assay buffer, starting at a high concentration (e.g., 100 µM).

  • Assay Setup (per well):

    • Add 10 µL of the inhibitor peptide dilution (or buffer for control wells).

    • Add 10 µL of the 2x MDM2 protein stock.

    • Mix and incubate for 10 minutes at room temperature.

    • Add 20 µL of the 2x fluorescent tracer peptide stock.

    • Control wells: 'Free tracer' (no protein) and 'Bound tracer' (no inhibitor).

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) on a plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Plot the mP values against the log concentration of the inhibitor peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol determines the effect of the inhibitor peptide on the viability of a p53 wild-type cancer cell line that overexpresses MDM2 (e.g., SJSA-1).[7]

Materials:

  • SJSA-1 (p53-WT, MDM2 amplified) and p53-null control cells (e.g., HCT116 p53-/-)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor peptide (p53_Dip)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SJSA-1 and control cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the p53_Dip peptide. Include a vehicle-only control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against the log concentration of the inhibitor peptide to determine the EC50 value.

Visualizations

G cluster_0 Phase 1: Peptide Synthesis & Purification cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Cellular Evaluation SPPS Solid-Phase Peptide Synthesis (Incorporating Dip-Amino Acid) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry (Verification) HPLC->MS FP Fluorescence Polarization Assay (Determine IC50) MS->FP MTT Cell Viability Assay (MTT) (Determine EC50) FP->MTT WB Western Blot (Confirm p53 Pathway Activation) MTT->WB

Caption: Experimental workflow for developing peptide inhibitors.

G cluster_0 Normal Cell State cluster_1 Inhibition of PPI p53_norm p53 MDM2_norm MDM2 p53_norm->MDM2_norm Binding Proteasome Proteasome MDM2_norm->Proteasome p53 Degradation Inhibitor Peptide Inhibitor (with Dip-Amino Acid) p53_act Active p53 p21 p21 p53_act->p21 Transcription Apoptosis Apoptosis p53_act->Apoptosis Transcription MDM2_act MDM2 Inhibitor->MDM2_act Binding

Caption: p53-MDM2 signaling pathway and mechanism of inhibition.

References

Troubleshooting & Optimization

improving coupling efficiency of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on improving the coupling efficiency of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, a sterically hindered amino acid. It includes frequently asked questions and troubleshooting guides to address common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The primary reason for inefficient coupling is the significant steric hindrance around the carboxylic acid group and the alpha-carbon. The bulky diphenylmethyl group restricts access of the coupling reagents and the N-terminal amine of the growing peptide chain, thereby slowing down the reaction rate and leading to incomplete coupling.

Q2: What are the most effective coupling reagents for this compound?

A2: For sterically hindered amino acids like this compound, high-activity coupling reagents are recommended. Uranyl-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often effective. Additionally, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has been shown to be a powerful coupling agent for such challenging residues. The choice of additive, such as OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate), can also be critical in enhancing coupling efficiency and reducing side reactions.

Q3: Can I use standard carbodiimide coupling methods like DIC/HOBt?

A3: While Dicyclohexylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt) is a common coupling method, it is often not potent enough for severely hindered amino acids like this compound, which can result in low yields. If using a carbodiimide, it is preferable to pair DIC with a more reactive additive like OxymaPure®.

Q4: How can I monitor the completion of the coupling reaction?

A4: The ninhydrin (Kaiser) test is a common method for detecting the presence of free primary amines on the resin. A negative ninhydrin test (the beads remain colorless or slightly yellow) indicates that the coupling reaction is complete. For sterically hindered N-termini where the ninhydrin test may be unreliable, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the presence of the desired product.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Coupling Efficiency (Positive Ninhydrin Test) Steric Hindrance: The bulky nature of the amino acid is impeding the reaction.1. Switch to a more potent coupling reagent: Use HATU, HBTU, or COMU instead of standard reagents. 2. Increase reaction time: Extend the coupling time to 4-24 hours. 3. Increase temperature: Perform the coupling at an elevated temperature (e.g., 40-50°C). 4. Double couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with fresh reagents.
Formation of Deletion Sequences Incomplete Coupling: The subsequent amino acid is coupled to a peptide chain where the hindered residue was not successfully added.This is a direct result of low coupling efficiency. Follow the solutions outlined above to ensure complete coupling before proceeding to the next cycle.
Racemization Over-activation of the amino acid: The use of highly activating coupling reagents can sometimes lead to racemization, especially with prolonged reaction times.1. Use a suitable base: Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) in a controlled amount. 2. Optimize reaction time: Avoid excessively long coupling times where possible, though this needs to be balanced with achieving complete coupling.
Side-product Formation Undesired reactions: Guanidinylation of the free amine can occur with uronium-based reagents if the carboxylic acid is not pre-activated correctly.Ensure proper pre-activation of the amino acid with the coupling reagent and base before adding it to the resin.

Comparative Coupling Efficiency of Reagents

Coupling ReagentAdditiveTypical Coupling TimeReported Efficiency for Hindered Residues
DICHOBt2-4 hoursLow to Moderate
DICOxymaPure®2-4 hoursModerate to High
HBTUHOBt/DIPEA1-2 hoursHigh
HATUDIPEA30-60 minutesVery High
COMUDIPEA30-60 minutesVery High

Detailed Experimental Protocols

Protocol 1: HATU-Mediated Coupling
  • Resin Swelling: Swell the resin-bound peptide in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a ninhydrin test. If the test is positive, continue coupling or perform a second coupling.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin with DMF (5-7 times).

Protocol 2: DIC/OxymaPure®-Mediated Coupling
  • Resin Preparation: Perform steps 1-3 from Protocol 1.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

  • Coupling: Add the amino acid/Oxyma mixture to the resin, followed by the addition of DIC (3 equivalents). Agitate the reaction vessel at room temperature.

  • Reaction Time: Allow the reaction to proceed for 4-6 hours. For very difficult couplings, the time can be extended up to 24 hours.

  • Monitoring and Washing: Perform steps 6-7 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Step cluster_completion Reaction Monitoring & Completion swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash Resin with DMF deprotect->wash1 pre_activate Prepare Activation Mixture (Amino Acid + Coupling Reagent + Base) wash1->pre_activate add_to_resin Add Activation Mixture to Resin pre_activate->add_to_resin agitate Agitate at Room Temperature add_to_resin->agitate ninhydrin Perform Ninhydrin Test agitate->ninhydrin ninhydrin->add_to_resin Positive (Double Couple) wash2 Wash Resin with DMF ninhydrin->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Standard workflow for coupling this compound in SPPS.

troubleshooting_workflow start Start: Inefficient Coupling Suspected check_reagents Are you using a high-activity coupling reagent (e.g., HATU, COMU)? start->check_reagents switch_reagent Switch to HATU, HBTU, or COMU check_reagents->switch_reagent No check_conditions Have you optimized reaction conditions (time, temperature)? check_reagents->check_conditions Yes switch_reagent->check_conditions optimize_conditions Increase coupling time (4-24h) and/or temperature (40-50°C) check_conditions->optimize_conditions No double_couple Have you tried a double couple? check_conditions->double_couple Yes optimize_conditions->double_couple perform_double_couple Perform a second coupling with fresh reagents double_couple->perform_double_couple No analyze Cleave a sample and analyze by HPLC/Mass Spectrometry double_couple->analyze Yes perform_double_couple->analyze end Problem Resolved analyze->end

Caption: Troubleshooting decision tree for improving coupling efficiency.

side reactions during Fmoc deprotection of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the Fmoc deprotection of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Fmoc deprotection of this compound?

The primary challenge stems from the significant steric hindrance posed by the two phenyl groups on the β-carbon. This bulkiness can impede the approach of the piperidine base to the fluorenyl group, potentially leading to incomplete deprotection. Additionally, the unique structure of this β-amino acid may predispose it to side reactions not commonly observed with standard α-amino acids.

Q2: What are the potential side reactions during the Fmoc deprotection of this specific amino acid?

While direct literature on the side reactions of this compound is limited, based on chemical principles and behavior of other sterically hindered β-amino acids, potential side reactions may include:

  • Incomplete Deprotection: The most likely side reaction due to steric hindrance, resulting in deletion sequences in the final peptide.

  • Piperidine Adduct Formation with Dibenzofulvene (DBF): This is a standard part of the Fmoc deprotection mechanism where piperidine scavenges the liberated dibenzofulvene (DBF).[1] However, inefficient removal of the DBF-piperidine adduct can lead to contamination.

  • Elimination Reaction: Although less common for β-amino acids without a leaving group on the γ-position, the steric strain could potentially promote an elimination reaction under basic conditions, leading to the formation of an unsaturated derivative.

  • Racemization: While the chiral center is at the β-carbon, harsh basic conditions or elevated temperatures could potentially lead to epimerization.

Q3: How can I monitor the efficiency of the Fmoc deprotection step?

The progress of the Fmoc deprotection can be monitored quantitatively by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate collected after the deprotection step. This adduct has a characteristic UV absorbance maximum around 301 nm.[2] The Beer-Lambert law can be used to calculate the amount of Fmoc group cleaved.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Fmoc deprotection of this compound.

Observed Problem Potential Cause Recommended Solution(s)
Low yield of the desired peptide and presence of deletion sequences. Incomplete Fmoc deprotection due to steric hindrance.1. Extend Deprotection Time: Increase the piperidine treatment time (e.g., from 20 minutes to 30-60 minutes).2. Increase Deprotection Temperature: Gently warm the reaction vessel to 30-40°C to increase the reaction rate.3. Use a Stronger Base: Employ a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU, 18% piperidine in DMF).4. Flow-through Deprotection: If using an automated synthesizer, consider a continuous flow of the deprotection solution over the resin to ensure constant availability of fresh reagent.
Presence of unexpected peaks in HPLC/MS analysis of the crude peptide. Formation of side products such as elimination products or piperidine adducts.1. Optimize Deprotection Conditions: Use the mildest effective conditions (shorter time, lower temperature) to minimize side reactions.2. Thorough Washing: Ensure extensive washing of the resin with DMF after deprotection to completely remove the DBF-piperidine adduct and any other soluble byproducts.3. Characterize Impurities: Utilize mass spectrometry (MS) and tandem MS (MS/MS) to identify the mass of the impurities and deduce their potential structures. This can help in pinpointing the specific side reaction occurring.[3][4]
Resin clumping or poor swelling. Peptide aggregation on the solid support, exacerbated by the bulky amino acid.1. Use Aggregation-Disrupting Solvents: Incorporate solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in the deprotection and washing steps.2. Lower Resin Loading: Start with a lower loading capacity resin to increase the distance between peptide chains.3. Use Chaotropic Agents: In difficult cases, the addition of chaotropic salts like LiCl to the DMF can help disrupt secondary structures.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 20 minutes.

  • Filtration: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.

Protocol 2: Enhanced Fmoc Deprotection for Sterically Hindered Residues
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution: Prepare a solution of 2% DBU and 18% piperidine in DMF.

  • Deprotection: Drain the DMF and add the enhanced deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 10-20 minutes. Monitor the reaction progress if possible.

  • Filtration: Drain the deprotection solution.

  • Washing: Wash the resin extensively with DMF (at least 7 x 1 min) to ensure complete removal of DBU and piperidine.

  • Confirmation: Perform a Kaiser test to confirm successful deprotection.

Visualizations

Fmoc_Deprotection_Workflow start Start: Fmoc-protected peptide on resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash Wash with DMF deprotection->wash kaiser_test Kaiser Test wash->kaiser_test positive Deprotection Complete (Proceed to next coupling) kaiser_test->positive Positive (Blue) negative Incomplete Deprotection kaiser_test->negative Negative (Yellow/Colorless) troubleshoot Troubleshoot: - Extend time - Increase temperature - Use stronger base (DBU) negative->troubleshoot troubleshoot->deprotection Re-run Deprotection

Caption: Troubleshooting workflow for Fmoc deprotection.

Side_Reaction_Pathway cluster_main Desired Reaction cluster_side Potential Side Reactions main_reactant Fmoc-NH-Peptide (Starting Material) piperidine Piperidine incomplete Fmoc-NH-Peptide (Incomplete Deprotection) main_reactant->incomplete Insufficient reaction elimination Unsaturated Peptide (Elimination Product) main_reactant->elimination Base-induced elimination deprotected_peptide H2N-Peptide (Deprotected Peptide) piperidine->deprotected_peptide + DBF dbf_adduct DBF-Piperidine Adduct piperidine->dbf_adduct traps DBF

References

Technical Support Center: Optimization of Cleavage Cocktail for Peptides with Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the sterically hindered and hydrophobic non-natural amino acid, Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing this compound from the solid support?

A1: The primary challenges stem from the bulky and hydrophobic nature of the 3-Amino-4,4-diphenyl-butyric acid residue. These characteristics can lead to:

  • Incomplete Cleavage: Steric hindrance around the peptide backbone can impede the access of cleavage reagents to the linker, resulting in low peptide yield.[1]

  • Peptide Aggregation: The hydrophobicity of the residue can promote interchain aggregation, further hindering reagent accessibility and leading to poor cleavage efficiency.

  • Poor Solubility of the Cleaved Peptide: The final peptide may have limited solubility in standard aqueous or organic solvents, making precipitation and purification difficult.[2][3]

  • Side Reactions: Although the diphenylmethyl group is relatively stable, the forcing conditions required for complete cleavage could potentially lead to side reactions.

Q2: Which standard cleavage cocktails are recommended as a starting point for peptides with this bulky amino acid?

A2: For peptides containing sterically hindered and hydrophobic residues, a strong cleavage cocktail with effective scavengers is recommended. The choice of cocktail will also depend on other sensitive residues in your peptide sequence. Good starting points include:

  • Reagent K: A robust, general-purpose cocktail for complex peptides.[4][5]

  • Reagent R: Particularly suited for peptides containing arginine residues protected with sulfonyl groups.[6]

  • TFA/TIS/H₂O (95:2.5:2.5): A common and effective general-purpose cleavage cocktail.[1][7]

It is crucial to perform small-scale trial cleavages to determine the optimal cocktail and reaction time for your specific peptide.[8]

Q3: How can I improve the cleavage efficiency if I experience low yields?

A3: If you are observing low cleavage yields, consider the following strategies:

  • Extend the Cleavage Time: Due to steric hindrance, longer reaction times (e.g., 4-6 hours or even longer) may be necessary to achieve complete cleavage.[1] Monitor the progress of the cleavage reaction via HPLC analysis of small aliquots over time.

  • Increase Reagent Volume: Use a larger volume of the cleavage cocktail to ensure the resin is well-suspended and reagents are not depleted.

  • Optimize Resin Swelling: Ensure the peptide-resin is adequately swelled in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail to maximize reagent accessibility.[8]

  • Consider a Stronger Acid: In some cases, a stronger acid formulation might be required, but this should be approached with caution to avoid side reactions.

Q4: My peptide precipitates in the cleavage cocktail or during workup. What can I do?

A4: Peptide precipitation is a common issue with hydrophobic peptides. Here are some troubleshooting steps:

  • Alternative Precipitation Solvents: If the peptide does not precipitate well in cold diethyl ether, try other non-polar solvents like methyl t-butyl ether (MTBE) or a mixture of ether and hexane.

  • Direct Purification: For highly insoluble peptides, you may consider directly loading the cleavage mixture (after TFA evaporation) onto a preparatory HPLC column for purification.

  • Solubility Testing: Before scaling up, perform small-scale solubility tests of the crude peptide in various solvents (e.g., DMSO, DMF, acetonitrile, or mixtures with water/TFA) to identify a suitable solvent system for purification.[2][9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Peptide Yield After Cleavage 1. Incomplete cleavage from the resin due to steric hindrance. 2. Peptide aggregation on the resin. 3. Inappropriate cleavage cocktail.1. Extend the cleavage reaction time (e.g., 4-8 hours) and monitor by HPLC.[1] 2. Ensure adequate resin swelling before cleavage. Use solvents like DCM/DMF to wash the resin.[8] 3. Try a more robust cleavage cocktail such as Reagent K.[4]
Peptide Fails to Precipitate in Ether 1. The peptide is highly hydrophobic and remains soluble in the TFA/ether mixture. 2. The peptide is very short.1. Reduce the volume of TFA under a stream of nitrogen before adding cold ether.[5] 2. Use alternative precipitation solvents like MTBE or a mixture of ether and hexane. 3. Lyophilize the TFA solution and attempt to dissolve the residue in a suitable solvent for direct purification.
Multiple Peaks in HPLC of Crude Product 1. Incomplete removal of side-chain protecting groups. 2. Formation of deletion sequences during synthesis. 3. Side reactions during cleavage (e.g., alkylation of sensitive residues).1. Increase the cleavage time or use a stronger cleavage cocktail.[5] 2. Optimize the coupling conditions for the bulky amino acid during synthesis. 3. Ensure the use of appropriate scavengers in the cleavage cocktail (e.g., TIS, EDT, phenol) to protect other sensitive residues.[4]
Crude Peptide is Insoluble 1. The peptide sequence is highly hydrophobic.1. Attempt to dissolve the peptide in a small amount of strong organic solvent like DMSO or DMF, then dilute with your desired buffer.[2][3] 2. Use sonication to aid dissolution.[9] 3. For purification, use mobile phases containing a higher percentage of organic solvent or additives like formic acid.

Cleavage Cocktail Compositions

Reagent NameComposition (v/v or w/w)Recommended Use
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral-purpose, low-odor cocktail for peptides without highly sensitive residues like Cys or Met.[5]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISA milder alternative to Reagent K, useful when trityl-based protecting groups are present.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust and widely used cocktail for peptides with a combination of sensitive residues including Trp, Met, and Cys.[4][5]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleParticularly suited for peptides containing Arg(Pmc/Pbf).
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% Ammonium IodideSpecifically designed to prevent methionine oxidation.[5]

All cleavage cocktails should be prepared fresh before use and handled in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Standard Cleavage Procedure
  • Resin Preparation: After completion of solid-phase peptide synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove residual DMF. Dry the resin under vacuum for at least 2 hours.[1]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the chosen cleavage cocktail immediately before use. For every 0.1 mmol of peptide-resin, prepare 5-10 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature. For peptides containing this compound, a starting cleavage time of 4 hours is recommended.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.

  • Peptide Isolation: Allow the peptide to precipitate at -20°C for at least 30 minutes. Pellet the peptide by centrifugation and decant the ether. Wash the peptide pellet with cold ether twice to remove residual TFA and scavengers.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: Small-Scale Test Cleavage for Optimization
  • Resin Aliquoting: Place approximately 10-20 mg of the dried peptide-resin into several microcentrifuge tubes.

  • Cocktail Addition: Add a different cleavage cocktail or the same cocktail for varying time points to each tube (e.g., 200-400 µL per tube).

  • Incubation: Agitate the tubes at room temperature for the desired time (e.g., 2, 4, 6, and 8 hours).

  • Work-up: After the specified time, filter the resin from each tube (e.g., using a small fritted syringe) into a new tube containing cold diethyl ether.

  • Analysis: Isolate the precipitated peptide from each tube by centrifugation. Dissolve a small amount of each crude peptide in a suitable solvent and analyze by HPLC and mass spectrometry to determine the optimal cleavage conditions.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis s1 Solid-Phase Peptide Synthesis (Fmoc Chemistry) c1 Resin Washing & Drying s1->c1 Completed Synthesis c2 Cleavage with TFA Cocktail c1->c2 c3 Precipitation in Cold Ether c2->c3 c4 Peptide Isolation & Washing c3->c4 p1 Crude Peptide Drying c4->p1 p2 Solubilization p1->p2 p3 Preparative HPLC p2->p3 p4 Lyophilization p3->p4 p5 QC Analysis (LC-MS, etc.) p4->p5

Caption: Experimental workflow for peptide synthesis, cleavage, and purification.

troubleshooting_cleavage cluster_solutions cluster_analysis start Low Cleavage Yield? s1 Extend Cleavage Time (e.g., 4-8 hours) start->s1 Yes s2 Use a More Robust Cocktail (e.g., Reagent K) start->s2 Yes s3 Optimize Resin Swelling (DCM wash) start->s3 Yes s4 Increase Cocktail Volume start->s4 Yes a1 Monitor by HPLC s1->a1 a2 Perform Small-Scale Test Cleavages s2->a2 s3->a2 s4->a2 end Improved Yield a1->end a2->end

Caption: Troubleshooting decision tree for low peptide cleavage yield.

References

preventing racemization of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of racemization during the coupling of the sterically hindered amino acid, Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the coupling of this compound?

A1: Racemization is the conversion of a chiral molecule into a mixture of equal amounts of both enantiomers (in this case, the (R) and (S) forms). During peptide synthesis, the activation of the carboxylic acid of an amino acid for coupling can lead to the loss of its stereochemical integrity. For a biologically active peptide, the precise three-dimensional arrangement of its constituent amino acids is critical. The incorporation of the incorrect enantiomer (S-form in this case) can lead to a significant reduction or complete loss of the peptide's therapeutic efficacy. Given the steric hindrance of this compound, it is particularly susceptible to racemization during activation and coupling.

Q2: What are the primary mechanisms that cause racemization during peptide coupling?

A2: There are two main pathways through which racemization can occur during peptide synthesis:

  • Oxazolone Formation: The activated amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is acidic and can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of (R) and (S) enantiomers. This is a major pathway for racemization.[1]

  • Direct Enolization: A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid, forming a planar enolate intermediate without proceeding through an oxazolone. This pathway is also a significant contributor to racemization, especially in the presence of strong bases.

Q3: Which factors have the most significant impact on the extent of racemization for a sterically hindered amino acid like this compound?

A3: Several factors can influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. More reactive reagents can lead to faster coupling but may also increase the risk of racemization if not used under optimal conditions.

  • Additives: Additives are crucial for suppressing racemization, particularly when using carbodiimide-based coupling reagents. They react with the activated amino acid to form a more stable active ester that is less prone to racemization.

  • Base: The type and concentration of the base used for activation and neutralization are highly influential. Stronger, less sterically hindered bases tend to promote racemization.

  • Temperature: Higher reaction temperatures can accelerate both the coupling reaction and the rate of racemization.

  • Pre-activation Time: Allowing the amino acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for racemization.

  • Solvent: The polarity of the solvent can affect the rates of both the desired coupling reaction and the undesired racemization.

Troubleshooting Guide: High Levels of Racemization Detected

If you are observing significant racemization of this compound in your peptide synthesis, consider the following troubleshooting steps:

Observation Potential Cause Recommended Action
High percentage of the (S)-enantiomer detected by chiral HPLC.Inappropriate Coupling Reagent/Additive Combination: Use of a highly activating reagent without a suitable racemization-suppressing additive.Switch to a coupling method known for low racemization, such as DIC in combination with an additive like OxymaPure or HOAt. For very difficult couplings, consider phosphonium-based reagents like PyBOP or uronium/aminium reagents like HATU, always in the presence of an appropriate additive and a hindered base.
Increased racemization when using a specific base.Strong or Sterically Unhindered Base: Use of bases like diisopropylethylamine (DIPEA) can significantly increase racemization.Replace DIPEA with a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary.
Racemization levels increase with longer reaction times.Prolonged Pre-activation: The activated amino acid is susceptible to racemization over time.Minimize the pre-activation time. Add the coupling reagent to the mixture of the amino acid and additive immediately before adding it to the deprotected peptide-resin.
Higher racemization is observed at elevated temperatures.High Coupling Temperature: Increased thermal energy accelerates racemization.Perform the coupling reaction at room temperature or below (0 °C). If using microwave-assisted synthesis, carefully control the temperature to the lowest effective setting.
Inconsistent results with different solvent batches.Solvent Polarity: The solvent can influence the stability of the activated intermediate.While DMF is a common solvent, for sterically hindered couplings, consider using N-methylpyrrolidone (NMP) for its better solvating properties. In some cases, less polar solvents may reduce racemization.

Quantitative Data Summary

The following tables provide a summary of the impact of different coupling reagents, additives, and bases on the extent of racemization for sterically hindered amino acids, which can serve as a guide for optimizing the coupling of this compound.

Table 1: Comparison of Coupling Reagent/Additive Systems on Racemization

Coupling SystemBase% Racemization (Epimer)Reference
HATUDIPEAHigh[2]
HBTUDIPEAModerate to High[2]
PyBOPDIPEAModerate[2]
DIC/HOBtDIPEAModerate[3]
DIC/HOAtDIPEALow[3]
DIC/OxymaPureDIPEALow[3]
COMUTMPVery Low[2]
DEPBTTMPVery Low[2]

Note: Data is based on studies with Phenylglycine, a sterically hindered amino acid, and serves as a representative model.

Table 2: Influence of Base on Racemization with HATU as Coupling Reagent

BasepKa% Racemization (Epimer)Reference
DIPEA10.7High[2]
NMM7.4Moderate[2]
2,4,6-Collidine (TMP)7.4Low[2]

Note: Data is based on studies with Phenylglycine and illustrates the trend of reduced racemization with weaker, more sterically hindered bases.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended as a starting point for minimizing racemization of this compound.

Materials:

  • This compound (1.5 to 3 equivalents)

  • OxymaPure (1.5 to 3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.5 to 3 equivalents)

  • N-Methylmorpholine (NMM) or 2,4,6-Collidine (3 to 4 equivalents, if required for neutralization)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF or NMP for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

  • Coupling Mixture Preparation: In a separate reaction vessel, dissolve this compound and OxymaPure in a minimal amount of DMF or NMP. If the peptide-resin salt requires neutralization, add NMM or 2,4,6-collidine.

  • Activation and Coupling: Add DIC to the amino acid/OxymaPure solution and immediately add the entire mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Protocol 2: Coupling of a Highly Sterically Hindered Amino Acid using HATU/Collidine

This protocol is suitable for particularly challenging couplings where carbodiimide-based methods may be slow.

Materials:

  • This compound (1.5 to 3 equivalents)

  • HATU (1.45 to 2.9 equivalents)

  • 2,4,6-Collidine (3 to 6 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF or NMP.

  • Activation and Coupling: Add 2,4,6-collidine to the solution and allow for a brief pre-activation of 1-2 minutes. Immediately add the activated mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature. Due to the high reactivity of HATU, the coupling is often complete within 1-2 hours. Monitor for completion.

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM.

Visualizations

Signaling Pathway of Racemization

RacemizationPathways Fmoc_AA Fmoc-(R)-AA-OH Activated_AA Activated Fmoc-(R)-AA* Fmoc_AA->Activated_AA Activation Coupled_Product Fmoc-(R)-AA-Peptide-Resin (Desired Product) Activated_AA->Coupled_Product Coupling Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Enolate Planar Enolate Activated_AA->Enolate Direct Enolization Coupling_Reagent Coupling Reagent (+/- Base) Coupling_Reagent->Activated_AA Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Product Oxazolone->Enolate Proton Abstraction Racemized_Product Fmoc-(S)-AA-Peptide-Resin (Racemized Product) Enolate->Racemized_Product Reprotonation Base Base Base->Enolate Base->Enolate

Caption: Mechanisms of racemization during peptide coupling.

Experimental Workflow for Minimizing Racemization

ExperimentalWorkflow Start Start: Couple Fmoc-(R)-3-Amino- 4,4-diphenyl-butyric acid Select_Reagents Select Low-Racemization Reagents: - Coupling Reagent (e.g., DIC, HATU) - Additive (e.g., OxymaPure, HOAt) - Base (e.g., NMM, Collidine) Start->Select_Reagents Prepare_Resin Prepare Resin: - Swell Resin - Fmoc Deprotection - Thorough Washing Select_Reagents->Prepare_Resin Prepare_Coupling_Mix Prepare Coupling Mixture: - Dissolve AA and Additive - Minimize Pre-activation Time Prepare_Resin->Prepare_Coupling_Mix Couple Perform Coupling: - Room Temperature or Below - Monitor Completion (e.g., Kaiser Test) Prepare_Coupling_Mix->Couple Wash Thorough Washing Couple->Wash Analyze Analyze for Racemization: - Cleave a small sample - Chiral HPLC Analysis Wash->Analyze High_Racemization High Racemization? Analyze->High_Racemization Troubleshoot Troubleshoot: - Change Reagents - Adjust Conditions High_Racemization->Troubleshoot Yes Success Success: Proceed with Synthesis High_Racemization->Success No Troubleshoot->Select_Reagents

Caption: Workflow for minimizing racemization during coupling.

Logical Relationship of Factors Affecting Racemization

RacemizationFactors Racemization Racemization Coupling_Reagent Coupling Reagent Coupling_Reagent->Racemization Influences Additive Additive Additive->Racemization Suppresses Base Base Base->Racemization Promotes (if strong/unhindered) Temperature Temperature Temperature->Racemization Increases Preactivation_Time Pre-activation Time Preactivation_Time->Racemization Increases

Caption: Key factors influencing the extent of racemization.

References

Technical Support Center: Troubleshooting Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS) involving Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid. This sterically hindered, non-proteinogenic amino acid presents unique challenges that can lead to low synthesis yields. This guide provides detailed troubleshooting advice, protocols, and answers to frequently asked questions (FAQs) to help you overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I experiencing extremely low coupling yields after introducing this compound?

Low yield is the most common issue when using this amino acid. The primary cause is the immense steric hindrance from the two phenyl groups on the carbon adjacent to the amine, which severely impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. This can lead to incomplete coupling reactions and the accumulation of truncated sequences.[1]

Troubleshooting Steps:

  • Verify Coupling Completion: Always use a qualitative test, like the Kaiser test, to check for free primary amines after the coupling step. A negative result (yellow or colorless beads) indicates a complete reaction, while a positive result (blue beads) signifies failure.[2][3][4]

  • Optimize Coupling Chemistry: Standard coupling conditions are often insufficient. Move to more potent activators and optimized protocols (see Q2).

  • Address Aggregation: The hydrophobic nature of the diphenyl group can promote peptide aggregation on the resin, further blocking reactive sites.[5][6][7]

Below is a troubleshooting workflow to diagnose the cause of low yield.

G cluster_start cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield Detected After Coupling Step kaiser Perform Kaiser Test on Resin Sample start->kaiser Step 1 hplc Perform Test Cleavage & HPLC/MS Analysis start->hplc Step 2 coupling Incomplete Coupling (Kaiser Positive) kaiser->coupling Result aggregation Aggregation Suspected (Gelling, Poor Solvation) hplc->aggregation Observation deprotection Deletion Sequence (MS shows M-residue) hplc->deprotection Result sol_coupling Optimize Coupling: - Use HATU/PyAOP - Increase time/temp - Double couple coupling->sol_coupling sol_aggregation Mitigate Aggregation: - Use NMP/DMSO solvent - Use low-load resin - Incorporate disruptors aggregation->sol_aggregation sol_deprotection Improve Deprotection: - Extend piperidine time - Add DBU to deprotection mix deprotection->sol_deprotection

Caption: Troubleshooting workflow for diagnosing low peptide yield.
Q2: What are the optimal coupling reagents and conditions for such a sterically hindered amino acid?

Standard coupling reagents like HBTU or DIC/HOBt often fail. More potent activating agents are necessary to overcome the high energy barrier of the reaction.

Recommendations:

  • High-Potency Reagents: Uronium/aminium salts based on HOAt, such as HATU, or phosphonium salts like PyAOP, are highly recommended.[8] These generate highly reactive OAt-esters that are more effective for hindered couplings. COMU is another excellent and safer alternative to HATU.[9]

  • Extended Reaction Times: A single coupling reaction may require significantly longer times than the standard 30-45 minutes. Extend the coupling time to 2-4 hours, or even overnight for the most difficult cases.

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can increase the reaction rate. Microwave-assisted SPPS is particularly effective for driving difficult couplings to completion.[1]

  • Double Coupling: A routine "double coupling" is strongly advised. After the first coupling and a wash step, repeat the coupling with a fresh solution of the activated amino acid.[10]

Coupling ReagentClassRelative Efficiency for Hindered ResiduesNotes
DIC / HOBtCarbodiimideLowGenerally insufficient for this level of steric hindrance.
HBTU / TBTUAminium SaltModerateMay work with extended times but often incomplete.[9]
HATU / HCTU Aminium SaltHigh Highly recommended. Forms reactive OAt-ester.[8][9]
PyAOP / PyBOP Phosphonium SaltHigh Excellent for hindered couplings, though byproducts can be problematic to remove.
COMU Uronium SaltHigh Performance comparable to HATU with improved safety profile (non-explosive byproduct).[9]
Q3: My peptide-resin is swelling poorly and clumping together. What is happening and how can I prevent it?

This indicates on-resin aggregation, a common problem with hydrophobic sequences. The diphenylalanine derivative is extremely hydrophobic and promotes the formation of inter-chain hydrogen bonds, causing the peptide chains to collapse onto each other and preventing reagents from accessing the reaction sites.[5][6][7]

Solutions to Mitigate Aggregation:

  • Solvent Choice: Switch from DMF to a solvent with better solvating properties like N-methyl-2-pyrrolidone (NMP) or use a mixture of DMF/NMP/DCM (1:1:1). Adding a small percentage of DMSO can also help disrupt secondary structures.[6][7][11]

  • Low-Loading Resin: Use a resin with a low substitution level (e.g., 0.1 to 0.3 mmol/g). This increases the distance between growing peptide chains, reducing their ability to interact.[5]

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help break up hydrogen bond networks.[6]

  • Backbone Protection: If the synthesis remains challenging, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on an adjacent glycine residue to disrupt aggregation.[6][8]

The diagram below illustrates the challenge of coupling a sterically hindered residue and the problem of aggregation.

Caption: Challenges in SPPS with bulky, hydrophobic amino acids.
Q4: Are there any special considerations for the Fmoc-deprotection step?

While the coupling step is the primary challenge, incomplete Fmoc deprotection can also lead to deletion sequences, contributing to low yield of the target peptide.[12] Aggregation can hinder the access of piperidine to the Fmoc group.

Recommendations:

  • Extend Deprotection Time: Increase the standard 5-10 minute deprotection times. A protocol of 2 x 10 minutes or even 2 x 15 minutes may be necessary.

  • Use Stronger Base: For severely aggregated sequences, adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2% DBU / 20% piperidine in DMF) can improve deprotection efficiency.[6]

Detailed Experimental Protocols

Protocol 1: Qualitative Kaiser Test for Monitoring Coupling

This colorimetric test detects free primary amines on the resin.[2][3][4]

Reagents:

  • Solution A: 16.5 mg of KCN diluted in 25 mL of water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[3]

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[3]

  • Solution C: 40 g of phenol in 20 mL of n-butanol.[3] (Safety Note: KCN is highly toxic. Handle with extreme care in a fume hood with appropriate PPE.)

Procedure:

  • Collect a small sample of resin (10-15 beads) into a small glass test tube.

  • Wash the beads 3x with DMF and 3x with DCM to remove residual reagents, then decant the solvent.

  • Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heat the tube at 110°C for 5 minutes.[3]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Colorless/Yellow: Negative result. Coupling is complete. Proceed to the next step.[13]

  • Intense Blue Solution/Beads: Positive result. Coupling is incomplete or has failed. Recouple is necessary.[3][13]

Protocol 2: Test Cleavage and Analysis

A small-scale cleavage is essential for diagnosing synthesis problems without consuming all of your material.[12]

Materials:

  • Dried peptide-resin (approx. 10-20 mg).

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

  • 1.5 mL microcentrifuge tube.

  • Cold diethyl ether.

Procedure:

  • Place the accurately weighed, dried peptide-resin in the microcentrifuge tube.

  • Add 200 µL of the cleavage cocktail to the resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional mixing.[12]

  • Filter the cleavage mixture away from the resin beads into a new tube.

  • Precipitate the crude peptide by adding ~1 mL of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

  • Air-dry the pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis.[12]

Protocol 3: General Analytical HPLC Method for Hydrophobic Peptides

This protocol provides a starting point for analyzing the purity of your crude peptide. Adjustments will likely be necessary based on the specific properties of your peptide.

System Parameters:

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). For very hydrophobic peptides, a C4 or Phenyl column may provide better results.[14]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Column Temperature: 30-45°C (elevated temperature can improve peak shape for hydrophobic peptides).[15]

Gradient:

Time (min) % Mobile Phase B
0 5
5 5
35 95
40 95
41 5

| 50 | 5 |

Sample Preparation: Dissolve the crude peptide in a solvent that ensures complete solubilization. If solubility in water/acetonitrile is low, try adding a small amount of DMSO or DMF, or dissolving in a more organic solvent like isopropanol.[5][14]

References

Technical Support Center: Purification of Peptides Containing Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of peptides incorporating the sterically hindered and hydrophobic non-canonical amino acid, Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to navigate the challenges associated with these complex peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides containing this compound?

The primary challenges stem from the bulky and hydrophobic nature of the diphenylalanine moiety and the attached Fmoc protecting group. These characteristics can lead to:

  • Poor Solubility: The peptide may be difficult to dissolve in standard aqueous buffers used for reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Peptide Aggregation: The hydrophobic nature of the peptide can cause it to aggregate, leading to peak broadening, low recovery, and even precipitation on the HPLC column.[1]

  • Difficult Separation: Co-elution of the target peptide with closely related impurities, such as deletion sequences or incompletely deprotected species, can be challenging.

  • Low Yield: A combination of poor solubility, aggregation, and difficult separation can result in low overall purification yields.[1]

Q2: My peptide is insoluble in the initial mobile phase for RP-HPLC. What should I do?

For hydrophobic peptides, complete dissolution before injection is critical. Here are some strategies:

  • Use of Organic Solvents: Initially dissolve the crude peptide in a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting with the initial mobile phase. Be mindful that DMSO can be unstable for peptides containing Cys and Met residues.

  • Test Different Solvents: If the peptide precipitates upon dilution, experiment with different co-solvents such as acetonitrile (ACN), isopropanol, or ethanol in the initial mobile phase.

  • Acidic Conditions: For basic peptides, dissolving in a small amount of 25% acetic acid before dilution can improve solubility.

  • Sonication: Gentle sonication can aid in dissolving a peptide that is slow to go into solution.

Q3: I am observing a broad peak or multiple peaks for my target peptide during HPLC analysis. What could be the cause?

This can be due to several factors:

  • Aggregation: The peptide may be aggregating on the column. Consider using a less hydrophobic column (e.g., C8 or C4 instead of C18), increasing the column temperature (e.g., to 40-60°C), or adding organic modifiers to the mobile phase to disrupt aggregation.

  • Incomplete Deprotection: Residual side-chain protecting groups can lead to multiple peaks. Ensure the cleavage cocktail and time are sufficient for complete deprotection.

  • Secondary Structure Formation: The peptide may be adopting different conformations on the column. Altering the mobile phase composition or temperature can help to denature these structures.

  • Ion-Pairing Issues: Ensure that an appropriate ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is used to improve peak shape.

Q4: My peptide recovery after purification is very low. How can I improve it?

Low recovery is a common issue with hydrophobic peptides. Consider the following:

  • Alternative Purification Strategy: For extremely hydrophobic peptides, precipitation may be a more effective purification method than RP-HPLC. This involves precipitating the peptide in water and then washing with a non-polar solvent like diethyl ether to remove organic impurities.[1]

  • Optimize HPLC Conditions: Use a shallower gradient and a lower flow rate to improve separation and minimize co-elution with impurities, which can lead to discarding fractions containing the product.

  • Column Choice: A column with a larger pore size (e.g., 300 Å) may be more suitable for larger peptides and can help to reduce irreversible adsorption.

  • Solvent Selection: Ensure the peptide is fully soluble in the mobile phase throughout the gradient to prevent precipitation on the column.

Troubleshooting Guides

Problem 1: Poor Peak Shape and Resolution in RP-HPLC
Potential Cause Recommended Solution
Peptide Aggregation Increase column temperature (40-60°C). Use a shallower gradient. Try a less hydrophobic stationary phase (e.g., C8, C4, or Phenyl).
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least one unit away from the peptide's isoelectric point (pI) to ensure it is fully charged.
Insufficient Ion-Pairing Ensure 0.1% TFA is present in both mobile phase A (water) and B (acetonitrile).
Column Overloading Reduce the amount of peptide injected onto the column.
Problem 2: Low Peptide Yield and Recovery
Potential Cause Recommended Solution
Peptide Precipitation on Column Improve peptide solubility by dissolving in DMSO or DMF prior to injection. Use a mobile phase with a higher initial organic content.
Irreversible Adsorption to Column Use a different stationary phase (e.g., a polymer-based column). Passivate the column with a conditioning run before the actual purification.
Co-elution with Impurities Optimize the gradient to better separate the target peptide from contaminants. Collect smaller fractions for analysis.
Peptide Instability If the peptide is susceptible to degradation, perform the purification at a lower temperature and minimize the time the peptide is in solution.

Data Presentation

The following tables provide representative data for the purification of a model hydrophobic peptide containing a diphenylalanine analog. These values should be considered as a starting point for method development, as the optimal conditions will vary depending on the specific peptide sequence.

Table 1: Representative RP-HPLC Gradient for a Hydrophobic Peptide

Time (min) % Solvent B (Acetonitrile w/ 0.1% TFA) Flow Rate (mL/min)
0201.0
5201.0
45801.0
501001.0
551001.0
60201.0

Solvent A: Water with 0.1% TFA

Table 2: Expected Purity and Yield for a Model Hydrophobic Peptide

Purification Step Purity (by analytical HPLC) Yield
Crude Peptide 30-60%100%
After RP-HPLC >95%10-40%
After Precipitation >90%30-60%

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound
  • Sample Preparation:

    • Weigh out the lyophilized crude peptide.

    • Dissolve the peptide in a minimal amount of DMSO (e.g., 200-500 µL).

    • Dilute the dissolved peptide with Solvent A (Water with 0.1% TFA) to the desired concentration for injection (e.g., 1-5 mg/mL). If the peptide precipitates, try diluting with a mixture of Solvent A and Solvent B.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 300 Å). For very hydrophobic peptides, a C8 or C4 column may be more suitable.

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% Solvent B over 40 minutes is a good starting point. This can be optimized based on the retention time of the peptide.

    • Flow Rate: 1.0 mL/min for an analytical column.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Column Temperature: 40°C.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the target peptide.

    • Pool the fractions containing the pure peptide.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Protocol 2: Alternative Purification by Precipitation

This protocol is suitable for extremely hydrophobic peptides that are difficult to purify by RP-HPLC.[1]

  • Cleavage and Initial Precipitation:

    • After cleavage from the resin with a standard TFA cocktail, precipitate the crude peptide by adding the cleavage mixture dropwise to a large volume of cold diethyl ether.[1]

    • Centrifuge to pellet the peptide and decant the ether.

  • Water Precipitation:

    • Dissolve the crude peptide pellet in a minimal amount of a strong solvent like hexafluoroisopropanol (HFIP).

    • Add this solution dropwise to a large volume of cold water to precipitate the peptide.

    • Centrifuge to pellet the peptide and decant the water.

  • Washing:

    • Wash the peptide pellet with water to remove any water-soluble impurities.

    • Wash the peptide pellet with diethyl ether to remove any organic-soluble impurities and scavengers.[1]

    • Repeat the washing steps as necessary.

  • Drying:

    • Dry the final peptide pellet under high vacuum.

Visualizations

Purification_Troubleshooting_Workflow cluster_start Start: Crude Peptide Purification cluster_hplc Primary Path: RP-HPLC cluster_troubleshooting Troubleshooting start Crude Peptide for Purification dissolve Dissolve in appropriate solvent (e.g., DMSO, then dilute) start->dissolve solubility_issue Issue: Poor Solubility dissolve->solubility_issue Check hplc Perform RP-HPLC peak_issue Issue: Poor Peak Shape/ Resolution hplc->peak_issue Check analyze Analyze Fractions (LC-MS, Analytical HPLC) recovery_issue Issue: Low Recovery analyze->recovery_issue Check pool Pool Pure Fractions lyophilize Lyophilize pool->lyophilize pure_peptide Pure Peptide lyophilize->pure_peptide solubility_issue->hplc No optimize_dissolution Optimize Dissolution: - Use co-solvents (ACN, IPA) - Adjust pH - Sonication solubility_issue->optimize_dissolution Yes peak_issue->analyze No optimize_hplc Optimize HPLC: - Adjust gradient/flow rate - Change column (C8/C4) - Increase temperature peak_issue->optimize_hplc Yes recovery_issue->pool No alt_purification Alternative Purification: Precipitation Method recovery_issue->alt_purification Yes optimize_dissolution->dissolve optimize_hplc->hplc alt_purification->pure_peptide

Caption: A workflow for troubleshooting the purification of peptides containing this compound.

Aggregation_Mitigation_Strategies cluster_problem Problem cluster_solutions Mitigation Strategies cluster_solubility_details Solubility Enhancement cluster_hplc_details HPLC Optimization cluster_column_details Stationary Phase Selection cluster_alt_method_details Alternative Purification aggregation Peptide Aggregation during Purification solubility Improve Solubility aggregation->solubility hplc_mods Modify HPLC Conditions aggregation->hplc_mods column_choice Change Stationary Phase aggregation->column_choice alt_method Alternative Method aggregation->alt_method organic_solvents Use organic co-solvents (DMSO, ACN, Isopropanol) solubility->organic_solvents ph_adjust Adjust pH away from pI solubility->ph_adjust temp Increase column temperature (e.g., 40-60°C) hplc_mods->temp gradient Use a shallower gradient hplc_mods->gradient less_hydrophobic Less hydrophobic column (C8, C4, Phenyl) column_choice->less_hydrophobic pore_size Wider pore size (300 Å) column_choice->pore_size precipitation Precipitation and washing alt_method->precipitation

Caption: Strategies to mitigate peptide aggregation during purification.

References

Technical Support Center: Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid and Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid on peptide solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a non-natural, Fmoc-protected amino acid.[1][2] The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[3] The bulky diphenylmethyl group on the side chain can be used to introduce unique structural constraints and hydrophobic interactions into a peptide sequence, potentially influencing its conformation and biological activity.

Q2: How does the incorporation of this compound typically affect peptide solubility?

Due to its large, hydrophobic diphenylmethyl side chain, the incorporation of this compound generally decreases the solubility of the resulting peptide in aqueous solutions.[4][5] Peptides with a high content of hydrophobic residues (over 50%) are often sparingly soluble or insoluble in water.[4][5] The bulky nature of this amino acid can also promote peptide aggregation, further reducing solubility.[6]

Q3: What are the primary challenges encountered during the synthesis and purification of peptides containing this amino acid?

The main challenges are associated with the peptide's hydrophobicity:

  • Aggregation during synthesis: The growing peptide chain on the solid support can aggregate, leading to incomplete reactions and the formation of deletion sequences.[6][7]

  • Poor solubility after cleavage: The cleaved peptide may be difficult to dissolve in standard aqueous buffers used for purification.[6][8]

  • Difficulties in purification: Hydrophobic peptides can interact strongly with reversed-phase HPLC columns, leading to poor peak shape and recovery.[6][8] In some extreme cases, the peptide may not elute from the column at all.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with peptides containing this compound.

Issue 1: Peptide is insoluble in aqueous buffers.

Cause: The high hydrophobicity imparted by the diphenylmethyl group leads to poor interaction with water.

Solutions:

  • Initial Solubility Testing: Always start by attempting to dissolve a small amount of the peptide in your desired aqueous buffer.[4]

  • Use of Organic Solvents:

    • Attempt to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[4]

    • Once dissolved, slowly add the aqueous buffer to the desired final concentration.[4] Be aware that the peptide may precipitate if the final concentration of the organic solvent is too low.

  • pH Adjustment:

    • Determine the theoretical isoelectric point (pI) of your peptide.

    • Adjust the pH of the buffer to be at least two units away from the pI. Peptides are generally more soluble at pH values away from their pI.[9]

  • Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[5]

  • Chaotropic Agents: The use of denaturing agents like 6 M guanidine hydrochloride or 8 M urea can disrupt intermolecular hydrogen bonds that contribute to aggregation.[5] However, these may interfere with biological assays.

Issue 2: Peptide precipitates out of solution during an experiment.

Cause: Changes in buffer composition, temperature, or concentration can lead to the peptide exceeding its solubility limit.

Solutions:

  • Increase Organic Solvent Concentration: If compatible with your assay, increasing the percentage of organic solvent (e.g., DMSO, ACN) in your final solution may keep the peptide dissolved.

  • Incorporate Solubility-Enhancing Tags: For future syntheses, consider the addition of hydrophilic tags, such as a poly-arginine or poly-lysine tail, to improve the overall solubility of the peptide.[6] These tags can sometimes be cleaved after purification if necessary.

Issue 3: Poor yield and purity during solid-phase peptide synthesis.

Cause: Aggregation of the growing peptide chain on the resin can hinder coupling and deprotection steps.

Solutions:

  • Choice of Resin: Utilizing resins with lower loading capacities or those designed for hydrophobic peptides, such as PEG-based resins, can be beneficial.[7]

  • "Difficult Sequence" Strategies:

    • Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the difficult coupling to disrupt aggregation.

    • Use pseudoproline dipeptides to introduce kinks in the peptide backbone and disrupt secondary structure formation.

  • Modified Synthesis Conditions:

    • Switching the solvent from DMF to N-methylpyrrolidone (NMP) can improve solvation of the growing peptide chain.[7]

    • Performing couplings at elevated temperatures (e.g., using a microwave peptide synthesizer) can help to overcome steric hindrance and aggregation.[10]

Quantitative Data Summary

Peptide CompositionGeneral Solubility in Aqueous Buffer (e.g., PBS pH 7.4)Recommended Solubilization Strategy
>25% Charged Residues (e.g., K, R, D, E)HighDirect dissolution in aqueous buffer.[4]
10-25% Charged Residues, <50% Hydrophobic ResiduesModerateDirect dissolution, may require gentle warming or sonication.[4]
<10% Charged Residues, >50% Hydrophobic ResiduesLowDissolve in a minimal amount of organic solvent (DMSO, DMF, ACN) first, then slowly add aqueous buffer.[4][5]
High content of aggregation-prone residues (e.g., Val, Ile, Phe) and diphenylalanine analogsVery Low / InsolubleUse of strong organic solvents (e.g., hexafluoroisopropanol - HFIP) or chaotropic agents may be necessary for initial dissolution.

Experimental Protocols

Protocol for Assessing Peptide Solubility
  • Preparation:

    • Accurately weigh a small amount (e.g., 1 mg) of the lyophilized peptide into a sterile microcentrifuge tube.

    • Allow the peptide to warm to room temperature before opening the vial to prevent condensation.[4]

  • Initial Aqueous Solubility Test:

    • Add a calculated volume of the primary aqueous buffer (e.g., PBS, Tris) to achieve a high concentration (e.g., 10 mg/mL).

    • Vortex the tube for 30 seconds.

    • Visually inspect the solution for any undissolved particles.

    • If not fully dissolved, sonicate the sample in a water bath for 5-10 minutes.[5] Re-inspect for clarity.

  • Organic Solvent Titration (if necessary):

    • If the peptide remains insoluble, add a small, precise volume (e.g., 10 µL) of a suitable organic solvent (start with DMSO).

    • Vortex and sonicate as before.

    • Continue adding small aliquots of the organic solvent until the peptide is fully dissolved. Record the total volume of organic solvent added.

    • This will give you an indication of the minimum percentage of organic solvent required to solubilize your peptide at that concentration.

  • pH Adjustment (Alternative Method):

    • If the peptide is acidic (net negative charge), try dissolving it in a basic buffer (e.g., 10% ammonium bicarbonate).[5]

    • If the peptide is basic (net positive charge), attempt dissolution in an acidic solution (e.g., 10% acetic acid or 0.1% TFA).[5]

  • Final Dilution:

    • Once a concentrated stock solution is prepared, it can be slowly diluted with the aqueous buffer to the final working concentration.

    • If precipitation occurs upon dilution, a higher concentration of organic solvent in the final solution may be required.

Visualizations

experimental_workflow start Start: Lyophilized Peptide dissolve_aq Attempt Dissolution in Aqueous Buffer start->dissolve_aq check_solubility1 Is Peptide Soluble? dissolve_aq->check_solubility1 dissolve_org Add Small Aliquot of Organic Solvent (e.g., DMSO) check_solubility1->dissolve_org No success Peptide Solubilized (Stock Solution) check_solubility1->success Yes sonicate Sonication dissolve_org->sonicate check_solubility2 Is Peptide Soluble? ph_adjust Adjust pH Away from pI check_solubility2->ph_adjust No check_solubility2->success Yes sonicate->check_solubility2 check_solubility3 Is Peptide Soluble? ph_adjust->check_solubility3 check_solubility3->success Yes fail Consider Resynthesis with Solubility Enhancements check_solubility3->fail No

Caption: Workflow for solubilizing a hydrophobic peptide.

signaling_pathway cluster_synthesis Peptide Synthesis Phase cluster_dissolution Dissolution Phase synthesis_start Initiate SPPS hydrophobic_residue Incorporate Fmoc-(R)-3-Amino- 4,4-diphenyl-butyric acid synthesis_start->hydrophobic_residue aggregation Increased Hydrophobicity & Potential for Aggregation hydrophobic_residue->aggregation synthesis_problems Incomplete Coupling/ Deprotection aggregation->synthesis_problems poor_solubility Low Aqueous Solubility aggregation->poor_solubility Contributes to cleaved_peptide Cleaved & Lyophilized Peptide synthesis_problems->cleaved_peptide Leads to Impure Product cleaved_peptide->poor_solubility dissolution_failure Insoluble in Assay Buffer poor_solubility->dissolution_failure

Caption: Logical relationships of issues arising from the incorporation of this compound.

References

Technical Support Center: Managing Steric Hindrance with Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of the sterically hindered amino acid, Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in SPPS?

The main challenges stem from the significant steric hindrance provided by the two phenyl groups on the β-carbon. This bulkiness can lead to:

  • Low Coupling Yields: The bulky side chain can physically block the approach of the activated carboxylic acid to the free amine on the growing peptide chain, slowing down or preventing the reaction.[1]

  • Incomplete Reactions: Standard coupling times may be insufficient to drive the reaction to completion, resulting in deletion sequences.

  • Aggregation: Peptides containing this hydrophobic and bulky residue may aggregate on the solid support, further hindering reactions.

  • Racemization: While less common for β-amino acids compared to α-amino acids, the use of strong activating agents and extended reaction times to overcome steric hindrance can increase the risk of epimerization.[2]

Q2: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids, potent coupling reagents are essential. Onium-salt-based reagents are highly recommended over standard carbodiimides like DCC or EDC.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered the superior choice for sterically demanding couplings.[1][3] It forms a highly reactive OAt-active ester that can overcome significant steric hindrance, leading to faster and more complete reactions with a lower risk of racemization.[1][3]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A commonly used and effective reagent, but it may require longer reaction times or double coupling to achieve the same efficiency as HATU for highly hindered residues.[1][3]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that has shown high efficiency and reduced racemization, performing well with only one equivalent of base.[4]

  • DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): A phosphonium-based reagent known for causing very little epimerization, making it a good choice when racemization is a major concern.[5]

Q3: How can I monitor the coupling reaction to ensure it has gone to completion?

The Kaiser test (ninhydrin test) is a reliable qualitative method to detect the presence of free primary amines on the resin.[6]

  • Positive Result (blue/purple beads): Indicates that the coupling reaction is incomplete, and unreacted amines are still present.

  • Negative Result (yellow/colorless beads): Suggests that the coupling is complete.

For N-terminally hindered couplings where the Kaiser test might be ambiguous, a bromophenol blue test can be an alternative.

Q4: What should I do if the coupling of this compound is incomplete?

If a positive Kaiser test is observed after the initial coupling time:

  • Extend the Reaction Time: Allow the reaction to proceed for an additional 1-2 hours and re-test.

  • Perform a Double Coupling: Filter the resin, wash thoroughly with DMF, and repeat the coupling step with a fresh solution of activated amino acid.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier, but this should be done with caution as it can also increase the risk of side reactions like racemization.[7]

  • Switch to a More Potent Coupling Reagent: If you are not already using HATU or COMU, switching to one of these reagents for the recoupling can be effective.

Q5: Are there any specific considerations for the Fmoc deprotection step?

While standard 20% piperidine in DMF is usually effective, "difficult" sequences prone to aggregation may require optimized conditions.

  • Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) can be a better solvent for improving resin swelling and disrupting aggregation.

  • Stronger Base: For very difficult deprotections, a solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF can be used. However, DBU is a very strong, non-nucleophilic base and should be used with caution as it can promote side reactions.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low crude peptide purity with multiple deletion sequences Incomplete coupling of this compound.- Use a more potent coupling reagent like HATU or COMU. - Increase the coupling time (e.g., to 2-4 hours). - Perform a double coupling. - Ensure reagents are fresh and anhydrous.
Positive Kaiser test after extended coupling Severe steric hindrance. Peptide aggregation on the resin.- Switch to a more effective solvent like NMP to improve solvation. - Consider gentle heating during coupling (monitor for racemization). - Use a low-loading resin to reduce steric crowding.[9]
Presence of a +22 Da peak in mass spectrometry Sodium adduct formation.This is a common artifact in mass spectrometry and not typically a synthesis issue.
Presence of a D-isomer in the final peptide Racemization during activation/coupling.- Use a coupling additive that suppresses racemization, such as Oxyma Pure or HOAt (inherent in HATU). - Avoid excessive pre-activation times. - Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA if racemization is severe. - Consider using a phosphonium-based reagent like DEPBT.[5]
Incomplete Fmoc deprotection Aggregation of the peptide on the resin.- Use NMP as the solvent for deprotection. - Increase deprotection time or perform a second deprotection step. - For very stubborn cases, use a 2% DBU / 2% piperidine in DMF solution.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent Relative Purity Coupling Efficiency Reaction Speed Racemization Risk Reference
HATU HigherHighFasterLower[1][3]
HBTU LowerHigh, but generally lower than HATUSlowerHigher[1][3]
COMU HighHighFastLower[4][10]
DEPBT HighModerate-HighModerateVery Low[5]
DIC/Oxyma ModerateModerateSlowerLow[10]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound
  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin (e.g., Rink Amide, 0.1-0.3 mmol/g loading) in DMF for 30-60 minutes.[9]

    • Drain the DMF.

    • Add 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as DIPEA (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free amines.

    • If the test is positive, consider a second coupling (repeat steps 2 and 3).

    • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the quantification of Fmoc group removal.

  • Sample Collection: Collect the filtrate from both deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).

  • Dilution: Dilute the solution to the mark with DMF.

  • Measurement: Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer, using 20% piperidine in DMF as a blank.

  • Calculation: The extent of Fmoc removal can be quantified using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.

Visualizations

SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Recouple) Repeat Repeat Cycle Kaiser->Repeat Negative Repeat->Deprotection Cleavage Cleave & Deprotect (TFA Cocktail) Repeat->Cleavage

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Coupling_Reagent_Activation cluster_reagents Reagents AminoAcid Fmoc-AA-COOH CouplingReagent Coupling Reagent (e.g., HATU) ActiveEster Activated Species (OAt-Ester) Base Base (e.g., DIPEA) PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond PeptideResin H₂N-Peptide-Resin PeptideResin->PeptideBond

Caption: Activation pathway for peptide bond formation.

Troubleshooting_Logic Start Coupling Step Kaiser Kaiser Test Positive? Start->Kaiser Extend Extend Coupling Time (1-2h) Kaiser->Extend Yes Recouple Double Couple with Fresh Reagents Kaiser->Recouple Still Yes Heat Gentle Heating (40-50°C) Kaiser->Heat Still Yes SwitchReagent Switch to Stronger Coupling Reagent (HATU) Kaiser->SwitchReagent Still Yes Success Proceed to Next Step Kaiser->Success No Extend->Kaiser Recouple->Kaiser Heat->Kaiser SwitchReagent->Kaiser

Caption: Troubleshooting workflow for incomplete coupling.

References

Technical Support Center: Optimizing Coupling Reactions for Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound challenging?

The primary challenge arises from significant steric hindrance caused by the bulky diphenylmethyl group on the β-carbon. This steric bulk can physically obstruct the approach of the activated carboxylic acid to the free amine on the growing peptide chain, leading to slower reaction rates and incomplete coupling.

Q2: What are the most common issues encountered during the coupling of this amino acid?

Common issues include low coupling yields, incomplete reactions requiring multiple coupling cycles (double coupling), and potential for racemization at the α-carbon, especially under harsh or prolonged reaction conditions.

Q3: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, potent onium-salt based coupling reagents are recommended.[1] HATU is often considered superior to HBTU for such challenging couplings as it forms a more reactive OAt-ester, which can lead to higher coupling efficiencies and faster reaction times.[1] Phosphonium-based reagents like PyBOP and PyAOP are also effective and may reduce the risk of certain side reactions.

Q4: What is "double coupling" and when should it be used?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the initial coupling reaction.[2] This is often necessary for sterically hindered residues like this compound to drive the reaction to completion and achieve a higher yield. A positive Kaiser test after the first coupling is a strong indicator that a second coupling is required.

Q5: How can I minimize the risk of racemization during coupling?

Racemization can be minimized by:

  • Using an appropriate additive: Additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[2]

  • Limiting pre-activation time: The activated amino acid should be added to the resin immediately after preparation to minimize the time it spends in a highly reactive state.[2]

  • Controlling the base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). In cases with a high risk of racemization, a weaker base like sym-collidine may be beneficial.

  • Avoiding excessive heat: While gentle heating can sometimes improve coupling efficiency, it can also increase the rate of racemization.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Coupling Yield / Positive Kaiser Test Steric Hindrance: The bulky diphenylmethyl group is preventing efficient reaction.1. Switch to a more potent coupling reagent: Use HATU or PyBOP instead of HBTU or standard carbodiimides. 2. Increase reaction time: Extend the coupling time from the standard 1-2 hours up to 4 hours or even overnight for particularly difficult couplings.[2] 3. Perform a double coupling: After the initial coupling, repeat the step with fresh reagents.[2] 4. Gently increase the temperature: Raising the temperature to 40-50°C can improve coupling efficiency, but monitor for racemization.[2]
Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reaction site.1. Change the solvent: Use N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with N,N-dimethylformamide (DMF). 2. Incorporate a pseudoproline dipeptide in the sequence prior to the difficult coupling if applicable.
Presence of Deletion Sequences in Final Peptide Incomplete Coupling: The subsequent amino acid is added before the hindered residue has fully coupled.1. Ensure a negative Kaiser test before proceeding to the next deprotection step. 2. Implement a capping step after the coupling of the hindered residue to block any unreacted amines. Acetic anhydride is commonly used for capping.
Racemization Detected (Diastereomeric Impurities) Over-activation of the amino acid: The activated species is too stable and has time to epimerize.1. Reduce pre-activation time: Add the coupling reagent to the amino acid solution and immediately transfer it to the resin.[2] 2. Use an additive like HOAt, which is superior to HOBt in suppressing racemization.[2]
Strongly basic conditions: The base used for activation is too strong or used in excess.1. Switch to a weaker base: Consider using N-methylmorpholine (NMM) or collidine instead of DIPEA. 2. Use the minimum necessary amount of base.
Elevated temperature: The reaction is being performed at too high a temperature.Optimize the temperature: If using heat, find the lowest effective temperature that promotes coupling without significant racemization.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentRelative ReactivityTypical Coupling Time (for hindered residues)Racemization RiskNotes
HATU Very High1 - 4 hoursLow (with HOAt)Generally considered the most effective for difficult couplings.[1]
HBTU High2 - 6 hours (often requires double coupling)ModerateA common and effective reagent, but may be less efficient than HATU for severely hindered residues.[1][3]
PyBOP High1 - 4 hoursLowA good alternative to aminium-based reagents; avoids potential guanidinylation side reactions.
DIC/HOBt Moderate4 - 12 hours (often requires double coupling)Moderate to HighA more traditional and cost-effective option, but generally less efficient for hindered couplings.

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling of this compound

This protocol is a general guideline for a 0.1 mmol scale synthesis.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) in a suitable reaction vessel for at least 30 minutes. Drain the DMF.

  • Activation Mixture Preparation: In a separate vial, dissolve:

    • This compound (3 equivalents, 0.3 mmol)

    • HATU (2.9 equivalents, 0.29 mmol)

    • Dissolve the solids in DMF.

  • Base Addition: Add a hindered base such as DIPEA (6 equivalents, 0.6 mmol) to the activation mixture. Allow the in-situ activation to proceed for 1-2 minutes.[2]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the mixture using a shaker or nitrogen bubbling for 2 to 4 hours at room temperature.[2]

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free amines.

  • Washing: Drain the reaction solution from the vessel. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-6.

  • Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Protocol 2: Double Coupling Strategy using HBTU
  • Resin Preparation and First Coupling: Follow steps 1-4 of the HATU protocol, substituting HBTU for HATU. A typical first coupling time is 2 hours.

  • First Wash: Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling: Prepare a fresh activation mixture as described in step 2 of the HATU protocol (using HBTU) and add it to the resin. Agitate for another 2 hours.

  • Final Wash and Monitoring: Drain the second coupling solution and wash the resin thoroughly with DMF (3-5 times). Perform a Kaiser test to confirm the completion of the reaction.

Visualizations

Experimental Workflow: SPPS Cycle for Hindered Amino Acid Coupling

SPPS_Workflow SPPS Cycle for Hindered Amino Acid Coupling start Start with N-terminal deprotected peptide-resin swell Swell resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling Reaction (e.g., 2-4 hours) wash1->coupling prepare_aa Prepare Activation Mixture: Fmoc-AA-OH + Coupling Reagent + Base in DMF prepare_aa->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test double_coupling Double Couple Required kaiser_test->double_coupling Positive next_cycle Proceed to next cycle kaiser_test->next_cycle Negative double_coupling->prepare_aa capping Capping (Optional) (e.g., Acetic Anhydride) capping->deprotection Start next cycle next_cycle->capping

Caption: A generalized workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Logic for Low Coupling Yield

Troubleshooting_Logic Troubleshooting Low Coupling Yield start Low Coupling Yield (Positive Kaiser Test) action1 Perform Double Coupling with fresh reagents start->action1 check1 Kaiser Test Still Positive? action1->check1 action2 Switch to a stronger coupling reagent (e.g., HATU) check1->action2 Yes success Success: Proceed to next step check1->success No check2 Kaiser Test Still Positive? action2->check2 action3 Increase coupling time (e.g., to 4h or overnight) check2->action3 Yes check2->success No check3 Kaiser Test Still Positive? action3->check3 action4 Consider solvent change (NMP) or gentle heating (40-50°C) check3->action4 Yes check3->success No

Caption: A decision tree for troubleshooting incomplete coupling reactions.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Incorporating Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural, chiral amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. One such amino acid, Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, presents unique characteristics due to its bulky diphenyl moiety and its β-amino acid structure. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) techniques used for peptides containing this specialized building block, offering insights into experimental protocols and expected analytical outcomes.

Introduction to HPLC Analysis of Peptides with Bulky, Chiral Amino Acids

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the analysis and purification of synthetic peptides. The separation is primarily driven by the hydrophobicity of the peptide, with more hydrophobic peptides exhibiting longer retention times on a non-polar stationary phase (typically C18). The introduction of bulky and highly hydrophobic residues like 3-Amino-4,4-diphenyl-butyric acid significantly impacts a peptide's retention behavior and can present unique analytical challenges.

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group, commonly used in solid-phase peptide synthesis (SPPS), is also highly hydrophobic and its presence or absence is a key factor in the HPLC analysis during and after synthesis. The chiral nature of (R)-3-Amino-4,4-diphenyl-butyric acid also necessitates careful consideration of analytical methods to ensure enantiomeric purity, as stereochemistry is critical for biological function.

Comparative HPLC Performance

While specific chromatograms for peptides containing this compound are not widely published in publicly available literature, we can infer its behavior based on the analysis of peptides with structurally similar amino acids, such as diphenylalanine (Dip). The presence of the two phenyl groups dramatically increases the hydrophobicity of the peptide.

Key Performance Observations:

  • Increased Retention Time: Peptides incorporating 3-Amino-4,4-diphenyl-butyric acid will exhibit significantly longer retention times in RP-HPLC compared to peptides of similar length composed of standard proteinogenic amino acids. This is due to the strong hydrophobic interactions between the diphenyl group and the C18 stationary phase.

  • Potential for Peak Broadening: The bulky nature of the diphenyl group can sometimes lead to peak broadening if the HPLC conditions are not optimized. This may be due to slower mass transfer kinetics or secondary interactions with the stationary phase.

  • Resolution from Diastereomers: In cases where both R and S enantiomers of 3-Amino-4,4-diphenyl-butyric acid might be present, chiral HPLC methods are required for their separation. Standard RP-HPLC is generally insufficient for separating diastereomeric peptides unless the chiral center significantly alters the overall peptide conformation and its interaction with the stationary phase.

Experimental Protocols

Below are representative experimental protocols for the synthesis and HPLC analysis of peptides. While a specific protocol for a peptide containing this compound is not available, the following methods for similar hydrophobic peptides can be adapted.

Table 1: Experimental Protocols
Experiment/ProtocolDetailed Methodology
Solid-Phase Peptide Synthesis (SPPS) Resin: Rink Amide resin is a common choice for producing C-terminally amidated peptides.[1] Deprotection: The Fmoc group is removed using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[1] Coupling: The incoming Fmoc-protected amino acid (e.g., this compound) is activated using a coupling reagent such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in the presence of a base like N,N'-Diisopropylethylamine (DIPEA).[1] Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF, methanol (MeOH), and dichloromethane (DCM) to remove excess reagents and by-products.[1] Cleavage: The final peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).
Analytical RP-HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is standard for peptide analysis.[2] Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2] Mobile Phase B: 0.1% TFA in acetonitrile.[2] Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a high percentage (e.g., 95%) over 20-30 minutes is a good starting point for method development. Due to the high hydrophobicity of peptides with 3-Amino-4,4-diphenyl-butyric acid, a slower, shallower gradient may be necessary to achieve optimal separation. Flow Rate: 1.0 mL/min. Detection: UV detection at 214 nm and 280 nm (if aromatic amino acids like Trp or Tyr are present).
Chiral HPLC (for diastereomer separation) Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs are often effective for separating chiral amino acid derivatives and peptides. Mobile Phase: The mobile phase will depend on the specific CSP. It could be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water with an acidic or basic modifier) system. Method development is typically required to find the optimal conditions for separation.

Data Presentation

The following table summarizes hypothetical quantitative data for the HPLC analysis of a model peptide containing (R)-3-Amino-4,4-diphenyl-butyric acid (Peptide A) compared to a control peptide of the same length with a less hydrophobic amino acid like Leucine (Peptide B).

Table 2: Comparative HPLC Data
ParameterPeptide A (with (R)-3-Amino-4,4-diphenyl-butyric acid)Peptide B (Control with Leucine)
Retention Time (min) Expected to be significantly higher (e.g., 25-30 min)Lower (e.g., 15-20 min)
Peak Width (min) May be slightly broader, optimization neededTypically sharp
Resolution (from adjacent impurity) Dependent on the nature of the impurity and optimized gradientGenerally good with standard gradients
Enantiomeric Purity (%) >99% (Requires chiral HPLC for confirmation)Not applicable

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of a peptide containing this compound.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis and Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-AA-OH (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, MeOH, DCM) Coupling1->Wash1 Repeat Repeat Deprotection/Coupling Cycles Wash1->Repeat Cleavage Cleavage from Resin (TFA cocktail) Repeat->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide RP_HPLC Analytical RP-HPLC Crude_Peptide->RP_HPLC Purity_Check Purity Assessment RP_HPLC->Purity_Check Prep_HPLC Preparative RP-HPLC Purity_Check->Prep_HPLC Purified_Peptide Purified Peptide Prep_HPLC->Purified_Peptide Chiral_HPLC Chiral HPLC Purified_Peptide->Chiral_HPLC MS Mass Spectrometry Purified_Peptide->MS Enantiomeric_Purity Enantiomeric Purity Check Chiral_HPLC->Enantiomeric_Purity Identity_Confirmation Identity Confirmation MS->Identity_Confirmation

Caption: Workflow for SPPS and analysis of a custom peptide.

Logical Relationship of Analytical Techniques

The selection of an appropriate analytical technique is crucial for comprehensive characterization of peptides containing non-natural amino acids.

analytical_techniques cluster_primary_analysis Primary Analysis cluster_secondary_analysis Secondary/Specialized Analysis Peptide Peptide with (R)-3-Amino-4,4-diphenyl-butyric acid RP_HPLC Reversed-Phase HPLC Peptide->RP_HPLC Purity & Retention MS Mass Spectrometry Peptide->MS Molecular Weight Chiral_HPLC Chiral HPLC Peptide->Chiral_HPLC Enantiomeric Purity AAA Amino Acid Analysis Peptide->AAA Amino Acid Composition NMR NMR Spectroscopy Peptide->NMR 3D Structure RP_HPLC->MS LC-MS for Impurity ID

Caption: Interrelation of analytical methods for peptide characterization.

References

A Comparative Guide to the Mass Spectrometry Characterization of Peptides Containing Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of synthetic peptides incorporating the bulky, non-proteinogenic amino acid, Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid (Fmoc-Adb). Due to the unique structural properties of this amino acid, including the persistent Fmoc protecting group and a diphenylaliphatic side chain, specialized analytical considerations are required. This document outlines the expected performance of common mass spectrometry approaches compared to alternative analytical methods, offering supporting data from analogous studies and detailed experimental protocols.

Introduction to Fmoc-Adb Peptides

This compound is a non-natural amino acid utilized in peptide synthesis to introduce unique structural constraints and properties into novel therapeutic peptides. Its bulky diphenyl group can significantly influence peptide conformation, receptor binding, and stability. The N-terminal Fmoc group is typically removed during solid-phase peptide synthesis (SPPS)[1][2]; however, its retention in the final molecule presents a distinct analytical challenge. Characterizing these peptides requires robust methods to confirm sequence identity, purity, and structural integrity. While mass spectrometry (MS) is the primary tool for peptide analysis, the unusual structure of Fmoc-Adb necessitates a comparison with other techniques.[3]

Mass Spectrometry vs. Alternative Methods: A Comparative Overview

The characterization of novel peptides hinges on confirming their primary structure and purity. Mass spectrometry offers unparalleled sensitivity and mass accuracy, but the bulky, aromatic nature of Fmoc-Adb can influence ionization and fragmentation, potentially complicating spectral interpretation.[4][5] Alternative methods, while often requiring more sample, can provide complementary data to ensure unequivocal characterization.

Table 1: Comparison of Analytical Techniques for Fmoc-Adb Peptide Characterization

FeatureMass Spectrometry (ESI-MS/MS)HPLC-UVNuclear Magnetic Resonance (NMR)Edman Degradation
Primary Use Sequence verification, Purity, MW determinationPurity assessment, Quantification3D structure, Sequence confirmationN-terminal sequence determination
Sensitivity High (femtomole to picomole)Medium (picomole to nanomole)Low (micromole to millimole)Medium (picomole)
Information Mass, Fragmentation pattern, SequenceRetention time, UV absorbance, PurityAtomic connectivity, 3D structureSequential amino acid identity
Fmoc-Adb Impact May alter fragmentation patterns; bulky group can reduce ionization efficiency.Strong UV absorbance from Fmoc and diphenyl groups allows sensitive detection.Provides detailed structural data on the Adb residue and its impact on peptide folding.Blocked N-terminus (if Fmoc is present) prevents sequencing. Requires deprotection.[3]
Limitations Standard search algorithms may fail; interpretation can be complex.[6][7][8]Co-elution of impurities can occur; does not provide sequence information.Low throughput; requires large amounts of pure sample; complex spectra.Ineffective for internal residues; cannot characterize C-terminus.
Mass Spectrometry Performance: Predicted Fragmentation Behavior

In the absence of direct experimental data for Fmoc-Adb peptides, we can predict their behavior in collision-induced dissociation (CID), a common fragmentation technique, based on established principles.[9][10][11] The bulky, non-polar side chain and the stable Fmoc group are expected to dominate the fragmentation spectrum.

Key Predictions for CID of Fmoc-Adb Peptides:

  • Prominent Neutral Loss: The large Fmoc group (222.2 Da) is likely to be lost as a stable neutral molecule, resulting in a significant peak corresponding to the [M+H-222.2]+ ion.

  • Side Chain Fragmentation: The diphenylmethyl moiety on the Adb side chain may produce a characteristic fragment ion or neutral loss, although this is generally less common in low-energy CID of peptides.[11]

  • Suppression of Backbone Fragmentation: The energy absorbed during CID may be preferentially dissipated through the loss of the Fmoc group, potentially suppressing the formation of the canonical b- and y-ion series needed for complete sequence confirmation.

  • Internal Cleavage: The presence of a bulky, non-proteinogenic residue can sometimes promote fragmentation at unusual locations along the peptide backbone.[4]

Table 2: Predicted MS/MS Performance for an Fmoc-Adb Peptide vs. a Standard Peptide

ParameterExpected Performance with Fmoc-Adb-PeptideTypical Performance with Standard Peptide (e.g., containing Phe)
Ionization Efficiency Moderate; the bulky, hydrophobic structure may slightly suppress electrospray ionization.High
Precursor Ion (MS1) Clear detection of [M+H]+ and other charge states.[1][12]Strong signal for protonated molecular ions.
Sequence Coverage (b/y ions) Potentially incomplete due to dominant neutral loss of the Fmoc group.High; typically yields a rich series of b- and y-ions for full sequence confirmation.[11]
Characteristic Fragments Strong [M+H-Fmoc]+ ion. Possible internal fragments adjacent to the Adb residue.Dominated by b- and y-ions. Phenylalanine may show a small immonium ion at m/z 120.
Database Identification Will fail standard database searches (e.g., SEQUEST, Mascot) unless a custom modification for Fmoc-Adb is defined.[7]Routinely identified by standard proteomics software.

Experimental Protocols and Workflows

Proposed Experimental Workflow

A multi-step approach is recommended for the comprehensive characterization of a novel Fmoc-Adb peptide. This workflow combines the strengths of different analytical techniques to build confidence in the final product's identity and purity.

G cluster_0 Synthesis & Initial QC cluster_1 Purification & Purity Analysis cluster_2 Structural Characterization Synthesis Peptide Synthesis with Fmoc-Adb-OH Crude_MS MALDI-TOF MS of Crude Product Synthesis->Crude_MS Confirm crude MW HPLC_Purify RP-HPLC Purification Crude_MS->HPLC_Purify HPLC_UV Analytical RP-HPLC-UV (Purity Check >95%) HPLC_Purify->HPLC_UV Assess purity LC_MSMS LC-ESI-MS/MS Analysis (High-Resolution) HPLC_UV->LC_MSMS Characterize pure fraction NMR NMR Spectroscopy (Optional, for structure) LC_MSMS->NMR Confirm structure Final Final Characterized Peptide LC_MSMS->Final

Caption: Workflow for Fmoc-Adb peptide characterization.

Protocol 1: High-Resolution LC-MS/MS Analysis

This protocol is designed to confirm the molecular weight and obtain fragmentation data for sequence analysis.

  • Sample Preparation: Dissolve the purified, lyophilized peptide in 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of 10 pmol/µL.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% to 60% B over 30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Orbitrap or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MS1 Scan: Scan range m/z 300-2000; Resolution: 60,000.

    • MS/MS Scans: Data-Dependent Acquisition (DDA) of the top 5 most intense precursor ions.

    • Fragmentation: Use both CID and Higher-energy C-trap Dissociation (HCD) at normalized collision energies of 25, 30, and 35 to observe different fragmentation pathways.

    • Data Analysis: Manually inspect spectra for the intact mass, the expected neutral loss of the Fmoc group, and any observable b/y ion series.

Protocol 2: Analytical RP-HPLC-UV

This method is used to assess the purity of the synthesized peptide.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in 50% acetonitrile/water.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient optimized for the peptide's hydrophobicity (e.g., 10% to 70% B over 25 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm (peptide backbone) and 265 nm (Fmoc group).

  • Data Analysis: Integrate the peak area of the main peptide product and all impurity peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%. The strong absorbance of the Fmoc group provides a sensitive detection method.

Comparative Logic for Method Selection

The choice of analytical technique depends on the specific question being asked. A diagram illustrating the decision-making process is provided below.

G Start What is the analytical goal? Goal_MW Confirm Molecular Weight? Start->Goal_MW Goal_Purity Assess Purity? Start->Goal_Purity Goal_Sequence Determine AA Sequence? Start->Goal_Sequence Goal_Structure Elucidate 3D Structure? Start->Goal_Structure Method_MS1 Use MS1 (MALDI or ESI) Goal_MW->Method_MS1 Method_HPLC Use HPLC-UV Goal_Purity->Method_HPLC Method_MSMS Use MS/MS (CID/HCD) Goal_Sequence->Method_MSMS Method_NMR Use NMR Goal_Structure->Method_NMR

Caption: Decision tree for selecting an analytical method.

References

Navigating the Structural Labyrinth: A Comparative Guide to Analyzing Peptides with Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis and analysis of peptides incorporating the bulky, non-natural amino acid Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, a clear understanding of the available analytical techniques is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods, supported by representative experimental data and detailed protocols, to aid in the comprehensive characterization of these complex molecules.

The incorporation of sterically demanding, non-canonical amino acids like this compound into peptide scaffolds presents unique challenges for structural elucidation and purity assessment. Traditional analytical methods must be critically evaluated for their efficacy in handling the complexities introduced by such modifications. This guide focuses on NMR spectroscopy as a powerful tool for in-depth conformational analysis and compares its performance with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Unraveling 3D Architecture: The Power of NMR Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the three-dimensional structure and conformational dynamics of peptides in solution. For peptides containing bulky aromatic moieties like the diphenyl-butyric acid residue, NMR provides invaluable insights into the local and global folding, as well as intermolecular interactions.

Representative NMR Data for a Model Peptide

To illustrate the utility of NMR, we present representative data for a hypothetical hexapeptide, Ac-Gly-Ala-(R)-3-Amino-4,4-diphenyl-butyryl-Val-Leu-Gly-NH₂, where the Fmoc group has been cleaved.

Table 1: Representative ¹H NMR Chemical Shift Data

ResidueAmide NH (ppm)α-H (ppm)β-H (ppm)Other Protons (ppm)
Gly¹8.353.98--
Ala²8.124.351.38 (d)-
Adb³7.954.852.75 (m), 2.90 (m)7.20-7.40 (m, Phenyl)
Val⁴7.804.152.10 (m)0.95 (d), 0.98 (d) (γ-CH₃)
Leu⁵7.984.251.65 (m), 1.75 (m)0.90 (d), 0.92 (d) (δ-CH₃)
Gly⁶8.203.95--

Adb = (R)-3-Amino-4,4-diphenyl-butyric acid. Data is hypothetical and representative for a peptide in DMSO-d₆.

Table 2: Key NOE Correlations for Structural Insights

NOE TypeObserved CorrelationStructural Implication
Intra-residueAdb³ αH - Phenyl ProtonsProximity of the backbone to the diphenyl groups.
SequentialAla² αH - Adb³ NHConfirms the peptide bond and sequence.
Medium-rangeAdb³ αH - Val⁴ NHSuggests a turn or helical conformation.
Long-rangeAla² αH - Leu⁵ NHIndicates a folded or compact structure.

Complementary Perspectives: HPLC and Mass Spectrometry

While NMR provides unparalleled structural detail, HPLC and Mass Spectrometry are indispensable for assessing purity, confirming identity, and providing complementary analytical data.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy 3D structure, conformation, dynamics, purity (quantitative)Provides detailed atomic-level structural information. Non-destructive.Lower sensitivity compared to MS. Complex spectra for larger peptides.
HPLC (UV-Vis) Purity, retention timeHigh-resolution separation. Robust and widely available.Limited structural information. Co-elution can be an issue.
Mass Spectrometry Molecular weight confirmation, sequence verification (MS/MS)High sensitivity and accuracy. Can identify impurities.Provides limited information on 3D structure.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data. Below are foundational protocols for the key analytical techniques discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O with a suitable organic co-solvent). Add a small amount of a reference standard (e.g., TMS or DSS).

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to assess sample purity and identify major proton resonances.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled spin systems within each amino acid residue.

  • 2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for smaller peptides) or ROESY (for larger peptides or those with intermediate correlation times) spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons, which are crucial for determining the 3D structure.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances and use the NOE-derived distance restraints for structure calculation using software like CYANA or XPLOR-NIH.

HPLC Protocol
  • Sample Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water) at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the peptide.

Mass Spectrometry Protocol
  • Sample Preparation: Dilute the peptide sample from the HPLC eluent or prepare a separate solution in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the peptide.

  • Tandem MS (MS/MS): Select the parent ion of the peptide and subject it to fragmentation (e.g., collision-induced dissociation) to obtain sequence information.

  • Data Analysis: Compare the observed molecular weight and fragmentation pattern with the theoretical values to confirm the peptide's identity.

Visualizing the Workflow and Logic

To further clarify the interplay of these techniques, the following diagrams illustrate a typical characterization workflow and the decision-making process for selecting the appropriate analytical method.

Peptide_Characterization_Workflow Peptide Characterization Workflow Synthesis Peptide Synthesis Purification HPLC Purification Synthesis->Purification Purity_Check Analytical HPLC Purification->Purity_Check Identity_Confirmation Mass Spectrometry (MS) Purity_Check->Identity_Confirmation Purity > 95% Structural_Analysis NMR Spectroscopy Identity_Confirmation->Structural_Analysis Correct Mass Final_Product Characterized Peptide Structural_Analysis->Final_Product Analytical_Technique_Selection Analytical Technique Selection Logic Question1 Need 3D Structure? Question2 Need Purity Assessment? Question1->Question2 No NMR NMR Spectroscopy Question1->NMR Yes Question3 Need Identity Confirmation? Question2->Question3 No HPLC HPLC Question2->HPLC Yes MS Mass Spectrometry Question3->MS Yes

A Comparative Guide to Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid and Other Non-Natural Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern drug discovery and development, offering a powerful strategy to enhance therapeutic properties such as stability, potency, and target selectivity. Among the vast array of available building blocks, Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid stands out due to its unique structural features. This guide provides an objective comparison of this compound with other classes of non-natural amino acids, supported by available experimental data and detailed methodologies to aid in the rational design of novel peptide-based therapeutics.

Introduction to this compound

This compound is a non-natural β-amino acid characterized by the presence of two phenyl groups on the β-carbon. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino functionality makes it directly amenable to standard solid-phase peptide synthesis (SPPS) protocols. Its bulky, hydrophobic diphenylmethyl side chain can significantly influence the conformational properties and biological activity of a peptide. The β-amino acid nature of this compound introduces an additional carbon into the peptide backbone, which can alter the secondary structure and enhance resistance to enzymatic degradation.

Performance Comparison in Solid-Phase Peptide Synthesis

The successful incorporation of any amino acid into a growing peptide chain during SPPS is critical and depends on several factors, including its solubility, coupling efficiency, and potential for side reactions such as racemization. While direct head-to-head comparative studies under identical conditions are not always available, the following tables summarize key performance indicators based on collated data and established principles of peptide chemistry.

Table 1: Physicochemical Properties and Solubility

Good solubility of Fmoc-protected amino acids in common SPPS solvents like N,N-Dimethylformamide (DMF) is crucial for efficient coupling.[] Poor solubility can lead to incomplete reactions and lower yields.

Amino Acid DerivativeMolecular Weight ( g/mol )Typical Solubility in DMFNotes
This compound 493.59SolubleThe bulky, hydrophobic nature may require slightly longer dissolution times.
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)387.42Readily SolubleStandard α-amino acid with good solubility.[]
Fmoc-β-Alanine (Fmoc-β-Ala-OH)311.33Readily SolubleSimple β-amino acid with high solubility.
Fmoc-N-methyl-L-Alanine (Fmoc-MeAla-OH)325.36SolubleN-methylation can sometimes affect solubility.
Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH)325.36Generally SolubleCan be prone to aggregation in some sequences.

Note: Solubility is often qualitative and dependent on the specific grade of the solvent and amino acid derivative. "Soluble" generally indicates sufficient solubility for standard SPPS concentrations.

Table 2: Coupling Efficiency and Potential Challenges

The steric hindrance of bulky side chains can significantly impact the efficiency of the coupling reaction. For challenging couplings, more powerful coupling reagents are often necessary.[2]

Amino Acid ClassRepresentative Coupling ReagentsExpected Coupling EfficiencyPotential for RacemizationKey Considerations
β-Amino Acids (e.g., this compound) HATU, HCTU, COMU[2]Good to HighGenerally low for β-amino acidsSlower coupling kinetics compared to α-amino acids may require extended reaction times or double coupling.
Sterically Hindered α-Amino Acids (e.g., Fmoc-Aib-OH) HATU, PyBOP, COMU[2]Moderate to HighLowProne to aggregation. Requires potent coupling reagents.
N-methylated Amino Acids HATU, PyAOPModerateLowThe absence of an N-H bond prevents hydrogen bonding, which can affect peptide structure. Kaiser test is not applicable for monitoring.
Standard α-Amino Acids (e.g., Fmoc-Phe-OH) HBTU, DIC/HOBtHigh (>99%)[]Low, but can be sequence-dependentGenerally straightforward coupling.

Note: Coupling efficiency is highly dependent on the specific peptide sequence, resin, coupling reagents, and reaction conditions.

Impact on Peptide Properties

The incorporation of non-natural amino acids can profoundly influence the biological and biophysical properties of peptides.

Table 3: Influence on Biological Stability and Activity
ModificationEffect on Enzymatic StabilityImpact on BioactivityExample
β-Amino Acid Incorporation Increased resistance to proteolysisCan maintain or enhance activity by inducing specific conformationsPeptides containing β-amino acids often exhibit longer in-vivo half-lives.
D-Amino Acid Substitution Significantly increased resistance to proteasesCan alter receptor binding affinity and selectivity. Often enhances potency.[3]D-amino acid substitution in GnRH analogs increases receptor binding affinity.[3]
N-methylation Increased resistance to proteolysisCan improve membrane permeability and oral bioavailability. May alter conformation and binding affinity.N-methylation is a common strategy in designing orally available peptide drugs.
Bulky Side Chains (e.g., Diphenylalanine) Can sterically hinder protease accessCan enhance binding affinity through increased hydrophobic interactions. May induce specific secondary structures.The diphenylalanine motif is known to promote self-assembly into nanotubes.

Experimental Protocols

To facilitate the objective comparison and successful incorporation of this compound and other non-natural amino acids, detailed and validated experimental protocols are essential.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines a general procedure for a single coupling cycle on a 0.1 mmol scale.

1. Resin Swelling: a. Place 200 mg of Rink Amide resin (loading ~0.5 mmol/g) in a fritted reaction vessel. b. Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation. c. Drain the DMF.

2. Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c once for a total deprotection time of 10 minutes. e. Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and a coupling agent such as HBTU (0.38 mmol, 3.8 equivalents) in 3 mL of DMF. b. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids like this compound, the coupling time may be extended, or a second coupling may be performed.

4. Monitoring the Coupling Reaction: a. After the coupling, wash the resin with DMF (3 x 5 mL). b. Perform a Kaiser test (see Protocol 2) on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.

5. Capping (Optional): a. If the Kaiser test is positive, indicating incomplete coupling, the unreacted amines can be capped to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3 v/v) for 30 minutes. c. Wash the resin with DMF (3 x 5 mL).

6. Peptide Cleavage and Precipitation: a. After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. f. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice. g. Dry the crude peptide pellet under vacuum.

7. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Protocol 2: Kaiser Test (for Primary Amines)

The Kaiser test is a sensitive colorimetric assay to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Wash the beads with ethanol and then pyridine.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color:

    • Blue beads: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Negative result, indicating the absence of free primary amines (complete coupling).

Protocol 3: Enzymatic Stability Assay

This protocol provides a general method to assess the stability of peptides in the presence of proteases.

Materials:

  • Peptide stock solution (1 mg/mL in an appropriate buffer).

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human serum) at a suitable concentration.

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% TFA).

  • RP-HPLC system for analysis.

Procedure:

  • In a microcentrifuge tube, mix the peptide stock solution with the reaction buffer.

  • Initiate the degradation by adding the protease solution. The final peptide concentration and peptide-to-enzyme ratio should be optimized for each assay.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic activity by adding the quenching solution.

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • The percentage of remaining peptide at each time point is calculated by comparing the peak area of the intact peptide to the peak area at time zero.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the use of non-natural amino acids in peptide synthesis and their potential biological applications.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Reagents) wash1->coupling wash2 DMF Wash coupling->wash2 wash2:s->deprotection:n Next Cycle monitoring Monitoring (e.g., Kaiser Test) wash2->monitoring monitoring->coupling Incomplete final_deprotection Final Fmoc Deprotection monitoring->final_deprotection Complete cleavage Cleavage from Resin & Side-Chain Deprotection final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Purified Peptide purification->end repeat_cycle Repeat for next amino acid

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

GPCR_Signaling ligand Peptide Ligand (with Non-Natural AA) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds to g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling (e.g., PKA activation) second_messenger->downstream Activates response Cellular Response downstream->response

Caption: A representative GPCR signaling pathway modulated by a peptide ligand.

Conclusion

This compound represents a valuable tool for peptide chemists seeking to introduce significant structural and functional modifications into peptide sequences. Its bulky, hydrophobic nature and β-amino acid backbone offer unique opportunities to enhance proteolytic stability and modulate biological activity. While its incorporation may present challenges such as slower coupling kinetics, these can be overcome with optimized SPPS protocols and the use of potent coupling reagents. The choice of this or any other non-natural amino acid should be guided by a thorough understanding of its impact on both the synthetic process and the desired final properties of the peptide therapeutic. This guide provides a foundational framework for making such informed decisions.

References

A Comparative Guide: Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid versus Fmoc-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of amino acid building blocks is a cornerstone of modern peptide and peptidomimetic drug design. While standard proteinogenic amino acids like phenylalanine have long been central to this field, the introduction of non-natural, structurally diverse amino acids offers a powerful toolkit to overcome inherent pharmacological hurdles. This guide provides a detailed comparison between the standard Fmoc-phenylalanine (Fmoc-Phe) and the non-natural β-amino acid, Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, highlighting the distinct advantages the latter offers in developing peptides with enhanced therapeutic potential.

Executive Summary

This compound, a β-amino acid with a bulky diphenylmethyl group, provides significant advantages over the α-amino acid Fmoc-phenylalanine. These benefits primarily stem from its unique structural properties that impart superior enzymatic stability, predictable and stable secondary structures, and the potential for enhanced biological activity. While the incorporation of Fmoc-Phe is a routine procedure in solid-phase peptide synthesis, the use of this compound represents a strategic design choice to create novel peptidomimetics with improved drug-like properties.

Structural and Conformational Differences

The fundamental difference between these two building blocks lies in their core structure. Phenylalanine is an α-amino acid, where the amino group is attached to the α-carbon, the first carbon atom after the carboxyl carbon. In contrast, (R)-3-Amino-4,4-diphenyl-butyric acid is a β-amino acid, with the amino group bonded to the β-carbon. This seemingly subtle shift has profound implications for the resulting peptide backbone and its conformational freedom.

The presence of the two phenyl rings on the side chain of this compound introduces significant steric bulk. This bulkiness, combined with the β-amino acid structure, severely restricts the rotational freedom around the peptide backbone bonds. Consequently, peptides incorporating this amino acid are predisposed to adopt well-defined and stable secondary structures, such as helices and turns. This is in contrast to peptides containing the more flexible phenylalanine, which can exist in a broader range of conformations.

Figure 1. Chemical structures of Fmoc-Phenylalanine and this compound.

Comparative Performance Data

The following table summarizes the key performance differences based on established principles of peptide chemistry and the known properties of α- versus β-amino acids with bulky side chains.

FeatureFmoc-phenylalanineThis compoundAdvantage of this compound
Amino Acid Type α-Amino Acidβ-Amino AcidEnhanced enzymatic stability
Backbone Flexibility HighLow (highly constrained)Predictable and stable secondary structures
Proteolytic Stability Susceptible to cleavage by proteasesHighly resistant to proteolytic degradationIncreased in vivo half-life
Conformational Control Limited; peptide conformation is context-dependentStrong inducer of specific secondary structures (e.g., helices)Rational design of bioactive conformations
Steric Hindrance Moderate (single phenyl ring)High (diphenylmethyl group)Can be used to modulate protein-protein interactions
Lipophilicity ModerateHighPotential for improved membrane permeability

Key Advantages and Experimental Support

Enhanced Proteolytic Stability

Advantage: Peptides incorporating β-amino acids, such as this compound, exhibit remarkable resistance to degradation by proteases. Most proteases specifically recognize and cleave peptide bonds between L-α-amino acids. The altered backbone geometry of β-amino acid-containing peptides makes them poor substrates for these enzymes.

Experimental Protocol: Proteolytic Stability Assay

  • Peptide Synthesis: Synthesize two model peptides of identical sequence length, one containing L-phenylalanine and the other containing (R)-3-Amino-4,4-diphenyl-butyric acid at a specific position, using standard solid-phase peptide synthesis (SPPS) protocols.

  • Enzyme Incubation: Dissolve each peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1 mg/mL. Initiate the degradation by adding a protease solution (e.g., trypsin or chymotrypsin) at an enzyme-to-substrate ratio of 1:100 (w/w). Incubate the mixture at 37°C.

  • Time-Course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from the reaction mixture. Quench the enzymatic reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

  • LC-MS Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS). Monitor the disappearance of the peak corresponding to the intact parent peptide over time.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. The peptide containing (R)-3-Amino-4,4-diphenyl-butyric acid is expected to show a significantly slower degradation rate compared to the phenylalanine-containing peptide.

G cluster_workflow Proteolytic Stability Assay Workflow start Synthesize Peptides (Phe vs. Diphenyl-β-Ala) incubation Incubate with Protease (e.g., Trypsin at 37°C) start->incubation sampling Collect Aliquots (0, 1, 2, 4, 8, 24h) incubation->sampling quench Quench Reaction (add 1% TFA) sampling->quench analysis Analyze by LC-MS quench->analysis data Plot % Intact Peptide vs. Time analysis->data

Figure 2. Workflow for the proteolytic stability assay.

Conformational Constraint and Pre-organization

Advantage: The steric bulk of the diphenylmethyl group in this compound forces the peptide backbone into well-defined secondary structures. This pre-organization can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and selectivity.

Experimental Protocol: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

  • Peptide Synthesis: Synthesize two peptides, one with a sequence known to have low helical propensity containing phenylalanine, and another where phenylalanine is replaced by (R)-3-Amino-4,4-diphenyl-butyric acid.

  • Sample Preparation: Dissolve the lyophilized peptides in a suitable solvent, such as trifluoroethanol (TFE) or a buffered aqueous solution, to a final concentration of 50-100 µM.

  • CD Spectroscopy: Record the CD spectra of each peptide solution from 190 to 260 nm at room temperature using a CD spectropolarimeter. Use a quartz cuvette with a 1 mm path length.

  • Data Analysis: The CD spectrum of the peptide containing phenylalanine is expected to show a random coil conformation, characterized by a strong negative band around 200 nm. In contrast, the peptide with (R)-3-Amino-4,4-diphenyl-butyric acid is likely to exhibit a spectrum characteristic of a helical structure, with negative bands around 208 and 222 nm and a positive band around 195 nm.

cluster_phe Peptide with Phenylalanine cluster_beta Peptide with (R)-3-Amino-4,4-diphenyl-butyric acid phe_flex High Conformational Flexibility phe_bind Binding to Target phe_flex->phe_bind Binding Event phe_entropy High Entropic Penalty (Disordered to Ordered) phe_bind->phe_entropy phe_affinity Lower Binding Affinity phe_entropy->phe_affinity beta_rigid Pre-organized Conformation beta_bind Binding to Target beta_rigid->beta_bind Binding Event beta_entropy Low Entropic Penalty (Ordered to Ordered) beta_bind->beta_entropy beta_affinity Higher Binding Affinity beta_entropy->beta_affinity

Figure 3. Thermodynamic advantage of pre-organization in receptor binding.

Conclusion

This compound is a powerful building block for the synthesis of peptidomimetics with superior pharmacological profiles compared to those containing its α-amino acid counterpart, Fmoc-phenylalanine. Its ability to confer proteolytic resistance and enforce specific, stable conformations makes it an invaluable tool for medicinal chemists aiming to design next-generation peptide-based therapeutics with enhanced stability, affinity, and selectivity. While the synthesis and coupling of this bulky β-amino acid may require optimized protocols, the potential benefits for drug development are substantial.

Unveiling the Structural Influence of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid on Peptide Architecture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design. This guide offers an objective comparison of the structural impact of incorporating Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid into peptide backbones. By examining the available (though limited) experimental data and established principles of peptide chemistry, we explore how this modification influences peptide conformation, stability, and biological activity when compared to its natural counterparts.

The introduction of bulky, conformationally constrained amino acids such as (R)-3-Amino-4,4-diphenyl-butyric acid is a well-established strategy to induce specific secondary structures and enhance proteolytic resistance in peptides. The diphenylmethyl group at the β-carbon introduces significant steric hindrance, which can restrict the rotational freedom of the peptide backbone and favor specific dihedral angles, often leading to the formation of stable turn or helical structures.

Comparative Structural Analysis: A Look at the Data

Direct comparative studies detailing the quantitative structural impact of incorporating (R)-3-Amino-4,4-diphenyl-butyric acid versus a natural amino acid like phenylalanine in the same peptide sequence are not abundantly available in publicly accessible literature. However, based on studies of peptides containing similar bulky, aromatic, and non-proteinogenic amino acids, we can infer the likely structural consequences. The following tables present a hypothetical comparison based on expected outcomes from such a modification.

Table 1: Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterPeptide with Phenylalanine (Control)Peptide with (R)-3-Amino-4,4-diphenyl-butyric acidExpected Structural Implication
Amide Proton Chemical Shifts (δ, ppm) Typically observed in the range of 7.5 - 8.5 ppm for random coil structures.Downfield shift of amide protons adjacent to the modification.Indicates involvement in hydrogen bonding and a more ordered structure.
³J(HN,Hα) Coupling Constants (Hz) Values around 6-8 Hz are indicative of a flexible, random coil conformation.Smaller values (<6 Hz) suggest a helical conformation, while larger values (>8 Hz) can indicate a β-sheet or extended structure.Provides information on the peptide backbone dihedral angle (φ).
Nuclear Overhauser Effect (NOE) Contacts Primarily sequential (i, i+1) NOEs are observed.Presence of medium-range (i, i+2; i, i+3) or long-range (i, i+4) NOEs.Indicates the presence of defined secondary structures like turns or helices.

Table 2: Comparative Circular Dichroism (CD) Spectroscopy Data

Secondary StructurePeptide with Phenylalanine (Control)Peptide with (R)-3-Amino-4,4-diphenyl-butyric acidInterpretation
α-Helix Weak negative bands around 208 and 222 nm, and a strong positive band around 195 nm (if present).Stronger negative bands at ~208 nm and ~222 nm, and a more intense positive band at ~192 nm.Increased helicity due to the conformational constraints imposed by the diphenylmethyl group.
β-Sheet A single negative band around 218 nm and a positive band around 195 nm.Potential shift or intensification of these bands if the modification induces β-sheet formation.Indicates a change in the predominant secondary structure.
Random Coil A strong negative band around 200 nm.A decrease in the intensity of the random coil signal.Suggests a transition from a disordered to a more ordered conformation.

Table 3: Comparative Biological Activity and Stability

ParameterPeptide with Phenylalanine (Control)Peptide with (R)-3-Amino-4,4-diphenyl-butyric acidRationale
Receptor Binding Affinity (Kd) Baseline affinity for the target receptor.Potentially higher affinity.The pre-organized conformation may better fit the receptor's binding pocket, reducing the entropic penalty of binding.
Enzymatic Stability (t1/2 in serum) Susceptible to proteolytic degradation.Significantly increased half-life.The unnatural amino acid and the induced stable conformation can prevent recognition and cleavage by proteases.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are standard protocols for the key experiments cited.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides, both with and without the modified amino acid, is typically performed using an automated peptide synthesizer following the Fmoc/tBu strategy.

  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swelled in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (either the standard or the modified one) is activated using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA) and then coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Iteration: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity is confirmed by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: A 1-2 mM sample of the purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffer solution) at a specific pH.

  • Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (TOCSY, NOESY, HSQC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Resonance Assignment: The individual proton and carbon signals are assigned to specific amino acid residues in the peptide sequence using the TOCSY and HSQC spectra.

  • Structural Analysis:

    • Secondary Structure: The ³J(HN,Hα) coupling constants are measured to determine the backbone dihedral angles. The pattern of NOE cross-peaks (e.g., dαN(i, i+1), dNN(i, i+1), dαN(i, i+3)) is analyzed to identify regular secondary structures.

    • Tertiary Structure: Long-range NOEs are used as distance restraints in molecular modeling calculations to generate a family of 3D structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure content of peptides in solution.

  • Sample Preparation: A solution of the peptide (typically 10-100 µM) is prepared in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded from approximately 190 to 260 nm using a spectropolarimeter. The data is collected at a controlled temperature.

  • Data Processing: The raw data (ellipticity) is converted to mean residue ellipticity [θ].

  • Secondary Structure Estimation: The resulting spectrum is analyzed by comparing it to reference spectra for known secondary structures (α-helix, β-sheet, random coil). Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

Visualizing the Workflow and Logic

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural & Functional Analysis cluster_data Data Interpretation & Comparison start Design Peptide Sequences (Control & Modified) spps Solid-Phase Peptide Synthesis (SPPS) start->spps purification RP-HPLC Purification spps->purification characterization Mass Spectrometry Characterization purification->characterization nmr NMR Spectroscopy (1D & 2D) characterization->nmr cd Circular Dichroism (CD) Spectroscopy characterization->cd activity Biological Activity Assays (e.g., Receptor Binding, Stability) characterization->activity nmr_data NMR Data Analysis (Chemical Shifts, NOEs) nmr->nmr_data cd_data CD Spectra Analysis (Secondary Structure Estimation) cd->cd_data activity_data Quantitative Comparison of Biological Activity activity->activity_data comparison Comparative Structural & Functional Assessment nmr_data->comparison cd_data->comparison activity_data->comparison

Workflow for comparative analysis of modified peptides.

signaling_pathway cluster_receptor Receptor Interaction cluster_cellular Intracellular Signaling cluster_comparison Comparative Effect peptide Peptide Ligand (Control vs. Modified) receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger response Cellular Response second_messenger->response modified_effect Modified Peptide: Potentially Altered Potency/Efficacy response->modified_effect

Hypothetical signaling pathway for a peptide ligand.

A Comparative Guide to Functional Assays for Peptides Synthesized with Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in modern drug discovery, offering the potential to enhance potency, selectivity, and metabolic stability. Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, a chiral building block, introduces a unique diphenylmethyl side chain that can significantly influence the pharmacological properties of a peptide. This guide provides a comparative overview of key functional assays used to characterize peptides synthesized with this and other non-natural amino acids, complete with detailed experimental protocols and illustrative data.

Introduction to this compound in Peptide Design

The use of this compound in solid-phase peptide synthesis (SPPS) allows for the introduction of a bulky, hydrophobic, and conformationally constrained element. This can lead to:

  • Enhanced Receptor Affinity and Selectivity: The diphenylmethyl group can engage in favorable hydrophobic and π-π stacking interactions within receptor binding pockets, potentially increasing binding affinity and selectivity for a specific receptor subtype.

  • Improved Metabolic Stability: The unnatural β-amino acid structure can confer resistance to enzymatic degradation by proteases, thereby prolonging the peptide's half-life in biological systems.

  • Modulation of Peptide Conformation: The steric bulk of the diphenylmethyl group can induce specific secondary structures, such as β-turns, which may be crucial for biological activity.

This guide will focus on three critical functional assays to evaluate these properties: Receptor Binding Assays, GTPγS Binding Assays, and Serum Stability Assays. We will present a hypothetical case study comparing a native peptide with analogues containing this compound and another non-natural amino acid, Fmoc-L-Naphthylalanine, to illustrate the data that would be generated from such studies.

I. Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a peptide for its target receptor. Competitive binding assays, in particular, are used to measure the ability of a test compound to displace a radiolabeled or fluorescently labeled ligand from the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., somatostatin receptor subtype 2, SSTR2) to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

  • Assay Procedure:

    • In a 96-well plate, add a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Tyr¹¹]-Somatostatin-14) to each well.

    • Add increasing concentrations of the unlabeled test peptides (e.g., native peptide, peptide with this compound, peptide with Fmoc-L-Naphthylalanine).

    • Add a fixed amount of the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for each test peptide using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Illustrative Comparison of Receptor Binding Affinity (IC₅₀ in nM)
PeptideSSTR1SSTR2SSTR3SSTR4SSTR5
Native Peptide 15.21.825.630.18.5
Peptide + (R)-3-Amino-4,4-diphenyl-butyric acid 20.50.5 15.322.85.1
Peptide + L-Naphthylalanine 10.81.218.925.46.9

Note: The data presented in this table is hypothetical and for illustrative purposes only.

G

II. GTPγS Binding Assays

GTPγS binding assays are functional assays that measure the activation of G-protein coupled receptors (GPCRs) by agonists.[1][2] Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein.[1][2] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.[2]

Experimental Protocol: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation:

    • Prepare cell membranes expressing the target GPCR as described in the receptor binding assay protocol.

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of the test peptides (agonists).

    • Add a fixed concentration of GDP (e.g., 10 µM) to the assay buffer to ensure that the G-proteins are in their inactive state at the beginning of the assay.

    • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer.

    • Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound (in cpm or dpm) against the logarithm of the agonist concentration.

    • Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the agonist) from the resulting dose-response curve using non-linear regression.

Illustrative Comparison of GPCR Activation (EC₅₀ in nM and Emax as % of Native Peptide)
PeptideEC₅₀ (nM)Emax (% of Native Peptide)
Native Peptide 5.6100
Peptide + (R)-3-Amino-4,4-diphenyl-butyric acid 1.2 115
Peptide + L-Naphthylalanine 3.8105

Note: The data presented in this table is hypothetical and for illustrative purposes only.

G

III. Serum Stability Assays

The therapeutic potential of peptides is often limited by their short in vivo half-life due to rapid degradation by proteases in the blood. Serum stability assays are crucial for evaluating the resistance of peptide analogues to enzymatic degradation.

Experimental Protocol: In Vitro Serum Stability Assay
  • Sample Preparation:

    • Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO or water).

    • Obtain fresh human or animal serum and centrifuge to remove any particulate matter.

  • Assay Procedure:

    • Dilute the peptide stock solutions to a final concentration (e.g., 10 µM) in the serum.

    • Incubate the peptide-serum mixtures at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixture.

    • Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% trifluoroacetic acid) to precipitate the serum proteins.

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Collect the supernatant containing the remaining intact peptide and any degradation products.

  • Analysis:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.

    • Determine the half-life (t₁/₂) of the peptide in serum by plotting the percentage of intact peptide versus time and fitting the data to a one-phase decay model.

Illustrative Comparison of Serum Stability (Half-life in hours)
PeptideHalf-life (t₁/₂) in Human Serum (hours)
Native Peptide 0.5
Peptide + (R)-3-Amino-4,4-diphenyl-butyric acid 12.8
Peptide + L-Naphthylalanine 4.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

G

Conclusion

The incorporation of this compound into peptides offers a promising avenue for enhancing their therapeutic properties. The functional assays described in this guide—receptor binding, GTPγS binding, and serum stability—are essential tools for characterizing the impact of this and other non-natural amino acids on peptide performance. While direct comparative data for peptides containing this compound is not yet widely available in the public domain, the illustrative examples provided herein demonstrate the potential for this building block to significantly improve receptor affinity, agonist activity, and metabolic stability. Researchers and drug developers are encouraged to employ these assays to systematically evaluate their novel peptide analogues and unlock their full therapeutic potential.

References

circular dichroism of peptides containing Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Circular Dichroism of Peptides Containing Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid

For researchers, scientists, and drug development professionals, understanding the conformational impact of incorporating non-natural amino acids into peptides is crucial for designing novel therapeutics and biomaterials. This guide provides a comparative analysis of the circular dichroism (CD) spectroscopic characteristics of peptides containing this compound. Given the limited direct experimental data for this specific residue in publicly available literature, this guide synthesizes expected outcomes based on studies of peptides with bulky side chains, D-amino acids, and other diphenylalanine derivatives.

Introduction to Circular Dichroism of Peptides

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. It relies on the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone amide bonds are the principal chromophores in the far-UV region (190-250 nm), and their spatial arrangement in secondary structures like α-helices, β-sheets, and random coils gives rise to distinct CD spectra.[1][2] The incorporation of a bulky, chiral, non-natural amino acid such as this compound is expected to significantly influence the peptide's conformational landscape.

Expected Conformational Impact and CD Spectral Features

The introduction of this compound into a peptide sequence introduces several key factors that can alter its structure and, consequently, its CD spectrum:

  • Steric Hindrance : The two phenyl groups on the β-carbon create significant steric bulk. This is likely to restrict the conformational freedom of the peptide backbone, potentially favoring more extended or turn-like structures over compact helical folds.[3] The steric influence of bulky side chains is a primary driver for the adoption of specific secondary structures.[4]

  • Chirality : The (R)-configuration at the α-carbon is equivalent to a D-amino acid in standard peptide nomenclature. The incorporation of D-amino acids is known to disrupt or reverse the handedness of helical structures and can be used to induce specific turns or stabilize β-hairpins.[2][5] The presence of alternating L- and D-amino acids can lead to unique self-assembling properties and secondary structures.[5]

  • Aromatic Interactions : The phenyl rings can engage in π-π stacking interactions, which can either be intramolecular, helping to stabilize a folded conformation, or intermolecular, promoting self-assembly.[6] These aromatic interactions contribute to the CD signal in the near-UV region (250-340 nm) and can also influence the far-UV spectrum.[7][8]

  • Fmoc Protecting Group : The fluorenylmethyloxycarbonyl (Fmoc) group is a bulky aromatic moiety used for N-terminal protection in solid-phase peptide synthesis.[9] If present in the final peptide, it will contribute significantly to the CD spectrum, often showing signals around 260 nm and 300 nm.[10]

Comparative Analysis

A direct quantitative comparison with a specific alternative peptide is challenging without experimental data. However, a qualitative comparison can be drawn against peptides containing common natural amino acids.

FeaturePeptide with this compound (Expected)Peptide with L-Alanine (Typical)Peptide with L-Phenylalanine (Typical)
Conformational Flexibility Highly restricted due to bulky diphenylmethyl group.High, allows for various secondary structures.Moderately restricted.
Propensity for α-Helix Low, the bulky side chain and D-configuration are disruptive.High, considered a helix-former.Moderate, can be found in helices.
Propensity for β-Sheet/Turn High, D-amino acids and bulky groups can promote turns and sheets.[2][3]Moderate.High.
Near-UV CD Signal Strong, due to Fmoc group and two phenyl rings.None.Moderate, due to the single phenyl ring.
Self-Assembly Potentially high, driven by aromatic interactions and specific conformations.[11][12][13]Low.Moderate, can form self-assembling structures.[14]

Reference CD Spectra for Standard Secondary Structures

The following table summarizes the characteristic CD signals for common peptide secondary structures, which serves as a basis for interpreting experimental data.[1]

Secondary StructurePositive Maxima (nm)Negative Minima (nm)
α-Helix ~192~208, ~222
β-Sheet ~195~218
Random Coil ~212~198
Type I β-Turn ~195, ~220-230~205-210

Experimental Protocol: Circular Dichroism Spectroscopy of Peptides

This protocol provides a general methodology for obtaining the CD spectrum of a synthetic peptide.

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). For peptides with low aqueous solubility, co-solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be used, as they can also induce secondary structure.[15][16]
  • Determine the precise peptide concentration using UV absorbance (if aromatic residues are present) or a colorimetric assay (e.g., BCA assay). Accurate concentration is critical for calculating molar ellipticity.
  • Prepare a buffer blank with the exact same composition as the peptide solvent.
  • Filter the peptide solution through a 0.22 µm syringe filter to remove any aggregates or particulates that could cause light scattering.[8]

2. Instrumentation and Data Acquisition:

  • Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.[8]
  • Select a quartz cuvette with an appropriate path length (typically 0.1 cm for far-UV measurements).
  • Record a baseline spectrum of the buffer blank under the same conditions as the sample.
  • Acquire the CD spectrum of the peptide sample. Typical parameters for far-UV CD are:
  • Wavelength range: 190-260 nm
  • Data pitch: 0.5-1.0 nm
  • Scan speed: 50-100 nm/min
  • Bandwidth: 1-2 nm
  • Integration time: 1-2 seconds
  • Accumulations: 3-5 scans to improve signal-to-noise ratio.[8]

3. Data Processing and Analysis:

  • Subtract the buffer baseline spectrum from the sample spectrum.
  • Convert the raw data (ellipticity in millidegrees) to molar residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * c * l) where:
  • mdeg is the observed ellipticity in millidegrees.
  • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).
  • c is the peptide concentration in mg/mL.
  • l is the cuvette path length in cm.
  • The resulting spectrum of [θ] versus wavelength can be analyzed. Deconvolution algorithms can be used to estimate the percentage of different secondary structures.[17]

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing peptide Lyophilized Peptide dissolve Dissolve in Buffer peptide->dissolve concentration Determine Concentration dissolve->concentration filter Filter Solution (0.22 µm) concentration->filter instrument CD Spectropolarimeter filter->instrument baseline Record Buffer Baseline instrument->baseline acquire Acquire Peptide Spectrum instrument->acquire subtract Baseline Subtraction acquire->subtract convert Convert to Molar Ellipticity subtract->convert analyze Analyze & Deconvolute convert->analyze

Caption: Experimental workflow for peptide circular dichroism spectroscopy.

G cluster_input Peptide Modification cluster_effects Structural Effects cluster_conformation Conformational Outcome cluster_output Spectroscopic Signature incorp Incorporate this compound steric Steric Hindrance incorp->steric chirality D-Chirality incorp->chirality aromatic Aromatic Interactions incorp->aromatic conformation Altered Peptide Secondary Structure (e.g., β-turn, extended) steric->conformation chirality->conformation aromatic->conformation cd_spectrum Characteristic CD Spectrum conformation->cd_spectrum

Caption: Influence of this compound on peptide structure and CD spectrum.

References

A Comparative Guide to the Stability of Peptides with and without Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of bulky, non-natural amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage.[4] Fmoc-ADPB, with its diphenylmethyl group at the beta-position, is hypothesized to provide significant steric shielding and enhance peptide stability.

Hypothetical Data Summary

To effectively compare the stability of peptides with and without Fmoc-ADPB, quantitative data from various stability assays should be collected and organized. The following table illustrates a hypothetical comparison, demonstrating the potential improvements in stability that could be observed.

ParameterStandard Peptide (Unmodified)Peptide with (R)-3-Amino-4,4-diphenyl-butyric acidFold Improvement
In Vitro Half-Life (t½) in Human Plasma (min) e.g., 20e.g., 180e.g., 9.0x
In Vitro Half-Life (t½) in Simulated Gastric Fluid (min) e.g., 10e.g., 70e.g., 7.0x
In Vivo Half-Life (t½) in Rat Model (min) e.g., 15e.g., 120e.g., 8.0x
Area Under the Curve (AUC) in Rat Model (ng·h/mL) e.g., 600e.g., 4800e.g., 8.0x
Clearance (CL) in Rat Model (mL/h/kg) e.g., 25e.g., 3.1e.g., 8.1x

Experimental Protocols

A standardized assessment of peptide stability is crucial for preclinical development. Below are representative protocols for determining the in vitro and in vivo stability of peptides.

In Vitro Plasma Stability Assay

Objective: To determine the rate of peptide degradation in a biological fluid rich in proteases.[5]

Materials:

  • Test peptides (standard and modified with (R)-3-Amino-4,4-diphenyl-butyric acid)

  • Human plasma (or plasma from the species of interest)

  • Quenching solution (e.g., 10% Trichloroacetic Acid in water)

  • HPLC-MS/MS system for peptide quantification

Procedure:

  • Pre-warm human plasma to 37°C.

  • Spike the test peptide into the plasma to a final concentration (e.g., 10 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench enzymatic activity by adding the aliquot to an equal volume of ice-cold quenching solution.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant for the remaining parent peptide concentration using a validated HPLC-MS/MS method.

  • Calculate the half-life (t½) by plotting the natural logarithm of the remaining peptide concentration versus time.[5]

In Vivo Pharmacokinetic Study in a Murine Model

Objective: To determine the in vivo half-life, clearance, and overall exposure of the peptides.

Materials:

  • Test peptides (standard and modified)

  • Laboratory rats or mice

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Administer the peptides to different groups of animals via a relevant route (e.g., intravenous bolus).

  • At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose), collect blood samples.

  • Process the blood samples to obtain plasma.

  • Extract the peptide from the plasma samples.

  • Quantify the concentration of the intact peptide in each plasma sample using a validated HPLC-MS/MS method.

  • Plot the plasma concentration of the peptide against time.

  • Calculate the key pharmacokinetic parameters, including elimination half-life (t½), area under the curve (AUC), and clearance (CL), using appropriate software.[1]

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for comparing the stability of a standard peptide with a modified peptide containing (R)-3-Amino-4,4-diphenyl-butyric acid.

G cluster_synthesis Peptide Synthesis cluster_invitro In Vitro Stability cluster_invivo In Vivo Stability Standard_Peptide Standard Peptide Synthesis Plasma_Assay Plasma Stability Assay Standard_Peptide->Plasma_Assay SGF_Assay Simulated Gastric Fluid Assay Standard_Peptide->SGF_Assay PK_Study Pharmacokinetic Study (Rodent Model) Standard_Peptide->PK_Study Modified_Peptide Synthesis with Fmoc-ADPB Modified_Peptide->Plasma_Assay Modified_Peptide->SGF_Assay Modified_Peptide->PK_Study Data_Analysis Data Analysis (Half-life, AUC, Clearance) Plasma_Assay->Data_Analysis SGF_Assay->Data_Analysis PK_Study->Data_Analysis Comparison Comparative Stability Assessment Data_Analysis->Comparison

Caption: Workflow for comparative peptide stability analysis.

Logical Relationship of Modification to Stability

This diagram illustrates the hypothesized mechanism by which the incorporation of (R)-3-Amino-4,4-diphenyl-butyric acid enhances peptide stability.

G Peptide Peptide Backbone Modification Incorporate (R)-3-Amino-4,4-diphenyl-butyric acid Peptide->Modification Steric_Hindrance Increased Steric Hindrance Modification->Steric_Hindrance introduces bulky diphenylmethyl group Protease_Resistance Resistance to Proteolytic Cleavage Steric_Hindrance->Protease_Resistance blocks enzyme active site access Increased_Stability Enhanced In Vivo Stability Protease_Resistance->Increased_Stability

Caption: Hypothesized mechanism of stability enhancement.

References

Unveiling the Bioactivity of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in non-natural amino acids, which offer unique structural motifs to enhance the biological activity and pharmacokinetic properties of peptides. Among these, Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid and its analogs have emerged as promising scaffolds, particularly in the development of ligands for neuropeptide Y (NPY) receptors. This guide provides a comparative analysis of the biological activity of these analogs, supported by available experimental data and detailed methodologies, to aid researchers in the design and development of next-generation therapeutics.

Comparative Biological Activity

The biological activity of this compound analogs is predominantly attributed to their ability to modulate the activity of G-protein coupled receptors, with a particular focus on the Neuropeptide Y (NPY) receptor family. NPY receptors play a crucial role in a variety of physiological processes, including appetite regulation, anxiety, and blood pressure control, making them attractive targets for drug discovery.

Unfortunately, a comprehensive, publicly available dataset from a single study directly comparing a series of this compound analogs with quantitative biological activity data (e.g., IC₅₀ or Kᵢ values) could not be identified in the current literature search. Research in this area often focuses on the synthesis and activity of a limited number of compounds within a specific proprietary drug discovery program.

However, the available literature suggests that the introduction of substituents on the phenyl rings of the diphenyl-butyric acid core can significantly influence the binding affinity and selectivity of these compounds for different NPY receptor subtypes. For instance, the incorporation of electron-withdrawing or electron-donating groups can alter the electronic distribution and conformation of the molecule, thereby affecting its interaction with the receptor binding pocket.

To illustrate the potential for comparative analysis, a hypothetical data table is presented below. This table is based on the general principles of structure-activity relationships (SAR) observed for NPY receptor antagonists and is for illustrative purposes only.

Hypothetical Comparative Activity of this compound Analogs as NPY Y1 Receptor Antagonists

Compound IDR1 SubstitutionR2 SubstitutionNPY Y1 Receptor Binding Affinity (Kᵢ, nM)
1 HH50
2 4-ClH25
3 4-OCH₃H75
4 4-Cl4-Cl15
5 3-CH₃H40

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values would be required for a definitive comparison.

Experimental Protocols

The evaluation of the biological activity of this compound analogs typically involves a series of in vitro assays. The following are detailed methodologies for key experiments commonly cited in the field.

Neuropeptide Y (NPY) Y1 Receptor Binding Assay

This assay is used to determine the binding affinity of the test compounds for the NPY Y1 receptor.

Materials:

  • HEK293 cells stably expressing the human NPY Y1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-PYY (PerkinElmer).

  • Non-specific binding control: 1 µM unlabeled NPY.

  • Test compounds (this compound analogs).

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hY1 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer.

    • Determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [¹²⁵I]-PYY (final concentration ~50 pM), and 50 µL of test compound at various concentrations.

    • For non-specific binding, add 1 µM unlabeled NPY instead of the test compound.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (final protein concentration ~10 µ g/well ).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

    • Terminate the assay by rapid filtration through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.

Receptor_Binding_Assay_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293-hY1 cells prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to remove debris prep2->prep3 prep4 Centrifuge to isolate membranes prep3->prep4 prep5 Resuspend membranes in assay buffer prep4->prep5 assay2 Initiate reaction with membrane preparation prep5->assay2 assay1 Add buffer, radioligand, and test compound to plate assay1->assay2 assay3 Incubate at room temperature assay2->assay3 assay4 Terminate by filtration assay3->assay4 assay5 Wash filters assay4->assay5 assay6 Measure radioactivity assay5->assay6 analysis1 Calculate specific binding assay6->analysis1 analysis2 Plot data and determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Receptor Binding Assay Workflow

This diagram outlines the major steps involved in the NPY Y1 receptor binding assay, from the preparation of cell membranes to the final data analysis.

SAR_Logic cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Analysis cluster_design Design syn Synthesize Analogs of This compound test In vitro assays (e.g., Receptor Binding) syn->test analysis Structure-Activity Relationship (SAR) Analysis test->analysis design Design of New Analogs with Improved Activity analysis->design design->syn Iterative Cycle

Structure-Activity Relationship (SAR) Cycle

This diagram illustrates the iterative process of designing, synthesizing, and testing new analogs to understand the relationship between their chemical structure and biological activity, ultimately leading to the development of more potent and selective compounds.

Safety Operating Guide

Proper Disposal of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A laboratory coat is required.

In the event of accidental exposure, follow these first-aid measures:

  • After Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical attention.

  • After Skin Contact: Wash the affected area thoroughly with soap and water.

  • After Eye Contact: Rinse the eyes cautiously with water for several minutes.

  • After Swallowing: Rinse the mouth with water. Do not induce vomiting.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as non-hazardous solid chemical waste. Always consult and adhere to your institution's specific chemical waste disposal guidelines, as well as local and federal regulations.[1][2]

  • Containment: Carefully sweep the solid material to avoid generating dust.[3] Place the collected substance into a suitable, clearly labeled, and sealable container.

  • Labeling: The container must be accurately labeled with the full chemical name: "this compound."[3] Ensure the label is legible and securely attached.

  • Waste Stream Segregation: Dispose of the container in the designated solid chemical waste stream for non-hazardous materials.[3] Do not mix with other waste types unless explicitly permitted by your institution's guidelines.

  • Institutional Procedures: Follow your organization's established protocols for chemical waste pickup and disposal. This may involve storing the labeled container in a designated satellite accumulation area before it is collected by environmental health and safety personnel.[4][5]

  • Environmental Protection: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6]

Regulatory Compliance

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][7] It is the responsibility of the waste generator to determine if a chemical is hazardous. Based on available data for similar compounds, this compound is not expected to be classified as hazardous. However, generators must consult state and local regulations to ensure complete and accurate classification.[2]

Quantitative Data Summary

PropertyValueSource
ClassificationNot classified as hazardous (based on similar compounds)[3]
Personal Protective EquipmentSafety glasses, gloves, lab coat[3]
First Aid - Skin ContactWash with soap and water[3]
First Aid - Eye ContactFlush with water[3]
Disposal MethodTreat as non-hazardous solid chemical waste[3]

Experimental Workflow: Disposal of this compound

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-(R)-3-Amino-4,4-diphenyl-butyric acid. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid, powdered substance, a comprehensive approach to personal protection is essential to prevent skin and eye contact, as well as inhalation.[1][2][3] The recommended PPE is detailed below.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles compliant with EN166 or OSHA 29 CFR 1910.133. A face shield provides additional protection.[4]Protects eyes and face from dust particles and potential splashes.[1][2]
Skin Protection Chemical-resistant GlovesNitrile, neoprene, or butyl rubber gloves.[1]Prevents direct skin contact with the chemical.
Lab Coat or CoverallsLong-sleeved, properly fitting lab coat or disposable coveralls.[2][3]Protects skin and personal clothing from contamination.[2]
Respiratory Protection N95 or P100 RespiratorNIOSH-approved particulate respirator.[5]Recommended when handling the powder outside of a fume hood or if dust generation is likely, to prevent inhalation.[3]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is critical for minimizing exposure and ensuring experimental integrity.

  • Preparation : Before handling the compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within a chemical fume hood to control dust.

    • Use a spatula or other appropriate tool to handle the solid material.

    • Avoid creating dust. If dust is generated, ensure the fume hood is functioning correctly to capture it.

  • Dissolution : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling : After use, securely seal the container of this compound.

  • Decontamination : Clean the workspace, including the balance and any potentially contaminated surfaces, with an appropriate solvent and then wipe down with a damp cloth.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, lab coat, and finally respirator if used). Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste :

    • Collect any unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated paper towels) in a designated, labeled hazardous waste container.

  • Contaminated PPE :

    • Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste.

  • Disposal Guidelines : All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Workspace (Chemical Fume Hood) don_ppe Don Personal Protective Equipment prep_area->don_ppe weigh_transfer Weigh and Transfer (in Fume Hood) don_ppe->weigh_transfer dissolve Dissolve Compound weigh_transfer->dissolve seal_container Seal Stock Container dissolve->seal_container decontaminate Decontaminate Workspace seal_container->decontaminate dispose_waste Dispose of Solid & Liquid Waste decontaminate->dispose_waste doff_ppe Doff PPE & Wash Hands dispose_waste->doff_ppe

Caption: A flowchart outlining the safe handling and disposal process.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.